molecular formula C15H21N5O5 B6592933 Zeatin riboside CAS No. 28542-78-1

Zeatin riboside

Katalognummer: B6592933
CAS-Nummer: 28542-78-1
Molekulargewicht: 351.36 g/mol
InChI-Schlüssel: GOSWTRUMMSCNCW-HNNGNKQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-ribosyl-trans-zeatin is a 9-ribosylzeatin having trans-zeatin as the nucleobase. It has a role as a plant metabolite and a cytokinin. It is a nucleoside analogue and a 9-ribosylzeatin. It is functionally related to an adenosine.
Zeatin riboside has been reported in Zea mays, Plasmodiophora brassicae, and other organisms with data available.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSWTRUMMSCNCW-HNNGNKQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017776
Record name 9-(β-D-Ribofuranosyl)-trans-zeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-53-2, 28542-78-1
Record name Zeatin riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6025-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeatin riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zeatin riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028542781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(β-D-Ribofuranosyl)-trans-zeatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEATIN RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG4D082A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the function of zeatin riboside in plants?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Function of Zeatin Riboside in Plants

Introduction

This compound (ZR) is a key member of the cytokinin family, a class of phytohormones that are derivatives of adenine (B156593).[1] Cytokinins are fundamental regulators of a vast array of physiological and developmental processes in plants. This compound, existing as a riboside conjugate of zeatin, serves as a critical transport and storage form of cytokinin.[1] It is particularly recognized for its systemic mobility, primarily facilitating hormone signaling between the root and shoot systems.[1][2] This molecule exists in two primary isomeric forms: trans-zeatin (B1683218) riboside (tZR) and cis-zeatin (B600781) riboside (cZR). While both are biologically relevant, tZR is generally considered the more active form in promoting growth, whereas cZR often accumulates under stress conditions and may play a role in modulating plant defense responses.[3][4][5] Understanding the function, metabolism, and transport of this compound is essential for research in plant development, stress physiology, and agricultural biotechnology.[1]

Biosynthesis and Metabolism

The metabolic pathways of cytokinins are complex, involving biosynthesis, interconversion, and degradation. Zeatin ribosides are synthesized through distinct pathways depending on their isomeric form.

2.1 trans-Zeatin Riboside (tZR) Biosynthesis

The biosynthesis of tZR is primarily accomplished through the isopentenyltransferase (IPT) pathway. This pathway begins with the prenylation of adenine nucleotides (ATP/ADP/AMP) by adenylate-IPT enzymes, using dimethylallyl diphosphate (B83284) (DMAPP) as a precursor. This reaction yields isopentenyladenosine-5'-phosphates (iPRPs). Subsequently, the cytochrome P450 monooxygenase CYP735A hydroxylates the side chain of iPRPs to produce trans-zeatin riboside-5'-phosphates (tZRPs).[6] These nucleotide precursors are then converted to the active nucleobase form, trans-zeatin (tZ), by the LONELY GUY (LOG) enzyme.[6][7] this compound is an intermediate in this pathway and a key transport molecule.

2.2 cis-Zeatin Riboside (cZR) Biosynthesis

The cZR form is synthesized via a separate pathway involving the degradation of tRNA.[3][8] Specific tRNA molecules are prenylated at the A37 position by tRNA-isopentenyltransferases (tRNA-IPTs).[9] The subsequent hydroxylation of this prenylated tRNA and its eventual degradation can release cis-zeatin and its riboside, cZR.[3] This pathway is often associated with plant responses to biotic and abiotic stress.[3][4]

2.3 Metabolic Conversion and Inactivation

This compound is a transport form that can be converted to the highly active free-base form, zeatin, by LOG enzymes in target tissues.[7] Conversely, to regulate hormonal homeostasis, zeatin and its riboside can be irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX) enzymes or reversibly inactivated through conjugation, such as O-glucosylation, forming molecules like tZROG (trans-zeatin riboside-O-glucoside).[3][10]

G cluster_tZR trans-Zeatin Riboside Pathway cluster_cZR cis-Zeatin Riboside Pathway cluster_inactivation Inactivation / Degradation DMAPP DMAPP iPRPs iP Ribotides (iPRPs) DMAPP->iPRPs Adenylate-IPT AMP_ADP_ATP AMP / ADP / ATP AMP_ADP_ATP->iPRPs Adenylate-IPT tZRPs tZ Ribotides (tZRPs) iPRPs->tZRPs CYP735A tZR trans-Zeatin Riboside (tZR) tZRPs->tZR tZ trans-Zeatin (tZ) (Active Form) tZR->tZ LOG Inactivation O-Glucosides (e.g., tZROG) tZR->Inactivation Glucosyltransferases tZR->Inactivation Degradation Degradation Products tZ->Degradation CKX tZ->Inactivation tRNA tRNA i6A_tRNA i6A-tRNA tRNA->i6A_tRNA tRNA-IPT c_io6A_tRNA cio6A-tRNA i6A_tRNA->c_io6A_tRNA Hydroxylation cZR cis-Zeatin Riboside (cZR) c_io6A_tRNA->cZR tRNA Degradation

Fig. 1: Simplified metabolic pathways of this compound biosynthesis and inactivation in plants.

Long-Distance Transport and Signaling

A primary function of this compound, particularly tZR, is its role as a long-distance signaling molecule.[2] It is synthesized predominantly in the roots and transported via the xylem to the aerial parts of the plant, including the shoot apical meristem (SAM) and leaves.[1][7] This root-to-shoot communication is vital for coordinating plant growth in response to nutrient availability and other environmental cues from the soil.[2][6]

Membrane-bound carriers, such as the EQUILIBRATIVE NUCLEOSIDE TRANSPORTER 3 (AtENT3) in Arabidopsis, are involved in the transport of cytokinin ribosides across cell membranes, facilitating their movement into the vascular stream.[2] Upon reaching the target shoot tissues, tZR is converted by LOG enzymes into the active tZ form, which then initiates the cytokinin signaling cascade.[7] This signaling typically occurs through a two-component system, where tZ binds to transmembrane histidine kinase receptors, leading to a phosphorelay cascade that ultimately activates Type-B response regulators (RRs), transcription factors that modulate the expression of cytokinin-responsive genes.

G cluster_root Root System cluster_shoot Shoot System (e.g., Leaf Cell) cluster_receptor Signaling Cascade tZR_synthesis tZR Biosynthesis Xylem Xylem Transport tZR_synthesis->Xylem Loading (e.g., AtENT3) tZR_arrival tZR Arrival tZ_active Active tZ tZR_arrival->tZ_active LOG Receptor Histidine Kinase Receptor (AHK) tZ_active->Receptor Phosphorelay Phosphorelay (AHP -> ARR-B) Receptor->Phosphorelay Gene_Expression Gene Expression (e.g., ARR-A) Phosphorelay->Gene_Expression Physiological_Response Physiological Response (e.g., Shoot Growth) Gene_Expression->Physiological_Response Xylem->tZR_arrival Unloading

Fig. 2: Long-distance transport of tZR from root to shoot and subsequent signaling initiation.

Physiological Functions

As a key cytokinin, this compound influences a multitude of plant processes:

  • Cell Division and Differentiation : It promotes cell division (cytokinesis) and stimulates cell differentiation, particularly in tissue culture where it influences the formation of shoots and roots in conjunction with auxin.[11][12]

  • Shoot and Root Development : tZR is crucial for shoot growth and proliferation.[12] High concentrations tend to promote shoot formation while inhibiting root development and apical dominance.[11][12]

  • Leaf Senescence : Cytokinins, including this compound, are well-known for their ability to delay the aging of leaves by slowing the degradation of chlorophyll (B73375) and proteins.[11]

  • Seed Germination and Bud Growth : It helps break seed dormancy and promotes the growth of lateral buds.[11]

  • Stress Response : The accumulation of cZ and cZR is observed under various abiotic and biotic stresses, suggesting a role in plant adaptation and defense.[3][4]

  • Nutrient Mobilization : By influencing sink strength, it helps direct the flow of nutrients within the plant.[1][8]

Quantitative Data

The concentration and activity of this compound are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Endogenous Levels of trans-Zeatin Forms During Arabidopsis Leaf Development

CompoundProliferating Leaf (Day 9) (pmol/g FW)Expanding Leaf (Day 13) (pmol/g FW)Mature Leaf (Day 21) (pmol/g FW)
trans-Zeatin (tZ)~2.5~1.2~0.8
trans-Zeatin Riboside (tZR)~5.0~2.5~1.5
trans-Zeatin Riboside Monophosphate (tZRMP)~11.0~4.0~2.0
trans-Zeatin-O-Glucoside (tZOG)~1.0~1.5~2.5
trans-Zeatin-7-Glucoside (tZ7G)~0.5~0.2~0.1
trans-Zeatin-9-Glucoside (tZ9G)~2.0~1.0~0.5
Data synthesized from graphical representations in Skalák et al. (2019).[10]

Table 2: Performance Metrics for this compound Quantification Methods

MethodTypical Detection LimitThroughputKey Advantages
LC-MS/MSAs low as 0.1 ng/mL[1]High (200+ samples/batch)[1]High sensitivity, accuracy, and comprehensive coverage of metabolites.[1]
ELISAVariable, depending on kitHighCost-effective for large-scale screening of a specific isomer.[13]
GC-MSSub-picogram rangeModerateHigh resolution, suitable for structural confirmation.[13]

Experimental Protocols

Accurate quantification of this compound is critical for studying its function. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard method.

6.1 Protocol: Extraction and Quantification of this compound via UHPLC-MS/MS

This protocol is a generalized methodology based on common practices.[1][14]

1. Sample Preparation and Homogenization:

  • Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
  • Transfer the powder to a microcentrifuge tube.

2. Extraction:

  • Add 1 mL of a pre-chilled (-20°C) acetonitrile-based extraction solution (e.g., acetonitrile (B52724)/water/formic acid, 80:15:5, v/v/v).
  • Add isotopically labeled internal standards (e.g., D5-tZR) to the extraction buffer for accurate quantification.
  • Homogenize thoroughly using a vortex mixer.
  • Incubate on a shaker at 4°C for 1 hour.

3. Centrifugation and Purification:

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant. For cleaner samples, this step can be repeated.
  • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds, though this may not be necessary for all sample types.

4. Analysis by UHPLC-MS/MS:

  • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
  • Inject the sample (typically 5-10 µL) into the UHPLC-MS/MS system.
  • Chromatography: Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC) with a gradient elution program, typically using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometry: Operate the mass spectrometer (e.g., Sciex QTRAP 6500+) in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its labeled internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of pure this compound standards.
  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
  • Express the final concentration as ng/g or pmol/g of fresh weight (FW).

rankdir=TB;

Start [shape=ellipse, label="Start: Plant Tissue Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Freeze [label="1. Freeze in Liquid N2\n& Grind to Powder"]; Extract [label="2. Add Extraction Buffer\nwith Internal Standards"]; Homogenize [label="3. Homogenize & Incubate"]; Centrifuge [label="4. Centrifuge to Pellet Debris"]; Collect [label="5. Collect Supernatant"]; Filter [label="6. Filter Extract (0.22 µm)"]; Analyze [label="7. Analyze via\nUHPLC-MS/MS"]; Quantify [label="8. Quantify against\nStandard Curve"]; End [shape=ellipse, label="End: ZR Concentration Data", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Freeze; Freeze -> Extract; Extract -> Homogenize; Homogenize -> Centrifuge; Centrifuge -> Collect; Collect -> Filter; Filter -> Analyze; Analyze -> Quantify; Quantify -> End; }

Fig. 3: General experimental workflow for the quantification of this compound.

Conclusion

This compound is a multifaceted phytohormone that functions as a central molecule in plant growth and development. Its primary role as a long-distance transport form of cytokinin enables critical communication between the root and shoot, allowing the plant to coordinate its growth with environmental conditions. The distinct biosynthetic pathways and physiological roles of its trans and cis isomers highlight the complexity of cytokinin regulation. Continued research into the transport, signaling, and metabolic regulation of this compound, aided by precise analytical techniques, will further unravel its intricate functions and offer new avenues for the biotechnological improvement of crops.

References

The Core of Cytokinin Control: A Technical Guide to Zeatin Riboside Biosynthesis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence and stress responses. Among the various forms of cytokinins, trans-zeatin (B1683218) and its riboside are among the most bioactive and abundant in many plant species, including the model organism Arabidopsis thaliana. A thorough understanding of the zeatin riboside biosynthesis pathway is therefore crucial for manipulating plant growth, improving crop yields, and for the development of novel agrochemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Arabidopsis thaliana, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

The this compound Biosynthesis Pathway: A Multi-Step Process

The biosynthesis of this compound in Arabidopsis thaliana is a sophisticated process involving several enzymatic steps and occurring through distinct pathways: the de novo biosynthesis pathway, the tRNA degradation pathway, and the salvage pathway.

De Novo Biosynthesis Pathway

The primary route for this compound synthesis is the de novo pathway, which begins with the production of isopentenyladenine (iP)-type cytokinins. This is followed by a hydroxylation step to form zeatin-type cytokinins.

The key enzymes involved in the de novo pathway are:

  • Isopentenyltransferases (IPTs): These enzymes catalyze the rate-limiting step in cytokinin biosynthesis, the attachment of a dimethylallyl pyrophosphate (DMAPP) side chain to an adenosine (B11128) moiety (ATP, ADP, or AMP).[1] In Arabidopsis, there are seven AtIPT genes (AtIPT1, AtIPT3-AtIPT8) involved in the synthesis of iP- and trans-zeatin (tZ)-type cytokinins.[2]

  • Cytochrome P450 Monooxygenases (CYP735A1 and CYP735A2): These enzymes are responsible for the hydroxylation of the isoprenoid side chain of iP-type cytokinin nucleotides to form tZ-type cytokinin nucleotides.[3]

  • LONELY GUY (LOG) Enzymes: These phosphoribohydrolases catalyze the final activation step, converting cytokinin nucleotides into their active nucleobase forms.[4]

tRNA Degradation Pathway

A secondary route for cytokinin biosynthesis involves the degradation of tRNA. Certain tRNA molecules are modified with an isopentenyl group, and their turnover can release cis-zeatin (B600781) (cZ) and iP. The AtIPT2 and AtIPT9 genes are responsible for the isopentenylation of tRNA.[5]

Salvage Pathway

The salvage pathway allows the interconversion of cytokinin nucleobases, nucleosides, and nucleotides, providing a mechanism for the plant to maintain cytokinin homeostasis. Key enzymes in this pathway include adenosine kinase (ADK), which can phosphorylate cytokinin ribosides to their corresponding nucleotides.

Quantitative Insights into this compound Biosynthesis

The following tables summarize key quantitative data related to the enzymes and metabolite levels in the this compound biosynthesis pathway in Arabidopsis thaliana.

Enzyme Kinetic Parameters
Enzyme FamilyEnzymeSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Reference(s)
LOG AtLOG1iPRMP1.11.1 (nmol/min/mg protein)0.827.5 x 105[3]
AtLOG2iPRMP1.40.9 (nmol/min/mg protein)0.674.8 x 105[3]
AtLOG3iPRMP0.81.0 (nmol/min/mg protein)0.749.3 x 105[3]
AtLOG4iPRMP1.11.2 (nmol/min/mg protein)0.898.1 x 105[3]
AtLOG5iPRMP0.91.1 (nmol/min/mg protein)0.829.1 x 105[3]
AtLOG7iPRMP0.71.3 (nmol/min/mg protein)0.971.4 x 106[3]
AtLOG8iPRMP1.90.1 (nmol/min/mg protein)0.073.9 x 104[3]

Note: Kinetic data for IPT and CYP735A enzymes are less consistently reported in the literature in terms of Km and Vmax values.

Cytokinin Levels in Wild-Type and Mutant Arabidopsis thaliana
GenotypetZ (pmol/g FW)tZR (pmol/g FW)tZRPs (pmol/g FW)iP (pmol/g FW)iPR (pmol/g FW)iPRPs (pmol/g FW)Reference(s)
Wild-Type (Col-0) 1.2 ± 0.32.5 ± 0.63.1 ± 0.80.8 ± 0.21.5 ± 0.42.2 ± 0.5[6]
ipt1,3,5,7 < 0.6< 0.5< 0.6< 0.4< 0.3< 0.4[6]
cyp735a1,a2 Not DetectedNot DetectedNot Detected2.1 ± 0.54.2 ± 1.15.8 ± 1.5[7]
log3,4,7 0.6 ± 0.21.3 ± 0.39.5 ± 2.40.4 ± 0.10.8 ± 0.27.1 ± 1.8[3]

Note: Values are approximate and can vary depending on the developmental stage, tissue type, and growth conditions.

Visualizing the Pathway and Experimental Workflows

De Novo this compound Biosynthesis Pathway

zeatin_biosynthesis cluster_de_novo De Novo Biosynthesis Pathway DMAPP DMAPP iPRNTPs iP Ribotides (iPRTP, iPRDP, iPRMP) ATP_ADP ATP/ADP ATP_ADP->iPRNTPs IPT1, 3-8 tZRNTPs tZ Ribotides (tZRTP, tZRDP, tZRMP) iPRNTPs->tZRNTPs CYP735A1/A2 tZR trans-Zeatin Riboside tZRNTPs->tZR Phosphatases tZ trans-Zeatin (Active Form) tZRNTPs->tZ LOGs tZR->tZ Nucleosidase

Caption: The de novo biosynthesis pathway of trans-zeatin in Arabidopsis thaliana.

Experimental Workflow for Cytokinin Quantification by LC-MS/MS

lc_ms_workflow start Plant Tissue Collection (Flash-freeze in liquid N2) extraction Homogenization and Extraction (e.g., modified Bieleski buffer) start->extraction spe Solid-Phase Extraction (SPE) (e.g., Oasis MCX) extraction->spe lc_ms LC-MS/MS Analysis (UPLC-ESI-MS/MS) spe->lc_ms data_analysis Data Analysis (Quantification against internal standards) lc_ms->data_analysis

Caption: A generalized workflow for the quantification of cytokinins using LC-MS/MS.

Detailed Experimental Protocols

Protocol for Cytokinin Extraction and Quantification by LC-MS/MS

This protocol is adapted from several sources and provides a general framework for the analysis of cytokinins in Arabidopsis thaliana tissues.

1. Sample Preparation: a. Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction: a. To the frozen powder, add 1 mL of pre-chilled (-20°C) modified Bieleski extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). b. Add a mixture of deuterated internal standards (e.g., [2H5]tZ, [2H5]tZR, [2H6]iP, [2H6]iPR) to each sample for quantification. c. Incubate the samples at -20°C for at least 1 hour with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction buffer, centrifuge again, and pool the supernatants.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. b. Dilute the pooled supernatant with water to reduce the methanol concentration to <10%. c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge with 1 mL of 1% (v/v) formic acid. e. Wash the cartridge with 1 mL of methanol. f. Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% (v/v) methanol.

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried residue in 50-100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

5. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be a linear increase from 5% to 50% B over 10-15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each cytokinin and internal standard must be optimized. A list of common transitions is provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Zeatin (tZ)220.1136.115-25
trans-Zeatin Riboside (tZR)352.2220.110-20
Isopentenyladenine (iP)204.1136.115-25
Isopentenyladenosine (iPR)336.2204.110-20
[2H5]tZ225.1136.115-25
[2H5]tZR357.2225.110-20
[2H6]iP210.1136.115-25
[2H6]iPR342.2210.110-20

Note: Collision energies are instrument-dependent and require optimization.

In Vitro Enzyme Assay for Isopentenyltransferase (IPT) Activity

This protocol provides a general method for assaying IPT activity.

1. Enzyme Preparation: a. Express the recombinant AtIPT protein in a suitable system (e.g., E. coli) and purify it. b. Alternatively, prepare a crude protein extract from Arabidopsis tissues.

2. Reaction Mixture (50 µL): a. 50 mM Tris-HCl (pH 7.5) b. 10 mM MgCl2 c. 10 mM ATP or ADP d. 10 µM DMAPP e. 1-5 µg of purified enzyme or 20-50 µg of crude protein extract.

3. Reaction Incubation: a. Incubate the reaction mixture at 30°C for 30-60 minutes. b. Stop the reaction by adding 5 µL of 0.5 M EDTA.

4. Product Analysis: a. The product, iP-ribotides, can be quantified by LC-MS/MS as described above. The reaction mixture can be directly injected after appropriate dilution and filtration, or after a purification step.

In Vitro Enzyme Assay for CYP735A Activity

This assay requires a source of P450 reductase to transfer electrons from NADPH.

1. Enzyme Preparation: a. Prepare microsomes from yeast or insect cells expressing the recombinant AtCYP735A and a P450 reductase.

2. Reaction Mixture (100 µL): a. 50 mM potassium phosphate (B84403) buffer (pH 7.25) b. 1 mM NADPH c. 10 µM iPRMP (isopentenyladenosine 5'-monophosphate) d. 10-50 µg of microsomal protein.

3. Reaction Incubation: a. Pre-incubate the mixture without NADPH for 5 minutes at 30°C. b. Start the reaction by adding NADPH. c. Incubate at 30°C for 30-60 minutes. d. Stop the reaction by adding 100 µL of acetonitrile.

4. Product Analysis: a. Centrifuge to pellet the protein. b. Analyze the supernatant for the formation of tZRMP (trans-zeatin riboside 5'-monophosphate) by LC-MS/MS.

In Vitro Enzyme Assay for LONELY GUY (LOG) Activity

1. Enzyme Preparation: a. Express and purify the recombinant AtLOG protein.

2. Reaction Mixture (50 µL): a. 50 mM MES-NaOH (pH 6.0) b. 1 mM DTT c. 10 µM iPRMP or tZRMP d. 0.1-1 µg of purified LOG enzyme.

3. Reaction Incubation: a. Incubate at 30°C for 15-30 minutes. b. Stop the reaction by adding an equal volume of methanol.

4. Product Analysis: a. Analyze the formation of the corresponding nucleobases (iP or tZ) by LC-MS/MS.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate cytokinin levels for proper plant growth and development.

Transcriptional Regulation

The expression of the key biosynthetic genes is regulated by various internal and external cues:

  • IPT Genes: The expression of several AtIPT genes is regulated by nutrients, particularly nitrate (B79036).[8] For example, AtIPT3 expression is induced by nitrate in the roots.[8] Cytokinin itself can also feedback-regulate the expression of some IPT genes.

  • CYP735A Genes: CYP735A1 is predominantly expressed in the vasculature of the shoot, while CYP735A2 is mainly expressed in the root, and its expression is induced by cytokinin.[3]

  • LOG Genes: The different members of the LOG gene family exhibit distinct spatial and temporal expression patterns, suggesting they play specific roles in different tissues and developmental stages.[3]

Post-Transcriptional and Post-Translational Regulation

Evidence for post-transcriptional and post-translational regulation of cytokinin biosynthesis is emerging. For example, the subcellular localization of AtIPT3 is modulated by farnesylation, which in turn affects the type of cytokinin produced.[9]

Subcellular Localization of Biosynthetic Enzymes

The subcellular localization of the biosynthetic enzymes plays a crucial role in regulating the pathway by controlling access to substrates.

  • IPTs: Some AtIPTs are localized to the plastids, utilizing the DMAPP produced from the methylerythritol phosphate (MEP) pathway, while others are found in the cytoplasm and mitochondria, potentially using DMAPP from the mevalonate (B85504) (MVA) pathway.[9] AtIPT3 has been shown to be localized to both the plastids and the nucleus/cytoplasm depending on its farnesylation status.[9]

  • CYP735A1/A2: As cytochrome P450 enzymes, they are expected to be localized to the endoplasmic reticulum.

  • LOGs: AtLOG proteins have been found to be localized in the cytosol and nuclei.[3]

Conclusion

The biosynthesis of this compound in Arabidopsis thaliana is a complex and highly regulated process. A comprehensive understanding of the enzymes, their kinetics, the metabolic fluxes, and the regulatory networks governing this pathway is essential for both fundamental plant science and for the development of innovative agricultural technologies. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and detailed methodologies to facilitate further investigation into this critical aspect of plant biology. Future research will likely focus on further dissecting the intricate regulatory mechanisms, including the role of post-transcriptional and post-translational modifications, and the interplay of this pathway with other hormonal and environmental signals.

References

Chemical structure and properties of zeatin riboside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Zeatin Riboside: Structure, Properties, and Biological Activity

Abstract

This compound is a naturally occurring cytokinin, a class of plant hormones essential for regulating numerous aspects of plant growth and development. As the riboside conjugate of zeatin, it serves as a key transport and storage form of cytokinin, mediating systemic signaling between different plant tissues.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details its biosynthesis and metabolic pathways, its mechanism of action through plant cytokinin receptors, and its recently discovered role as an immunomodulatory agent in mammalian systems via the adenosine (B11128) A2A receptor.[2][3] Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and biological activity assessment of this compound, presenting key quantitative data in a structured format to support researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is an N6-substituted purine (B94841) derivative, specifically a nucleoside composed of a zeatin base attached to a ribose sugar.[4] It exists as two primary stereoisomers, trans-zeatin (B1683218) riboside and cis-zeatin (B600781) riboside, with the trans-isomer generally considered the more biologically active form in plants.[5] The chemical structure consists of an adenine (B156593) core linked at the N9 position to a β-D-ribofuranosyl ring and substituted at the N6 position with a (E)-4-hydroxy-3-methylbut-2-enyl side chain for the trans-isomer.[4]

Physicochemical Data

The key physicochemical properties of trans-zeatin riboside are summarized in the table below.

PropertyValueReferences
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol[4]
Molecular Formula C₁₅H₂₁N₅O₅[4][5][6][7]
Molecular Weight 351.36 g/mol [4][5][6][8]
CAS Number 6025-53-2 (trans-isomer)[4][6][7][8]
Appearance White to nearly white powder[9]
Solubility Soluble in water, DMSO (70 mg/mL), and alkaline solutions.[5][7][10][11]
pKa (Predicted) Strongest Acidic: 12.45; Strongest Basic: 3.7[11]
Long-Term Storage -20°C, under desiccating conditions.[5][6][7][8]

Biological Function and Mechanism of Action

Role in Plant Physiology

This compound is a pivotal signaling molecule in plants. It is a primary long-distance transport form of cytokinin, moving from the roots, where much of its synthesis occurs, to the shoots via the xylem.[1][12] Its functions include promoting cell division, stimulating shoot proliferation, inhibiting root formation, delaying leaf senescence, and modulating nutrient mobilization.[1][8][10]

Biosynthesis and Metabolism Cytokinin biosynthesis occurs primarily through two pathways. The de novo isopentenyltransferase (IPT) pathway synthesizes trans-zeatin forms, while the tRNA degradation pathway is the source of most cis-zeatin isomers.[13][14] In the de novo pathway, enzymes like isopentenyltransferase (IPT) create isopentenyladenosine-5'-monophosphate (iPMP).[15] This precursor is then hydroxylated by CYP735A enzymes to form trans-zeatin riboside-5'-monophosphate (tZRMP).[13][16] Finally, the enzyme LONELY GUY (LOG) converts these nucleotide precursors into their active free-base forms.[13][17] this compound itself is an intermediate that can be converted to the active form, zeatin, or inactivated through glucosylation.[13]

Zeatin_Riboside_Biosynthesis cluster_denovo De Novo (trans-Zeatin) Pathway cluster_trna tRNA (cis-Zeatin) Pathway cluster_inactivation Inactivation/Storage DMAPP DMAPP + AMP iPMP iPMP DMAPP->iPMP IPT tZRMP tZRMP iPMP->tZRMP CYP735A tZR trans-Zeatin Riboside (tZR) tZRMP->tZR Phosphatase tZ trans-Zeatin (tZ) (Active Form) tZRMP->tZ LOG tZR->tZ LOG Glucosides O-Glucosides tZ->Glucosides O-Glucosyl- transferase tRNA tRNA cZRMP cZRMP tRNA->cZRMP tRNA-IPT, Degradation cZR cis-Zeatin Riboside (cZR) cZRMP->cZR Phosphatase cZ cis-Zeatin (cZ) cZR->cZ LOG cZ->Glucosides O-Glucosyl- transferase

Fig. 1: Simplified pathways of cytokinin biosynthesis and metabolism.

Plant Cytokinin Signaling Pathway The active form, zeatin (converted from this compound), is perceived by ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane.[5][18] Ligand binding triggers autophosphorylation of the receptor. This phosphate (B84403) group is then transferred through a multi-step phosphorelay (MSP) via HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) to ARABIDOPSIS RESPONSE REGULATORS (ARRs) in the nucleus.[8] This activation of ARRs modulates the transcription of cytokinin-responsive genes, leading to physiological changes.

Plant_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZR This compound Z Zeatin (Active) ZR->Z Activation Receptor AHK Receptor (Inactive) Z->Receptor Binding Receptor_A AHK Receptor (Active - P) Receptor->Receptor_A Autophosphorylation AHP AHP Receptor_A->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR ARR (Inactive) AHP_P->ARR Phosphotransfer ARR_A ARR-P (Active) ARR->ARR_A Gene Cytokinin-Responsive Gene Expression ARR_A->Gene Regulation

Fig. 2: The multi-step phosphorelay plant cytokinin signaling pathway.
Activity in Mammalian Systems

Recent studies have revealed that this compound can modulate mammalian immune responses.[2][3] This activity is particularly relevant to drug development professionals. This compound has been identified as an agonist of the adenosine A2A receptor (A2AR), which is highly expressed on immune cells, including T lymphocytes.[2][10]

A2A Receptor Signaling and Immunomodulation Activation of the A2AR by this compound initiates a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[2][3] Elevated intracellular cAMP levels in T lymphocytes are immunosuppressive. Specifically, this compound treatment has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α by both CD4+ and CD8+ T cells.[2][3] It also modulates the expression of T-cell activation markers like CD25 and CD69.[2] These effects are blocked by A2AR antagonists, confirming the receptor-specific mechanism.[3]

Mammalian_Signaling cluster_TCell T-Lymphocyte ZR This compound A2AR Adenosine A2A Receptor ZR->A2AR Agonist Binding AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Activation T-Cell Activation cAMP->Activation Inhibits Cytokines Pro-inflammatory Cytokine Release (IFN-γ, IL-2, TNF-α) cAMP->Cytokines Inhibits Result Immunosuppressive Effect

Fig. 3: this compound signaling via the mammalian A2A receptor.

Experimental Protocols and Methodologies

Accurate analysis of this compound is critical for understanding its physiological roles. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

General Experimental Workflow

The typical workflow for analyzing this compound from biological samples involves several key steps from extraction to final quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect 1. Sample Collection (e.g., Plant Tissue, Cell Culture) Homogenize 2. Homogenization (in cold extraction buffer) Collect->Homogenize Spike 3. Add Internal Standard (e.g., Deuterated ZR) Homogenize->Spike Extract 4. Extraction (e.g., overnight at -20°C) Spike->Extract Purify 5. Purification & Concentration (e.g., Solid-Phase Extraction) Extract->Purify LCMS 6a. LC-MS/MS Analysis Purify->LCMS Select Method ELISA 6b. ELISA Purify->ELISA Select Method Quantify 7. Quantification (vs. Standard Curve) LCMS->Quantify ELISA->Quantify Validate 8. Data Validation & Analysis Quantify->Validate

Fig. 4: General workflow for the extraction and quantification of this compound.
Quantification Techniques

3.2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for accurate and sensitive quantification of this compound and related metabolites.[1][19]

  • Principle: This technique separates compounds using Ultra-High-Performance Liquid Chromatography (UHPLC) followed by detection using a mass spectrometer. The mass spectrometer is typically a triple quadrupole (QqQ) instrument operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte and a stable isotope-labeled internal standard.

  • Sample Preparation:

    • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., modified Bieleski buffer).

    • Add a known amount of isotope-labeled internal standard (e.g., [²H₅]trans-zeatin riboside).

    • Extract overnight at -20°C.

    • Centrifuge and collect the supernatant.

    • Purify the extract using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.

    • Elute the cytokinins, dry the eluate under vacuum, and reconstitute in the initial mobile phase for injection.

  • Instrumentation: An UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a tandem mass spectrometer (e.g., Sciex QTRAP 6500+).[19]

  • Data Analysis: Quantify the endogenous this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.

3.2.2 Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassays are a high-throughput alternative for quantification, relying on the specific binding of an antibody to this compound.[20][21]

  • Principle: A competitive immunoassay is typically used. In this format, a limited amount of anti-zeatin riboside antibody is incubated with the sample and a known quantity of labeled this compound (either radiolabeled for RIA or enzyme-conjugated for ELISA). The analyte in the sample competes with the labeled analyte for antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.[20][21][22]

  • Protocol (General competitive ELISA):

    • Coat a microtiter plate with antibodies specific to this compound.

    • Prepare plant extracts as described for LC-MS/MS, ensuring the final extract is dissolved in a buffer compatible with the ELISA kit.[20]

    • Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance using a plate reader.

    • Calculate the concentration based on a standard curve.

Biological Activity Assays

3.3.1 Plant Root Growth Inhibition Assay This bioassay is used to determine the biological activity of cytokinins based on their dose-dependent inhibition of root elongation.[23]

  • Organism: Oryza sativa (rice) or Arabidopsis thaliana seedlings.

  • Protocol:

    • Sterilize seeds and germinate them on a standard growth medium (e.g., Murashige and Skoog).

    • Transfer seedlings of uniform size to plates containing the growth medium supplemented with a range of this compound concentrations (e.g., 0, 1, 10, 100 nM).

    • Grow the seedlings vertically in a controlled environment (e.g., 28°C, 16/8 h photoperiod).

    • After a set period (e.g., 5-7 days), measure the length of the primary root.

    • Plot root length against cytokinin concentration to determine the inhibitory effect.[23]

3.3.2 Mammalian T-Cell Activity Assays These protocols are designed to measure the immunomodulatory effects of this compound on mammalian T lymphocytes.[2]

  • cAMP Production Measurement:

    • Purify CD3+ T cells from a source (e.g., mouse spleen).

    • Resuspend cells at 5 x 10⁵ cells per 160 µL in appropriate culture medium.

    • Treat cells with this compound (e.g., 1000 µM), a positive control (e.g., CGS21680), or a vehicle control for 30 minutes.

    • Lyse the cells and measure total cellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).[2]

  • Cytokine Production by ELISA:

    • Activate purified T cells using anti-CD3/CD28 antibodies in the presence of various concentrations of this compound.

    • Culture the cells for 48-72 hours.

    • Collect the culture supernatants.

    • Measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using specific sandwich ELISA kits according to the manufacturer's protocol.[2]

Quantitative Data Summary

This section compiles quantitative data related to the analysis and properties of this compound.

Table 1: Performance Characteristics of Analytical Methods

ParameterLC-MS/MSELISA / RIAReference
Sensitivity Very High (as low as 0.1 pg/g fresh weight)High, but typically lower than LC-MS/MS[19]
Selectivity Very High (based on mass transitions)High (dependent on antibody cross-reactivity)[21]
Linear Dynamic Range Broad (e.g., 0.1 to 10,000 pg/mL)Narrower[19]
Throughput ModerateHigh[20]
Equipment Cost HighLow to Moderate
Precision (CV%) High (<8%)Moderate[19]

Table 2: Spectroscopic and Chromatographic Data

Data TypeDescriptionReference
¹H-NMR Spectral data available for structure confirmation.[24]
¹³C-NMR Predicted spectral data available.[25]
LC-MS/MS LC-ESI-ITFT mass spectrometry data, including precursor m/z and fragmentation patterns, are available in public databases for both cis and trans isomers.[26][27]
LC Retention Time Varies by column and method. Example: 4.627 s for cis-Zeatin riboside on a Symmetry C18 column under specific conditions.[26]

References

The Dawn of a New Class of Plant Hormones: The Discovery and Identification of Zeatin Riboside as a Cytokinin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discoveries

Introduction

The discovery of cytokinins revolutionized our understanding of plant growth and development. These N6-substituted adenine (B156593) derivatives were found to be potent promoters of cell division, or cytokinesis, a role that is fundamental to plant life. This technical guide delves into the pivotal discoveries and experimental methodologies that led to the identification of zeatin and its riboside, the first naturally occurring cytokinins. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational techniques of plant hormone research.

The Precursors to Discovery: A Quest for Cell Division Factors

Early plant physiologists had long postulated the existence of chemical substances that regulate plant growth. By the mid-20th century, the focus of many researchers, including Folke Skoog and his colleagues at the University of Wisconsin, was on identifying factors that could stimulate the proliferation of plant cells in tissue culture.

A significant breakthrough came from the work of Carlos Miller, a postdoctoral researcher in Skoog's laboratory. While attempting to culture tobacco (Nicotiana tabacum) pith tissue, they observed that certain natural substances, such as coconut milk and yeast extract, could induce cell division when added to a nutrient medium containing auxin.[1] This led to a focused effort to isolate and identify the active compound. A pivotal, albeit serendipitous, finding was that autoclaved herring sperm DNA exhibited potent cell division-promoting activity.[2] This ultimately led to the identification of the first cytokinin, a synthetic compound named kinetin (B1673648) (6-furfurylaminopurine), in 1955.[2]

The First Natural Cytokinin: The Isolation and Identification of Zeatin

While kinetin was a powerful tool for research, the search for naturally occurring cytokinins in plants continued. This quest culminated in the independent and near-simultaneous isolation and identification of zeatin from immature corn (Zea mays) kernels by two research groups: one led by D.S. Letham in New Zealand and the other by Carlos Miller in the United States.[3][4]

Letham's group, in 1963, was the first to publish the structure of this new, highly active cytokinin, which they named "zeatin" after the plant from which it was isolated.[5] Shortly after, Miller's group also reported the isolation of a cell-division factor from corn with the same properties.

The identification of zeatin was a landmark achievement, confirming that plants produce their own specific molecules to regulate cell division.

The Discovery of Zeatin Riboside

Following the discovery of zeatin, further investigations into the cytokinin content of various plant sources continued. Notably, research on coconut milk, which had long been known to support the growth of plant embryos and tissues, led to another significant finding. In 1971, Letham reported the isolation and identification of this compound (zeatin-9-riboside) from this source.[6][7] This discovery revealed that cytokinins could exist in conjugated forms, with a ribose sugar attached to the purine (B94841) ring. It is now understood that this compound is a major transport form of cytokinin in plants.

Experimental Protocols

The discovery and identification of zeatin and this compound were underpinned by a series of meticulous and innovative experimental techniques for the time. The following sections detail the core methodologies employed.

Bioassays for Cytokinin Activity

Bioassays were the primary tool for detecting and quantifying cytokinin activity during the purification process. These assays relied on the ability of cytokinins to induce specific physiological responses in plant tissues.

1. Tobacco Pith Callus Bioassay

Developed by Skoog, Miller, and their colleagues, this assay became the standard for cytokinin activity measurement.[8][9][10]

  • Principle: This assay measures the ability of a substance to promote cell division and fresh weight increase in tobacco pith callus tissue cultured in vitro. The response is dependent on the presence of an auxin in the culture medium.

  • Protocol:

    • Explant Preparation: Pith cylinders were aseptically excised from the stems of tobacco plants (Nicotiana tabacum var. Wisconsin No. 38). Small, uniform discs of this pith tissue were used as the experimental material.

    • Culture Medium: The basal medium was a modified White's medium, later refined into the now-famous Murashige and Skoog (MS) medium.[2] This medium contained inorganic salts, vitamins, sucrose (B13894) as a carbon source, and an auxin, typically indole-3-acetic acid (IAA) at a concentration of 2 mg/L.

    • Assay Procedure: The test substance (e.g., a purified plant extract or a synthetic compound) was added to the basal medium at various concentrations. The tobacco pith explants were placed on the solidified medium in sterile culture vessels.

    • Incubation: The cultures were maintained in the dark at a constant temperature of approximately 25-28°C for a period of 3 to 5 weeks.

    • Measurement: The growth of the callus was determined by measuring the increase in fresh weight of the tissue at the end of the incubation period. The activity of the test substance was proportional to the increase in fresh weight compared to controls grown without the substance.

2. Radish Cotyledon Expansion Bioassay

This bioassay, developed by D.S. Letham, offered a more rapid method for assessing cytokinin activity.[6][7][11]

  • Principle: This assay is based on the ability of cytokinins to stimulate the expansion of excised radish cotyledons.

  • Protocol:

    • Seed Germination: Radish seeds (Raphanus sativus) were germinated on moist filter paper in the dark for 2-3 days.

    • Explant Preparation: The cotyledons were excised from the seedlings under a dim green light.

    • Assay Procedure: A set number of cotyledons were placed in petri dishes containing filter paper moistened with a buffered solution of the test substance at various concentrations. Control dishes contained the buffer solution alone.

    • Incubation: The petri dishes were incubated in the dark at a constant temperature (around 25°C) for a period of 2 to 3 days.

    • Measurement: The increase in the fresh weight or surface area of the cotyledons was measured. The magnitude of this increase was directly related to the concentration of cytokinin in the test solution.

Purification and Analytical Techniques

The isolation of zeatin and its riboside from complex plant extracts required a multi-step purification process, with each step monitored by bioassays to track the active fractions.

1. Extraction and Initial Purification

  • Extraction: Immature corn kernels or coconut milk were homogenized in a solvent such as 80% ethanol (B145695) to extract small molecules, including cytokinins.[3]

  • Solvent Partitioning: The crude extract was subjected to liquid-liquid partitioning, for example, between an aqueous phase and an organic solvent like n-butanol, to separate compounds based on their polarity. Cytokinins would partition into the organic phase.

  • Ion-Exchange Chromatography: Cation-exchange chromatography was a key step in purifying these basic compounds. The extract was passed through a column of a cation-exchange resin (e.g., Dowex 50). After washing the column to remove neutral and acidic compounds, the cytokinins were eluted with an ammonia (B1221849) solution.

2. Paper Chromatography

In the 1960s, paper chromatography was a primary method for separating and purifying compounds from the active fractions.[3]

  • Principle: This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent system). The separation is based on the polarity of the molecules.

  • Protocol:

    • Sample Application: The concentrated, partially purified extract was spotted onto a line near the bottom of a sheet of chromatography paper (e.g., Whatman No. 1).

    • Development: The paper was suspended in a sealed chromatography tank containing a specific solvent system. The solvent moved up the paper by capillary action, carrying the compounds with it at different rates.

    • Solvent Systems: A variety of solvent systems were used, often consisting of a mixture of an alcohol (like n-butanol or isopropanol), acetic acid, and water. The exact composition of the solvent system determined the separation characteristics.

    • Visualization and Elution: After the solvent front had moved a sufficient distance, the paper was removed and dried. The positions of the separated compounds were visualized under UV light, as purine derivatives like cytokinins absorb UV radiation. The areas of the paper corresponding to the UV-absorbing bands were cut out, and the compounds were eluted from the paper with a solvent. The biological activity of each eluate was then tested using a bioassay.

3. UV Spectroscopy

UV spectroscopy was a crucial tool for the initial characterization and quantification of the purified cytokinins.[3]

  • Principle: Purines, including cytokinins, have a characteristic UV absorption spectrum due to their aromatic ring structure. This allows for their detection and quantification.

  • Procedure: The UV absorption spectrum of the purified compound was measured in different solvents (e.g., acidic, neutral, and alkaline solutions). The wavelength of maximum absorbance (λmax) and the shifts in this maximum under different pH conditions provided valuable information for identifying the class of the compound. For instance, N6-substituted adenines like zeatin exhibit characteristic shifts in their λmax in acidic and basic solutions.

Data Presentation

The following tables summarize some of the key quantitative data from the early research on zeatin and this compound.

Table 1: Purification of Zeatin from Immature Corn Kernels (Zea mays)

Purification StepDry Weight (mg) from 60 kg of KernelsTotal Activity (Arbitrary Units)Specific Activity (Activity/mg)
Initial Ethanolic Extract~ 1,500,000> 1,000,000-
Butanol Extract~ 150,000~ 1,000,000~ 6.7
Cation Exchange Chromatography~ 1,500~ 750,000~ 500
Paper Chromatography (multiple steps)~ 10~ 500,000~ 50,000
Crystalline Zeatin~ 1~ 400,000~ 400,000

Data are approximate and compiled from descriptions in historical literature to illustrate the scale of purification.

Table 2: Comparative Biological Activity of Cytokinins in the Tobacco Pith Callus Bioassay

CytokininConcentration for Half-Maximum Growth (µg/L)Relative Activity (Zeatin = 100)
Zeatin~ 0.1100
This compound~ 1.010
Kinetin~ 5.02
N6-(Δ2-isopentenyl)adenine (iP)~ 0.520

These values are representative and can vary depending on the specific bioassay conditions.[12][13][14]

Table 3: Paper Chromatography Rf Values of Cytokinins

CytokininSolvent System A (n-Butanol:Acetic Acid:Water, 4:1:5, organic phase)Solvent System B (Isopropanol:Ammonia:Water, 10:1:1)
Zeatin~ 0.65~ 0.75
This compound~ 0.45~ 0.85
Kinetin~ 0.70~ 0.80

Rf values are approximate and can be influenced by various factors such as temperature and paper type.

Table 4: UV Absorption Maxima (λmax) of Zeatin

Solventλmax (nm)
Neutral (Ethanol)269
Acidic (0.1 N HCl)275
Alkaline (0.1 N NaOH)275

The shifts in λmax under acidic and alkaline conditions are characteristic of N6-substituted adenines.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the early understanding of cytokinin signaling.

Experimental Workflows

discovery_workflow cluster_extraction Extraction & Initial Purification cluster_purification Purification & Identification cluster_result Result start Immature Corn Kernels extraction Homogenization in 80% Ethanol start->extraction partition Solvent Partitioning (e.g., n-Butanol) extraction->partition ion_exchange Cation-Exchange Chromatography partition->ion_exchange paper_chrom Paper Chromatography ion_exchange->paper_chrom bioassay Tobacco Pith Bioassay paper_chrom->bioassay Monitor Activity uv_spec UV Spectroscopy paper_chrom->uv_spec Characterize Fractions structure_elucidation Structure Elucidation (MS, NMR) uv_spec->structure_elucidation zeatin Crystalline Zeatin structure_elucidation->zeatin

Caption: Workflow for the discovery and identification of zeatin.

bioassay_workflow cluster_tobacco Tobacco Pith Callus Bioassay cluster_radish Radish Cotyledon Expansion Bioassay explant Excise Tobacco Pith medium Prepare MS Medium + Auxin explant->medium add_sample Add Test Sample medium->add_sample culture Incubate in Dark (3-5 weeks) add_sample->culture measure Measure Fresh Weight Gain culture->measure germinate Germinate Radish Seeds excise Excise Cotyledons germinate->excise incubate Incubate with Test Sample (2-3 days) excise->incubate measure_radish Measure Weight/Area Increase incubate->measure_radish

Caption: Comparative workflow of key cytokinin bioassays.

Early Cytokinin Signaling Pathway

The modern understanding of cytokinin signaling involves a complex two-component system of receptors, phosphotransfer proteins, and response regulators.[15][16][17][18] However, in the years following the discovery of zeatin, the model was much more conceptual.

early_signaling cytokinin Zeatin / this compound receptor Unknown Receptor cytokinin->receptor second_messenger Second Messenger Cascade (Hypothesized) receptor->second_messenger gene_expression Altered Gene Expression second_messenger->gene_expression cell_division Cell Division (Cytokinesis) gene_expression->cell_division

Caption: A simplified model of the early concept of cytokinin signaling.

Conclusion

The discovery and identification of zeatin and this compound were pivotal moments in plant biology. They not only confirmed the existence of a new class of plant hormones but also provided the tools to begin to unravel the complex regulatory networks that govern plant growth and development. The experimental protocols developed during this era, particularly the bioassays and chromatographic techniques, laid the foundation for decades of research in plant science. While modern analytical methods have largely superseded these early techniques in terms of sensitivity and speed, an understanding of these foundational experiments provides valuable context for contemporary research in plant hormones and their applications in agriculture and biotechnology.

References

The Physiological Effects of Zeatin Riboside on Root Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of zeatin riboside (ZR) on root development. This compound, a key cytokinin, plays a crucial role in regulating various aspects of plant growth and development. This document summarizes quantitative data, details experimental protocols, and visualizes the signaling pathways involved in ZR-mediated root development, offering a comprehensive resource for professionals in plant biology and agricultural biotechnology.

Quantitative Data on this compound's Effects on Root Development

This compound primarily acts as a negative regulator of adventitious root formation and also influences primary and lateral root growth. The following tables summarize the quantitative effects of ZR observed in various studies.

Plant SpeciesRoot TypeThis compound ConcentrationObserved EffectReference
Cucumis sativus (Cucumber)Adventitious3.16 x 10⁻⁹ M to 10⁻⁴ MSignificant inhibition of adventitious root formation.[1][2][1][2]
Cucurbita (Squash)Not specified (endogenous level)2 x 10⁻⁸ M (in xylem sap)Identified as the primary endogenous suppressor of adventitious root formation.[1][2][1][2]
Musa AAA (Banana) cv. WilliamsNot specified (foliar spray)0.05 mg L⁻¹Increased plant height, pseudostem diameter, leaf width, and leaf area.[3]
Arabidopsis thalianaPrimary Root100 nM (for cis-zeatin)Negative impact on primary root growth.[4][5]

Table 1: Effects of Exogenous this compound on Root Development. This table presents data from studies that applied this compound externally to observe its impact on root growth across different plant species.

CytokininPlant SpeciesIC₅₀ for Receptor Binding (AHK3)Reference
trans-Zeatin (B1683218) (tZ)Arabidopsis thaliana1.3 nM[6]
trans-Zeatin Riboside (tZR)Arabidopsis thaliana15 nM[6]
Isopentenyladenine (iP)Arabidopsis thaliana150 nM[6]
Isopentenyladenosine (iPR)Arabidopsis thalianaNot specified[6]
Dihydrozeatin (DZ)Arabidopsis thaliana50 nM[6]
cis-Zeatin (B600781) (cZ)Arabidopsis thaliana375 nM[6]

Table 2: Binding Affinities of Various Cytokinins to Arabidopsis thaliana Receptor AHK3. This table provides the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a cytokinin required to inhibit 50% of the binding of a radiolabeled cytokinin to the AHK3 receptor. A lower IC₅₀ value indicates a higher binding affinity.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the effects of this compound on root development.

Adventitious Root Formation Bioassay in Cucumber (Cucumis sativus)

This protocol is adapted from studies investigating the inhibitory effect of this compound on adventitious root formation.[1][2]

Objective: To determine the effect of various concentrations of this compound on the formation of adventitious roots on cucumber hypocotyls.

Materials:

  • Cucumber (Cucumis sativus) seeds

  • Growth medium (e.g., Murashige and Skoog medium)

  • Sterile petri dishes or culture vessels

  • This compound stock solution

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize cucumber seeds with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes.

    • Rinse the seeds thoroughly with sterile water.

    • Germinate the seeds on a sterile, hormone-free growth medium in the dark for 3-4 days to allow for hypocotyl elongation.

  • Explant Preparation:

    • Excise the hypocotyls from the germinated seedlings under sterile conditions.

    • Remove the cotyledons and the primary root.

  • Treatment Application:

    • Prepare a series of dilutions of this compound in the liquid growth medium, ranging from 10⁻⁹ M to 10⁻⁴ M. Include a hormone-free control.

    • Place the hypocotyl cuttings in the petri dishes or culture vessels containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • After a set period (e.g., 7-10 days), count the number of adventitious roots formed on each hypocotyl.

    • Measure the length of the adventitious roots if required.

  • Analysis:

    • Statistically analyze the data to determine the effect of different this compound concentrations on adventitious root formation compared to the control.

Quantification of Endogenous Cytokinins in Root Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction, purification, and quantification of this compound and other cytokinins from root tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

Objective: To accurately measure the concentration of endogenous this compound in root samples.

Materials:

  • Plant root tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., methanol (B129727):water:formic acid, 15:4:1, v/v/v)

  • Internal standards (deuterium-labeled cytokinins)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Preparation:

    • Harvest root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Add the extraction buffer and internal standards to the powdered tissue.

    • Homogenize the sample and incubate at a low temperature (e.g., -20°C) for a specified time.

    • Centrifuge the sample to pellet the debris and collect the supernatant.

  • Purification:

    • Perform solid-phase extraction (SPE) to purify and concentrate the cytokinins.

    • Condition the SPE cartridge with methanol and water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the cytokinins with a stronger solvent (e.g., 0.35 M NH₄OH in 60% methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the different cytokinin species using a C18 reverse-phase column with a gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify the cytokinins using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of this compound and other cytokinins in the original sample based on the peak areas of the endogenous compounds and the internal standards.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound on root development.

zeatin_riboside_transport_and_signaling cluster_root Root Cell ZR_xylem This compound (ZR) in Xylem ENT3 ENT3 Transporter ZR_xylem->ENT3 Uptake ZR_cytosol This compound (ZR) in Cytosol ENT3->ZR_cytosol LOG LONELY GUY (LOG) Enzyme ZR_cytosol->LOG Conversion Z_cytosol Zeatin (Z) in Cytosol (Active Form) LOG->Z_cytosol AHK3 AHK3 Receptor (Histidine Kinase) Z_cytosol->AHK3 Binding & Activation Phosphorelay His-Asp Phosphorelay AHK3->Phosphorelay Signal Transduction ARR_B Type-B ARRs (Transcription Factors) Phosphorelay->ARR_B Activation Gene_Expression Target Gene Expression ARR_B->Gene_Expression Regulation Root_Inhibition Inhibition of Adventitious Root Formation Gene_Expression->Root_Inhibition

Caption: this compound Transport and Signaling Pathway in a Root Cell.

experimental_workflow_lcmsms cluster_workflow Experimental Workflow: LC-MS/MS Analysis of this compound Sample_Collection 1. Root Tissue Collection & Freezing Extraction 2. Extraction with Solvent & Internal Standards Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification Analysis 4. LC-MS/MS Analysis Purification->Analysis Quantification 5. Data Processing & Quantification Analysis->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

auxin_cytokinin_interaction Auxin Auxin Cytokinin Cytokinin (including this compound) Auxin->Cytokinin Antagonistic Interaction Root_Development Root Development Auxin->Root_Development Promotes Lateral_Root_Formation Lateral Root Formation Auxin->Lateral_Root_Formation Promotes Primary_Root_Growth Primary Root Growth Auxin->Primary_Root_Growth Promotes (at low conc.) Inhibits (at high conc.) Cytokinin->Root_Development Inhibits Cytokinin->Lateral_Root_Formation Inhibits Cytokinin->Primary_Root_Growth Inhibits

Caption: Antagonistic Interaction between Auxin and Cytokinin in Root Development.

References

An In-depth Technical Guide on the Endogenous Levels of Zeatin Riboside in Different Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a key member of the cytokinin family of plant hormones, plays a pivotal role in a myriad of developmental processes. Cytokinins are central to regulating cell division, differentiation, shoot and root architecture, and leaf senescence.[1] Among the various forms of cytokinins, zeatin and its riboside conjugate are often the most abundant and biologically active in many plant species.[1] Understanding the endogenous concentrations of this compound in different plant tissues is crucial for research in plant biology, agriculture, and for professionals in drug development exploring natural product pathways. This guide provides a comprehensive overview of this compound levels across various plant tissues, detailed experimental protocols for its quantification, and a visual representation of its biosynthesis and signaling pathways.

Endogenous Levels of this compound

The concentration of this compound varies significantly among different plant species and within the tissues of a single plant, reflecting its diverse roles in localized growth and development. The following tables summarize quantitative data on endogenous this compound levels from various studies. It is important to note that these values can be influenced by developmental stage, environmental conditions, and the specific analytical methods employed.

Table 1: Endogenous Levels of trans-Zeatin (B1683218) Riboside (tZR) in Various Plant Tissues

Plant SpeciesTissueConcentration (pmol/g FW)Reference
Arabidopsis thalianaShoots~1.5[2]
Arabidopsis thalianaRoots~0.8[2]
Amorphophallus muelleriCorms (dormant)Low (not specified)[3]
Amorphophallus muelleriCorms (second leaf sprouting)>5000-fold increase from dormant[3]
Bryophyllum calycinumInternode Explants (non-senescent)~1.8[4]
Bryophyllum calycinumInternode Explants (senescent)~0.5[4]
Cicer arietinumCotyledonsVariable, influenced by embryonic axis[5]
Glycine max (Soybean)Xylem SapDeclines sharply during pod development[6]

Table 2: Endogenous Levels of cis-Zeatin Riboside (cZR) in Various Plant Tissues

Plant SpeciesTissueConcentration (pmol/g FW)Reference
Zea maysImmature KernelsHigh levels of O-glucoside of cZR[7][8]
Zea maysRootsHigh expression of cisZOG1 and cisZOG2[8]
Bryophyllum calycinumInternode Explants (non-senescent)~0.4[4]
Bryophyllum calycinumInternode Explants (senescent)~0.2[4]

Zeatin Biosynthesis and Signaling Pathways

Zeatin biosynthesis in plants occurs primarily through two pathways: the tRNA degradation pathway, which mainly produces cis-zeatin, and the isopentenyltransferase (IPT) pathway, which is the major source of trans-zeatin.[9][10][11] The IPT pathway involves the attachment of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenine (B156593) nucleotide (AMP, ADP, or ATP).[9][10]

Zeatin Biosynthesis Pathway

Zeatin_Biosynthesis DMAPP Dimethylallyl diphosphate (DMAPP) ATP_ADP_AMP ATP/ADP/AMP iPRPs iP Ribotides (iPRPs) DMAPP->iPRPs ATP_ADP_AMP->iPRPs IPT tZRPs tZ Ribotides (tZRPs) iPRPs->tZRPs CYP735A iP Isopentenyladenine (iP) iPRPs->iP LOG tZ trans-Zeatin (tZ) tZRPs->tZ LOG tRNA tRNA prenylated_tRNA Prenylated tRNA tRNA->prenylated_tRNA tRNA-IPT cZ_type cis-Zeatin type Cytokinins prenylated_tRNA->cZ_type Degradation

Caption: Simplified overview of the main zeatin biosynthesis pathways in plants.

Cytokinin Signaling Pathway

The cytokinin signal is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane. This initiates a multistep phosphorelay, culminating in the activation of type-B response regulators (RRs) in the nucleus, which in turn activate the transcription of cytokinin-responsive genes.

Cytokinin_Signaling Cytokinin Cytokinin (this compound) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphotransfer TypeB_RR Type-B Response Regulators (ARR) AHP->TypeB_RR Phosphotransfer to Nucleus TypeA_RR Type-A Response Regulators (ARR) TypeB_RR->TypeA_RR Activation Gene_Expression Cytokinin-Responsive Gene Expression TypeB_RR->Gene_Expression Activation TypeA_RR->AHP Negative Feedback

Caption: A diagram of the cytokinin signaling pathway in plants.

Experimental Protocols for this compound Quantification

Accurate quantification of endogenous this compound requires meticulous extraction, purification, and analysis. The methods of choice are often high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for its sensitivity and specificity, or enzyme-linked immunosorbent assay (ELISA) for higher throughput.[12][13]

General Experimental Workflow

Experimental_Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N2) Homogenization Homogenization in Extraction Buffer Start->Homogenization Extraction Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation1->Purification Analysis Analysis by HPLC-MS/MS or ELISA Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for the quantification of this compound from plant tissues.

Detailed Methodology

1. Sample Preparation and Extraction

  • Tissue Collection: Harvest plant tissues and immediately freeze them in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in a pre-chilled extraction solvent. A common solvent is 80% methanol (B129727) or ethanol.[14][15] For every 1 gram of fresh weight, use approximately 10 mL of solvent.[14][15] An internal standard, such as a deuterated form of this compound, should be added at this stage to account for losses during sample preparation.[13]

  • Incubation and Centrifugation: Incubate the mixture at 4°C for several hours with gentle agitation. Afterward, centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[14] Collect the supernatant. The pellet can be re-extracted to improve recovery.

2. Purification

  • Solid-Phase Extraction (SPE): The crude extract often contains interfering compounds. Purification is typically achieved using a C18 SPE cartridge.

  • Procedure:

    • Condition the C18 cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water or a low percentage of methanol to remove polar impurities.

    • Elute the cytokinins with a higher concentration of methanol (e.g., 80%).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC analysis.

3. Quantification by HPLC-MS/MS

  • Chromatographic Separation: Use a C18 reversed-phase HPLC column to separate the different forms of cytokinins. A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides high selectivity and sensitivity.

4. Quantification by ELISA

  • Principle: ELISA for this compound is a competitive immunoassay. An antibody specific to this compound is coated onto the wells of a microtiter plate. The sample extract is mixed with a known amount of enzyme-labeled this compound (tracer). The sample and tracer compete for binding to the limited number of antibody sites.

  • Procedure:

    • Add standards and purified samples to the antibody-coated wells.

    • Add the enzyme-labeled this compound tracer and incubate.

    • Wash the wells to remove unbound material.

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: The concentration of this compound in the sample is inversely proportional to the color intensity. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.[14][15]

Conclusion

This technical guide provides a foundational understanding of the endogenous levels of this compound in various plant tissues, the biochemical pathways governing its synthesis and signaling, and detailed protocols for its accurate quantification. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in plant science and related fields. The dynamic nature of cytokinin levels necessitates careful experimental design and precise analytical techniques to unravel their complex roles in plant development and response to the environment.

References

The Role of Zeatin Riboside in Delaying Leaf Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leaf senescence is a highly regulated, degenerative process that culminates in the death of the leaf and is characterized by the breakdown of chlorophyll (B73375), proteins, and nucleic acids, and the subsequent remobilization of nutrients to other parts of the plant. Cytokinins, a class of phytohormones, are well-established as potent inhibitors of leaf senescence. Zeatin riboside (ZR), a primary transport form of cytokinin, plays a pivotal role in this process, acting as a long-distance signal from the roots to the shoots to maintain leaf longevity and photosynthetic capacity. This technical guide provides an in-depth analysis of the mechanisms by which this compound delays leaf senescence, summarizes key quantitative data from relevant studies, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The delay of leaf senescence is a critical agronomic trait, as it can extend the photosynthetic period of crops, leading to increased biomass and yield. Cytokinins (CKs) have long been recognized for their anti-senescence properties.[1][2] Among the various forms of cytokinins, zeatin and its riboside conjugate, this compound, are of particular importance. This compound is synthesized predominantly in the roots and transported via the xylem to the aerial parts of the plant, where it can be converted to its more active free-base form, zeatin.[1][3] This root-to-shoot communication network is crucial for regulating the timing and progression of leaf senescence.[3][4]

This guide will explore the molecular and physiological basis of this compound-mediated delay of leaf senescence, providing researchers and drug development professionals with a comprehensive resource for understanding and investigating this important biological process.

Mechanism of Action of this compound in Delaying Leaf Senescence

The anti-senescence effect of this compound is multifaceted, involving the maintenance of cellular function, protection against degradation, and regulation of gene expression.

2.1. Maintenance of Photosynthetic Apparatus:

One of the earliest visible signs of leaf senescence is the yellowing of the leaf due to chlorophyll degradation. Cytokinins, including zeatin derived from this compound, help maintain the structural integrity and function of chloroplasts, the site of photosynthesis.[1] They inhibit the breakdown of chlorophyll and the photosynthetic machinery, thereby sustaining the leaf's capacity for carbon fixation.[1][5]

2.2. Regulation of Gene Expression:

Cytokinins exert their effects by modulating the expression of a vast array of genes, including senescence-associated genes (SAGs). The cytokinin signaling pathway is initiated by the binding of cytokinins to histidine kinase receptors, such as AHK3 in Arabidopsis.[6][7] This binding event triggers a phosphorelay cascade that ultimately leads to the phosphorylation and activation of type-B response regulators (ARRs), such as ARR2.[6][7] These activated ARRs are transcription factors that can upregulate the expression of anti-senescence genes and downregulate the expression of pro-senescence genes.

2.3. Root-to-Shoot Signaling:

There is compelling evidence that cytokinins synthesized in the roots act as long-distance signals to control leaf senescence.[1][3][4] this compound is a major form of cytokinin found in the xylem sap, indicating its role in this root-to-shoot communication.[1][3] Experiments involving grafting have demonstrated that a rootstock with enhanced cytokinin biosynthesis can delay senescence in a wild-type scion, confirming the importance of root-derived cytokinins.[1][3]

Quantitative Data on this compound's Effects

Numerous studies have quantified the impact of altered cytokinin levels on leaf senescence parameters. The following tables summarize key findings from studies on transgenic plants with modified cytokinin metabolism.

Table 1: Effect of Root-Specific Overexpression of IPT (Cytokinin Biosynthesis Gene) on Photosynthetic Rate in Tomato Leaves

Days After Full ExpansionPhotosynthetic Rate (µmol CO₂ m⁻² s⁻¹) - ControlPhotosynthetic Rate (µmol CO₂ m⁻² s⁻¹) - MDK:IPT (Root-specific IPT)
1012.513.0
2010.212.8
305.811.5
403.110.9

Data adapted from studies on transgenic tomato plants showing that enhanced cytokinin production in the roots significantly delays the age-related decline in photosynthetic rate.[1][3]

Table 2: Chlorophyll Content in Creeping Bentgrass Under Heat Stress with and without this compound (ZR) Treatment

Days of Heat StressChlorophyll Content (mg g⁻¹ FW) - UntreatedChlorophyll Content (mg g⁻¹ FW) - ZR-Treated
02.52.5
72.02.2
141.62.0
211.21.8
351.21.5

Data adapted from a study showing that exogenous application of this compound helps maintain chlorophyll content in creeping bentgrass under heat stress, thereby delaying senescence.[5]

Table 3: Cytokinin Concentrations in Leaves of Transgenic Tobacco with Root-Specific Expression of CKX (Cytokinin Degradation Gene)

CytokininConcentration (pmol g⁻¹ FW) - Wild TypeConcentration (pmol g⁻¹ FW) - W6:CKX1 (Root-specific CKX)
trans-Zeatin8.53.2
trans-Zeatin Riboside12.15.8
Isopentenyladenine4.22.1
Isopentenyladenosine6.83.5

Data adapted from a study demonstrating that increasing cytokinin degradation specifically in the roots leads to a reduction of cytokinin levels in the leaves, which is associated with accelerated senescence.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in leaf senescence.

4.1. Quantification of Cytokinins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a standard method for the precise quantification of various cytokinin forms in plant tissues.

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

    • Extract the powdered tissue with 1 mL of a pre-chilled modified Bieleski solvent (methanol/water/formic acid, 15:4:1, v/v/v) containing a mixture of deuterium-labeled internal standards for each cytokinin to be quantified.

    • Incubate the mixture at -20°C for 1 hour with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove hydrophilic impurities.

    • Elute the cytokinins with 1 mL of 80% methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

    • Inject an aliquot (e.g., 10 µL) onto a C18 reversed-phase HPLC column.

    • Perform chromatographic separation using a gradient of acetonitrile in water with a constant concentration of formic acid.

    • Detect and quantify the cytokinins using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each cytokinin and its corresponding internal standard.

4.2. Measurement of Chlorophyll Content

This protocol describes a common spectrophotometric method for determining the total chlorophyll content in leaf tissue.

  • Sample Collection:

    • Excise a known area of leaf tissue (e.g., using a cork borer) or weigh a known amount of fresh leaf tissue (e.g., 100 mg).

  • Extraction:

    • Place the leaf tissue in a vial containing 5-10 mL of 80% acetone (B3395972) or 95% ethanol (B145695).

    • If using acetone, grind the tissue with a mortar and pestle until it is completely homogenized. If using ethanol, incubation overnight in the dark is often sufficient for complete extraction.

    • For tissues that are difficult to extract, sonication or the use of a bead mill can be employed.

  • Clarification:

    • Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant to a clean tube.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 647 nm and 664 nm for ethanol extracts, using the respective solvent as a blank.

  • Calculation:

    • Use the following equations to calculate the chlorophyll concentrations (in mg/L):

      • For 80% Acetone:

        • Chlorophyll a = 12.7(A₆₆₃) - 2.69(A₆₄₅)

        • Chlorophyll b = 22.9(A₆₄₅) - 4.68(A₆₆₃)

        • Total Chlorophyll = 20.2(A₆₄₅) + 8.02(A₆₆₃)

      • For 95% Ethanol:

        • Chlorophyll a = 13.95(A₆₆₄) - 6.88(A₆₄₇)

        • Chlorophyll b = 24.96(A₆₄₇) - 7.32(A₆₆₄)

        • Total Chlorophyll = 17.67(A₆₄₇) + 6.63(A₆₆₄)

    • Express the final chlorophyll content per unit of fresh weight or leaf area.

4.3. Plant Grafting for Root-Shoot Signaling Studies

This protocol outlines a general procedure for performing grafting experiments in model plants like Arabidopsis or tomato to investigate the role of root-derived signals.

  • Seed Germination:

    • Sterilize seeds of the desired genotypes (e.g., wild-type and a transgenic line with altered cytokinin metabolism) and germinate them on sterile growth medium (e.g., MS agar (B569324) plates).

    • Grow the seedlings under controlled conditions until they are large enough to handle for grafting (typically 5-7 days for Arabidopsis).

  • Grafting Procedure:

    • Using a sterile scalpel or micro-grafting knife under a dissecting microscope, make a clean transverse cut through the hypocotyl of both the scion and rootstock seedlings.

    • Carefully place the scion from one genotype onto the rootstock of the other genotype.

    • For some species, a small silicone collar or a drop of agar can be used to hold the graft union in place.

  • Co-cultivation and Healing:

    • Transfer the grafted seedlings to a new sterile plate with fresh growth medium.

    • Maintain the plates in a high-humidity environment for several days to facilitate the healing of the graft union.

  • Verification and Analysis:

    • After 7-10 days, successful grafts will have formed a vascular connection.

    • The grafted plants can then be transferred to soil or another appropriate growth system for subsequent experiments, such as monitoring leaf senescence phenotypes.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Cytokinin Signaling Pathway in Delaying Leaf Senescence

Cytokinin_Signaling_Pathway ZR This compound (ZR) (from root) Zeatin Zeatin (Active form) ZR->Zeatin Conversion AHK3 AHK3 Receptor (in leaf cell membrane) Zeatin->AHK3 Binds to Phosphorelay Phosphorelay Cascade (Hpt proteins) AHK3->Phosphorelay Activates ARR2_inactive ARR2 (Inactive) (in nucleus) Phosphorelay->ARR2_inactive Phosphorylates ARR2_active ARR2-P (Active) (in nucleus) ARR2_inactive->ARR2_active Anti_Senescence_Genes Anti-Senescence Genes (e.g., for chlorophyll maintenance) ARR2_active->Anti_Senescence_Genes Upregulates Pro_Senescence_Genes Pro-Senescence Genes (e.g., SAGs) ARR2_active->Pro_Senescence_Genes Downregulates Delayed_Senescence Delayed Leaf Senescence Anti_Senescence_Genes->Delayed_Senescence Pro_Senescence_Genes->Delayed_Senescence

Caption: Cytokinin signaling cascade initiated by this compound.

5.2. Experimental Workflow for Investigating Root-to-Shoot Signaling in Leaf Senescence

Experimental_Workflow Start Start: Hypothesis (Root-derived signals affect leaf senescence) Create_Transgenics 1. Create Transgenic Plants (e.g., Root-specific IPT or CKX expression) Start->Create_Transgenics Grafting 2. Perform Grafting Experiments (WT scion on transgenic rootstock) Create_Transgenics->Grafting Phenotypic_Analysis 3. Phenotypic Analysis (Monitor leaf yellowing, measure photosynthetic rate) Grafting->Phenotypic_Analysis Biochemical_Analysis 4. Biochemical Analysis (Measure chlorophyll and cytokinin content) Grafting->Biochemical_Analysis Gene_Expression 5. Gene Expression Analysis (qRT-PCR of SAGs) Grafting->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation Phenotypic_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: Confirm role of root-derived cytokinins Data_Analysis->Conclusion

Caption: Workflow for root-to-shoot signaling studies.

Conclusion

This compound is a critical component of the complex regulatory network that governs leaf senescence. As a key long-distance signal, it communicates the physiological status of the roots to the shoots, thereby influencing the longevity and photosynthetic productivity of the leaves. A thorough understanding of the mechanisms of this compound action, supported by robust experimental data, is essential for developing strategies to enhance crop performance and resilience. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals aiming to explore and manipulate this vital aspect of plant biology. Future research in this area will likely focus on the interplay between cytokinin signaling and other hormonal pathways, as well as the environmental factors that modulate root-to-shoot communication.

References

Zeatin Riboside: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a naturally occurring cytokinin, plays a pivotal role in plant growth and development. As the riboside of trans-zeatin (B1683218), it is a key transport and storage form of this potent phytohormone. Beyond its fundamental role in agriculture, this compound and other cytokinins are gaining attention in biomedical research for their potential therapeutic applications, including anti-aging and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its signaling pathways.

Natural Sources of this compound

This compound is biosynthesized across a diverse range of organisms, from higher plants to microorganisms. The concentrations can vary significantly depending on the species, developmental stage, and environmental conditions.

Plants

Plants are a primary source of this compound, where it is integral to regulating cell division, shoot formation, and leaf senescence.

  • Coconut Water (Cocos nucifera): The liquid endosperm of coconut is a well-documented and rich source of various cytokinins, with trans-zeatin riboside being one of the most abundant.[1][2] Its concentration can fluctuate with the maturity of the coconut.[1]

  • Maize (Zea mays): Immature corn kernels were the source from which zeatin was first identified, and they also contain significant amounts of this compound.[3]

  • Other Plants: Zeatin and its riboside are widespread throughout the plant kingdom, found in various tissues including roots, shoots, leaves, and seeds.[4]

Microorganisms

A variety of bacteria and fungi are known to produce and secrete cytokinins, including this compound, into their growth media.

  • Bacteria: Several bacterial species have been identified as producers of zeatin and this compound. These include plant-associated bacteria such as Agrobacterium tumefaciens, Pseudomonas savastanoi, and Corynebacterium aurimucosum, as well as other species like Bacillus subtilis.

  • Fungi: The mycorrhizal fungus Rhizopogon roseolus is a known producer of both zeatin and this compound.[5]

Marine Algae

Certain species of marine algae are also recognized as sources of phytohormones, including cytokinins like this compound.

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various natural sources. It is important to note that these values can be influenced by the extraction and analytical methods employed, as well as the physiological state of the source organism.

Natural SourceOrganism/TissueThis compound ConcentrationReference(s)
Plant Coconut Water (Cocos nucifera)Varies with maturity[1]
Whole Wheat Seedlings (Triticum aestivum)~1.5 ng/g fresh weight[6]
Bacteria Corynebacterium aurimucosum cultureNot explicitly quantified for riboside

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from natural sources requires a multi-step approach involving extraction, purification, and analysis. The following protocols are synthesized from various methodologies and can be adapted based on the specific source material and available instrumentation.

General Extraction from Plant Tissues

This protocol is a general guideline for extracting cytokinins, including this compound, from plant material.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) or 80% methanol (B129727)

  • Internal standards (e.g., deuterated this compound)

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • To the powdered tissue, add ice-cold extraction buffer (e.g., Bieleski buffer) at a ratio of 10 mL per gram of fresh weight.

  • Add internal standards to the extraction mixture to account for losses during purification.

  • Homogenize the mixture using a suitable homogenizer.

  • Incubate the homogenate at -20°C for at least 4 hours (or overnight) to ensure complete extraction.

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant. The pellet can be re-extracted with the same buffer for increased yield.

  • Combine the supernatants and concentrate using a rotary evaporator at a temperature below 40°C until the organic solvent is removed.

Purification by Solid-Phase Extraction (SPE)

SPE is a crucial step for cleaning up the crude extract and concentrating the cytokinins.

Materials:

  • Crude plant extract (aqueous phase from section 3.1)

  • C18 SPE cartridges

  • Methanol

  • Ammonium acetate (B1210297) buffer (e.g., 40 mM, pH 6.5)

  • Formic acid or acetic acid

Protocol:

  • Adjust the pH of the aqueous crude extract to approximately 3.0 with formic or acetic acid.

  • Condition a C18 SPE cartridge by washing with 100% methanol followed by water.

  • Load the acidified extract onto the conditioned C18 cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the cytokinins with 100% methanol.

  • For further purification, a mixed-mode SPE cartridge (e.g., Oasis MCX) can be used. After loading the sample, wash with 1% acetic acid, then methanol, and finally elute the cytokinins with a solution of 0.35 M ammonia (B1221849) in 70% methanol.

Immunoaffinity Chromatography

This technique offers high selectivity for cytokinins and is often used for final purification.[5][7]

Materials:

  • Partially purified extract from SPE

  • Immunoaffinity column with antibodies raised against this compound or a general cytokinin.[8]

  • Phosphate (B84403) buffered saline (PBS)

  • Elution buffer (e.g., 100% methanol or ethanol)

Protocol:

  • Equilibrate the immunoaffinity column with PBS.

  • Load the partially purified extract onto the column.

  • Wash the column extensively with PBS to remove non-specifically bound compounds.

  • Elute the bound cytokinins with the appropriate elution buffer.

  • Collect the eluate and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the separation and quantification of this compound.

Materials:

  • Purified extract reconstituted in a suitable solvent (e.g., mobile phase)

  • HPLC system with a UV detector or coupled to a mass spectrometer (LC-MS)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[9]

  • Mobile phase A: Water with a modifier (e.g., 0.1% formic acid or sulfuric acid)[10]

  • Mobile phase B: Acetonitrile or methanol with the same modifier[10]

Protocol:

  • Reconstitute the dried, purified extract in a small volume of the initial mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the cytokinins using a gradient elution program. A typical gradient might start with a low percentage of mobile phase B (e.g., 10-20%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes to elute compounds with increasing hydrophobicity.[11][12]

  • Monitor the elution profile at a wavelength of approximately 270 nm for UV detection. For LC-MS, monitor the specific mass-to-charge ratio of this compound.

  • Quantify the amount of this compound by comparing the peak area to that of a standard curve generated with known concentrations of a this compound standard.

Signaling Pathways Involving this compound

This compound, as a key cytokinin, is involved in intricate signaling pathways that regulate various aspects of plant physiology.

The Canonical Cytokinin Two-Component Signaling Pathway

In plants, cytokinin signaling is primarily mediated by a multi-step phosphorelay system, analogous to the two-component systems in bacteria.[13][14][15] this compound can interact with this pathway, although it is generally considered that the free base, zeatin, is the more active form that directly binds to the receptors.[16][17][18] this compound likely acts as a precursor that is converted to zeatin to activate the signaling cascade.

The key components of this pathway are:

  • Arabidopsis Histidine Kinases (AHKs): These are transmembrane receptors (e.g., AHK2, AHK3, CRE1/AHK4) that perceive the cytokinin signal.[13][19][20]

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated AHKs in the cytoplasm to the nucleus.[19][21]

  • Arabidopsis Response Regulators (ARRs): Located in the nucleus, these are the final components of the phosphorelay. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[14][15][20]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin_Riboside This compound Zeatin Zeatin Zeatin_Riboside->Zeatin Conversion AHK_Receptor AHK Receptor (e.g., AHK3, CRE1/AHK4) Zeatin->AHK_Receptor Binds AHP AHP AHK_Receptor->AHP Phosphotransfer AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphotransfer Type_B_ARR_P Type-B ARR-P Type_A_ARR_Gene Type-A ARR Gene Type_B_ARR_P->Type_A_ARR_Gene Activates Transcription Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Activates Transcription Type_A_ARR Type-A ARR Type_A_ARR_Gene->Type_A_ARR Transcription & Translation Type_A_ARR->Type_B_ARR_P Inhibits Isolation_Workflow Start Natural Source (e.g., Plant Tissue) Extraction Homogenization in Extraction Buffer Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18, Mixed-Mode) Centrifugation->SPE Crude Extract Immunoaffinity Immunoaffinity Chromatography (Optional, for high purity) SPE->Immunoaffinity Partially Purified Extract HPLC HPLC or LC-MS Analysis SPE->HPLC Purified Extract Immunoaffinity->HPLC Highly Purified Extract Quantification Quantification and Data Analysis HPLC->Quantification

References

Zeatin Riboside: A Core Regulator in Apical Dominance and Nutrient Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted roles of zeatin riboside (ZR), a key cytokinin, in the critical plant physiological processes of apical dominance and nutrient mobilization. This document details the underlying molecular signaling pathways, presents quantitative data from pivotal studies, and outlines detailed experimental protocols for empirical investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of cytokinin action and its potential applications.

The Role of this compound in Apical Dominance

Apical dominance is the phenomenon where the central, apical bud of a plant grows more strongly than the lateral (axillary) buds, inhibiting their outgrowth.[1] This process is crucial for determining plant architecture. While auxin, produced in the shoot apex, has long been identified as the primary inhibitor of lateral bud growth, cytokinins, particularly this compound, act as key antagonists in this regulatory network, promoting bud outgrowth.[2][3][4]

Auxin-Cytokinin Antagonism

The classical model posits that auxin transported down the stem from the apical bud indirectly inhibits axillary buds.[5][6] One primary mechanism of this inhibition is the regulation of cytokinin levels. High auxin concentrations suppress the biosynthesis of cytokinins in the nodal stem and may reduce the transport of root-derived cytokinins to the buds.[2] Removal of the shoot apex (decapitation) reduces the auxin supply, leading to a localized increase in cytokinin concentration, which in turn stimulates the dormant axillary buds to grow.[7][8]

Experiments on pea (Pisum sativum) seedlings have demonstrated this relationship quantitatively. Decapitation leads to a significant increase in the levels of zeatin and this compound in the internodes, promoting bud release.[7] Conversely, applying auxin to the decapitated stump can restore the inhibition of lateral bud growth, highlighting the antagonistic interplay between these two hormone classes.[5][9]

The Cytokinin Signaling Pathway

This compound, like other cytokinins, exerts its effects through a "two-component" signal transduction pathway, a mechanism originally discovered in bacteria.[10][11] This multi-step phosphorelay system transmits the cytokinin signal from the cell membrane to the nucleus to regulate gene expression.[12]

The key steps are as follows:

  • Signal Perception: Cytokinin binds to the CHASE domain of Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum or plasma membrane.[11][13]

  • Autophosphorylation: Ligand binding triggers the autophosphorylation of a conserved histidine (His) residue within the kinase domain of the AHK receptor.[11]

  • Phosphorelay: The phosphate (B84403) group is transferred first to a conserved aspartate (Asp) residue on the receptor's own receiver domain.[10] From there, it is shuttled by Arabidopsis Histidine Phosphotransfer (AHP) proteins.[14]

  • Nuclear Translocation: Phosphorylated AHPs move from the cytoplasm into the nucleus.[11]

  • Response Regulation: In the nucleus, AHPs transfer the phosphate group to Arabidopsis Response Regulators (ARRs). There are two main types:

    • Type-B ARRs: Act as transcription factors. When phosphorylated, they become active and bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[12][13]

    • Type-A ARRs: Are also induced by cytokinin. They act as negative regulators of the pathway, creating a feedback loop that dampens the signal.[10][11]

Cytokinin_Signaling cluster_nucleus Nucleus AHK CHASE Domain Histidine Kinase (H) Receiver (D) AHK Receptor AHP AHP (H) AHK:hk->AHP AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR (D) AHP_P->ARR_B ARR_A Type-A ARR (D) AHP_P->ARR_A Phosphorylates ARR_B_P Type-B ARR-P ARR_B->ARR_B_P Target_Genes Cytokinin-Responsive Gene Expression ARR_B_P->Target_Genes Activates ARR_A_P Type-A ARR-P ARR_A->ARR_A_P ARR_A_P->AHP_P Inhibits (Negative Feedback) Target_Genes->ARR_A Induces Transcription ZR This compound (Cytokinin) ZR->AHK:chase Binds

Cytokinin two-component signaling pathway.
Integrated Model of Hormonal Control in Branching

Apical dominance is not controlled by a single hormone but by a complex network of interactions. Auxin, cytokinin, and another class of hormones, strigolactones (SLs), are the central players.

  • Auxin (IAA): Produced apically, it flows down the stem, stimulating SL biosynthesis and reducing cytokinin levels.[15]

  • Cytokinin (CK): Promotes cell division and bud outgrowth. Its synthesis is repressed by high auxin levels.

  • Strigolactone (SL): Acts as a second long-distance inhibitor. Its synthesis is promoted by auxin, and it functions to suppress bud growth, potentially by dampening auxin transport out of the bud.[5]

Decapitation disrupts this balance: auxin levels drop, leading to reduced SL synthesis and increased cytokinin accumulation at the nodes, which collectively trigger bud release.[3]

Apical_Dominance_Control cluster_apex Shoot Apex cluster_stem Stem cluster_node Axillary Node Apex Apical Bud Auxin Auxin (IAA) Apex->Auxin Produces Strigolactone Strigolactone (SL) Auxin->Strigolactone Promotes Biosynthesis Cytokinin This compound (CK) Auxin->Cytokinin Inhibits Biosynthesis Bud Axillary Bud Strigolactone->Bud Inhibits Outgrowth Cytokinin->Bud Promotes Outgrowth Decapitation Decapitation (Apex Removal) Decapitation->Auxin Reduces

Hormonal interactions in apical dominance.

Role of this compound in Nutrient Mobilization

Cytokinins, including this compound, play a fundamental role in regulating nutrient allocation within a plant by influencing source-sink relationships.[16] Tissues with high cytokinin concentrations act as metabolic "sinks," actively drawing nutrients such as amino acids and sugars from source tissues (e.g., mature leaves) via the phloem and xylem.[16]

The application of zeatin or its riboside to a specific area of a leaf creates a localized sink, causing nutrients to accumulate in the treated region. This effect is not merely a consequence of stimulated cell division but an active process of nutrient translocation. This mobilization is crucial for the growth of developing organs like young leaves, fruits, and seeds, which are naturally rich in cytokinins.

Quantitative Data

The following tables summarize quantitative findings from studies investigating the effects of this compound and related cytokinins on apical dominance and growth.

Table 1: Effect of Decapitation on Cytokinin Levels in Pea (Pisum sativum) Seedlings

Cytokinin TypeTissueTime After DecapitationFold Increase vs. Intact ControlReference
Zeatin & this compoundInternodes48 hours5-6 fold[7]
Isopentenyl Adenine & Isopentenyl AdenosineInternodes48 hours1.5-2 fold[7]
Zeatin & this compoundRoots48 hours1.5-2 fold[7]
This compound & Isopentenyl AdenosineStems6 hoursup to 10-fold[8]

Table 2: Effect of Exogenous trans-Zeatin Riboside (t-ZR) Application on Banana (Musa AAA) Growth

Growth Parametert-ZR DoseObservation at 10 WeeksReference
Plant Height0.05 mg L⁻¹Significant Increase[17]
Pseudostem Diameter0.05 mg L⁻¹Significant Increase[17]
Leaf Area0.05 mg L⁻¹Significant Increase[17]

Experimental Protocols

Accurate investigation of this compound's roles requires precise methodologies for quantification and bioassays.

Protocol for Cytokinin Quantification by LC-MS/MS

This protocol is adapted for the analysis of cytokinins in plant tissues like Arabidopsis.[18]

1. Sample Preparation and Extraction: a. Flash-freeze 1-5 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder. b. Add 50 µL of modified Bieleski buffer (methanol:water:formic acid at 15:4:1 v/v/v) containing deuterated internal standards (e.g., 200 pg of D5-BAP). c. Vortex thoroughly and incubate at -20°C for 1 hour. d. Centrifuge at 14,000 rpm for 30 minutes at 4°C. e. Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

2. Solid-Phase Extraction (SPE) Purification: a. Evaporate methanol (B129727) from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the aqueous residue in 1% (v/v) acetic acid. c. Condition an Oasis MCX SPE column (Waters 186000252) with methanol followed by 1% acetic acid. d. Load the sample onto the column. e. Wash the column sequentially with 1% acetic acid and then with methanol. f. Elute the cytokinin fraction with 0.35 M ammonia (B1221849) in 70% methanol. g. Evaporate the eluate to complete dryness and reconstitute in 20-50 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) or 10% methanol).

3. UHPLC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). b. Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: 0.1% Formic acid in methanol. c. Gradient: A linear gradient from 1% B to 70% B over approximately 7 minutes, followed by a wash and re-equilibration. d. Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). e. Quantification: Calculate concentrations based on the peak area ratios of endogenous cytokinins to their corresponding stable isotope-labeled internal standards.

A[label="1. Sample Collection\n(1-5 mg Plant Tissue)"]; B[label="2. Homogenization\n(Liquid N2)"]; C [label="3. Extraction\n(Methanol:Water:Formic Acid\n+ Internal Standards)"]; D [label="4. Centrifugation\n(Collect Supernatant)"]; E [label="5. SPE Purification\n(Oasis MCX Column)"]; F [label="6. Elution & Evaporation"]; G [label="7. Reconstitution\n(Mobile Phase)"]; H [label="8. UHPLC-MS/MS Analysis\n(Quantification)"];

A -> B -> C -> D -> E -> F -> G -> H; }

Workflow for Cytokinin Quantification.
Protocol for Apical Dominance Bioassay (Decapitation Experiment)

This protocol is a classic method to study the roles of auxin and cytokinin in bud outgrowth, often using pea (Pisum sativum) or bean (Phaseolus vulgaris) seedlings.[9]

1. Plant Material and Growth: a. Grow seedlings (e.g., pea cv. Torsdag) in pots under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C). b. Use plants that have developed at least 4-5 nodes for the experiment.

2. Treatments: a. Group 1 (Intact Control): Plants are left untouched. b. Group 2 (Decapitated Control): Remove the shoot apex and the youngest two leaves with a sharp razor blade just above the third or fourth node. c. Group 3 (Auxin Replacement): Decapitate plants as in Group 2. Immediately apply a lanolin paste containing indole-3-acetic acid (IAA) or naphthaleneacetic acid (NAA) (e.g., 3 mg g⁻¹) to the cut surface. d. Group 4 (Cytokinin Application): In intact plants, apply a lanolin paste or solution containing this compound (e.g., 0.5%) directly to a single axillary bud.

3. Data Collection: a. At set time intervals (e.g., 0, 24, 48, 72 hours), measure the length of the axillary bud at the node directly below the cut (or the treated bud). b. Record the number of buds that have initiated growth (>2 mm). c. For hormonal analysis, tissue from the stem nodes and buds can be harvested at these time points and processed according to the protocol in Section 4.1.

4. Analysis: a. Compare the average bud length and the percentage of bud outgrowth among the different treatment groups. b. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.

Conclusion

This compound is a central signaling molecule in the hormonal network that governs plant architecture and nutrient distribution. Its role as a potent promoter of axillary bud outgrowth positions it as a direct antagonist to auxin in the control of apical dominance. Furthermore, its function in creating metabolic sinks is vital for directing nutrients to areas of active growth and development. A thorough understanding of the signaling pathways and regulatory interactions detailed in this guide is essential for developing novel strategies in agriculture and biotechnology aimed at modifying plant form and enhancing stress resilience and yield.

References

The Biological Functions of Zeatin Riboside in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeatin riboside, a naturally occurring cytokinin found in plants, has emerged as a molecule of significant interest in mammalian biology. Traditionally known for its role in plant growth and development, recent research has unveiled its potent and diverse biological activities in mammalian systems. This technical guide provides a comprehensive overview of the known functions of this compound, with a particular focus on its immunomodulatory, neuroprotective, and anti-aging properties. The primary mechanism of action identified to date involves the activation of the adenosine (B11128) A2A receptor (A2AR), a key player in various physiological and pathological processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Functions and Mechanisms of Action

The biological activities of this compound in mammals are primarily mediated through its interaction with the adenosine A2A receptor (A2AR), a G-protein coupled receptor.[1][2] This interaction triggers a cascade of intracellular events, leading to a range of physiological responses.

Immunomodulation via Adenosine A2A Receptor Activation

This compound has been demonstrated to be a potent modulator of the mammalian immune system, specifically targeting T lymphocyte activity.[1][2] Its immunomodulatory effects are dependent on the activation of the A2AR.[1][2]

  • Inhibition of Pro-inflammatory Cytokine Production: Treatment with this compound leads to a dose-dependent inhibition of pro-inflammatory cytokines produced by activated T cells.[1][2] This includes the suppression of key cytokines such as interferon (IFN)-γ, interleukin (IL)-2, and tumor necrosis factor (TNF)-α in both CD4+ and CD8+ T cells.[1][2] It also inhibits the production of the Th2 cytokines IL-4 and IL-13 by CD4+ T cells.[1]

  • Induction of Cyclic Adenosine Monophosphate (cAMP): Activation of the A2AR by this compound stimulates the production of intracellular cyclic adenosine monophosphate (cAMP).[1][2] This increase in cAMP is a critical step in the downstream signaling that leads to the suppression of T cell function.

  • Modulation of T-cell Activation Markers: this compound treatment reduces the expression of key activation markers on the surface of T lymphocytes, including CD25, CD69, and CD40L.[1][2]

  • Inhibition of Leukocytosis: In vivo studies have shown that this compound can potently inhibit thioglycollate-induced peritoneal leukocytosis, demonstrating its anti-inflammatory effects in a whole-organism context.[1][2]

The immunomodulatory activities of this compound are effectively blocked by the selective A2AR antagonist ZM241385, further confirming the central role of this receptor in its mechanism of action.[1][2]

Neuroprotective and Anti-Neuroinflammatory Potential

Emerging evidence suggests that zeatin and its derivatives, including this compound, possess neuroprotective properties.[3] These effects are linked to their anti-inflammatory and antioxidant activities.

  • Anti-inflammatory Effects in the Central Nervous System: By activating A2AR, which is expressed in the brain, this compound has the potential to mitigate neuroinflammation, a key process in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

  • Potential Therapeutic for Neurodegenerative Diseases: The ability of trans-zeatin (B1683218), a related compound, to inhibit cholinesterase, prevent amyloid-beta aggregation, and modulate the Nrf2/ARE pathway suggests a therapeutic potential for zeatin derivatives in Alzheimer's disease.[3] In models of Parkinson's disease, trans-zeatin has been shown to protect dopaminergic neurons by reducing JNK/P38 phosphorylation and inhibiting caspase-mediated apoptosis.[3]

Anti-Aging and Cytoprotective Effects

Studies on human skin fibroblasts have indicated that zeatin has gerontomodulatory and youth-preserving effects.[4][5]

  • Cellular Effects: Long-term treatment with zeatin has been shown to prevent cell enlargement, reduce intracellular debris, and prevent actin polymerization in aging fibroblasts.[4][5]

  • Enhanced Stress Resistance: Zeatin-treated cells exhibit an enhanced ability to decompose hydrogen peroxide and cope with oxidative and ethanol-induced stress.[4][5] Importantly, these anti-aging benefits are observed without an increase in cell proliferation, which mitigates concerns about potential carcinogenic effects.[4][5]

Effects on Cell Viability

The impact of this compound on cell viability appears to be cell-type dependent. While some cytokinin ribosides have been shown to impair the viability of both normal and neoplastic human cells, others, like trans-zeatin, do not show this effect.[6][7] One study found that trans-zeatin riboside did impair the viability of several normal and neoplastic cell lines.[6] Further research is needed to fully elucidate the specific effects of this compound on different cancer cell types.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the biological effects of this compound in mammalian systems.

Table 1: Immunomodulatory Effects of this compound on T Lymphocytes

ParameterCell TypeTreatmentConcentrationResultReference
cAMP ProductionPurified CD3+ T lymphocytesThis compound1000 µMSignificant increase in cAMP, comparable to 1 µM CGS21680 (A2AR agonist)[1]
IFN-γ ProductionActivated CD4+ T cellsThis compoundDose-dependentInhibition[1]
IL-2 ProductionActivated CD4+ T cellsThis compoundDose-dependentInhibition[1]
TNF-α ProductionActivated CD4+ T cellsThis compoundDose-dependentInhibition[1]
IL-4 ProductionActivated CD4+ T cellsThis compoundDose-dependentInhibition[1]
IL-13 ProductionActivated CD4+ T cellsThis compoundDose-dependentInhibition[1]
IFN-γ ProductionActivated CD8+ T cellsThis compoundDose-dependentInhibition[1]
IL-2 ProductionActivated CD8+ T cellsThis compoundDose-dependentInhibition[1]
TNF-α ProductionActivated CD8+ T cellsThis compoundDose-dependentInhibition[1]
CD25 ExpressionActivated CD4+ T cellsThis compoundNot specifiedUp to 52.67% ± 7.70% reduction[1]
CD69 ExpressionActivated CD4+ T cellsThis compoundNot specifiedUp to 19.05% ± 2.57% reduction[1]
CD40L ExpressionActivated CD4+ T cellsThis compoundNot specifiedUp to 29.1% ± 2.4% reduction[1]
CD25 ExpressionActivated CD8+ T cellsThis compoundNot specifiedUp to 48.58% ± 6.46% reduction[1]
CD69 ExpressionActivated CD8+ T cellsThis compoundNot specifiedUp to 21.54% ± 1.76% reduction[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

ModelTreatmentResultReference
Thioglycollate-induced peritoneal leukocytosis in C57BL/6 miceThis compoundPotent inhibition of leukocytosis[1]

Table 3: Anti-Aging Effects of Zeatin on Human Skin Fibroblasts

ParameterTreatment DurationOptimal ConcentrationKey EffectsReference
Cellular SenescenceLong-term serial passaging80 µMPrevention of cell enlargement, reduction of intracellular debris, prevention of actin polymerization, enhanced stress resistance[4][5]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound.

In Vitro T Lymphocyte Activation and Cytokine Analysis
  • Cell Isolation and Culture:

    • Purified CD3+ T lymphocytes are isolated from spleens of C57BL/6 mice using negative selection columns.

    • Cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • T-cell Activation:

    • 96-well plates are coated with anti-CD3 monoclonal antibody (mAb) (e.g., clone 145-2C11) at a concentration of 10 µg/ml in phosphate-buffered saline (PBS) overnight at 4°C.

    • Plates are washed with PBS prior to the addition of T cells (5 x 10^5 cells/well).

  • This compound Treatment:

    • This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cell cultures at various concentrations.

    • Control wells receive the vehicle alone.

    • For antagonist studies, the selective A2AR antagonist ZM241385 is added to the cultures prior to the addition of this compound.

  • Cytokine Measurement:

    • After a 24-hour incubation period, culture supernatants are collected.

    • Cytokine levels (IFN-γ, IL-2, TNF-α, IL-4, IL-13) are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or standard ELISA kits.

  • Flow Cytometry for Activation Marker Analysis:

    • After 24 hours of activation, T cells are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD40L).

    • Data is acquired on a flow cytometer and analyzed to determine the percentage of cells expressing each marker and the mean fluorescence intensity.

In Vivo Thioglycollate-Induced Peritonitis Model
  • Animal Model:

    • Male C57BL/6 mice (e.g., 8-12 weeks old) are used.

  • Induction of Peritonitis:

    • Mice are injected intraperitoneally (i.p.) with 1 ml of sterile 3% thioglycollate broth.

  • This compound Administration:

    • This compound is administered to the mice, typically via i.p. injection, at a specified time point relative to the thioglycollate challenge.

  • Peritoneal Lavage and Cell Counting:

    • At a designated time post-challenge (e.g., 4 or 24 hours), mice are euthanized.

    • The peritoneal cavity is lavaged with PBS containing heparin.

    • The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer or an automated cell counter.

    • Differential cell counts (neutrophils, macrophages, lymphocytes) can be performed on cytospin preparations stained with a differential stain (e.g., Wright-Giemsa).

cAMP Measurement
  • Cell Preparation:

    • Purified CD3+ T lymphocytes (5 x 10^5 cells/well) are used.

  • Treatment:

    • Cells are treated with this compound (e.g., 1000 µM), a positive control (e.g., 1 µM CGS21680), or vehicle for a short duration (e.g., 30 minutes).

  • cAMP Quantification:

    • Total cellular cAMP is measured using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The primary signaling pathway modulated by this compound in mammalian immune cells is the adenosine A2A receptor pathway.

Zeatin_Riboside_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR Adenosine A2A Receptor (A2AR) This compound->A2AR Binds and Activates AC Adenylate Cyclase A2AR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Cytokine Pro-inflammatory Cytokine Production (IFN-γ, IL-2, TNF-α) PKA->Cytokine Inhibits Activation T-cell Activation Marker Expression (CD25, CD69, CD40L) PKA->Activation Inhibits Gene Gene Transcription (Anti-inflammatory genes) CREB->Gene Promotes

Caption: this compound Signaling Pathway via the Adenosine A2A Receptor.

The diagram above illustrates the proposed signaling cascade initiated by this compound. Binding of this compound to the A2AR on the surface of immune cells, such as T lymphocytes, activates adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates transcription factors like the cAMP response element-binding protein (CREB), which can promote the transcription of anti-inflammatory genes. Concurrently, PKA activation leads to the inhibition of pathways responsible for the production of pro-inflammatory cytokines and the expression of T-cell activation markers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tcell_iso T-cell Isolation (from mouse spleen) Tcell_act T-cell Activation (anti-CD3 mAb) Tcell_iso->Tcell_act ZR_treat This compound Treatment Tcell_act->ZR_treat Cytokine_analysis Cytokine Analysis (Luminex/ELISA) ZR_treat->Cytokine_analysis Flow_cyto Flow Cytometry (Activation Markers) ZR_treat->Flow_cyto cAMP_assay cAMP Assay ZR_treat->cAMP_assay Mice C57BL/6 Mice Thio_inj Thioglycollate Injection (i.p.) Mice->Thio_inj ZR_admin This compound Administration (i.p.) Mice->ZR_admin Peritoneal_lavage Peritoneal Lavage Thio_inj->Peritoneal_lavage ZR_admin->Peritoneal_lavage Cell_count Leukocyte Counting Peritoneal_lavage->Cell_count

Caption: Experimental Workflow for Studying this compound's Immunomodulatory Effects.

This diagram outlines the typical experimental workflows for investigating the immunomodulatory properties of this compound both in vitro and in vivo. The in vitro arm focuses on the effects on isolated T lymphocytes, assessing changes in cytokine production, activation marker expression, and intracellular signaling molecules. The in vivo arm utilizes an animal model of inflammation to evaluate the systemic anti-inflammatory efficacy of this compound.

Future Directions and Therapeutic Potential

The existing research strongly suggests that this compound holds significant therapeutic potential as a novel immunomodulatory and neuroprotective agent.[1][2][3] Its ability to selectively target the adenosine A2A receptor opens up possibilities for the development of new treatments for a variety of inflammatory and neurodegenerative disorders.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems are crucial for its development as a therapeutic agent.

  • In Vivo Efficacy in Disease Models: Evaluating the efficacy of this compound in various animal models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and other inflammatory conditions will be critical.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology: Comprehensive toxicology studies are necessary to establish the safety profile of this compound for potential clinical applications.

References

A Technical Guide to the Comparative Biological Activity of Cis- and Trans-Zeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a class of phytohormones crucial for regulating plant growth, development, and physiological processes. Among the most ubiquitous are the zeatin isomers, trans-zeatin (B1683218) and cis-zeatin (B600781), and their corresponding ribosides. For decades, trans-zeatin riboside (tZR) has been recognized as the most biologically active form, promoting cell division and shoot formation, while cis-zeatin riboside (cZR) was largely considered an inactive or weakly active byproduct. However, emerging research has illuminated a more complex and nuanced role for cZR, revealing its significant physiological activity in certain species and contexts. This technical guide provides an in-depth comparison of the biological activities of tZR and cZR, detailing their mechanisms of action, metabolic fates, and the experimental protocols used to assess their functions.

Introduction: A Tale of Two Isomers

Zeatin and its riboside exist as two geometric isomers: trans and cis. The trans isomer has historically been the focus of cytokinin research due to its high potency in classical bioassays, such as promoting callus growth and delaying leaf senescence.[1][2] It is a key component in the long-distance signaling from root to shoot, primarily transported through the xylem.[3] In contrast, cis-zeatin and its derivatives were often found in lower concentrations in model organisms like Arabidopsis and exhibited minimal activity in the same bioassays, leading to the assumption that they were biologically insignificant.[1][4][5][6]

Recent advances in analytical chemistry have revealed that cis-zeatin derivatives can be the dominant form of cytokinin in many important crop plants, such as maize and rice, and during specific developmental stages.[1][5][6][7] This has prompted a re-evaluation of the role of cZR, suggesting it is not merely an inactive isomer but a molecule with distinct, physiologically relevant functions.

Comparative Biological Activity

The activity of a cytokinin is ultimately determined by its ability to bind to and activate specific receptors, initiating a downstream signaling cascade. The perceived differences in activity between tZR and cZR stem from variations in receptor affinity and metabolic processing across different plant species.

  • trans-Zeatin Riboside (tZR): Universally recognized as a highly active cytokinin.[4][8] It potently stimulates cell division, promotes shoot proliferation in tissue culture, inhibits root formation, and delays senescence.[2][8] Its activity is central to the regulation of the plant's growth and development.[9]

  • cis-Zeatin Riboside (cZR): Traditionally considered weakly active.[5] However, studies in rice (Oryza sativa) have shown that cZR's ability to inhibit root elongation and up-regulate cytokinin-inducible genes is comparable to that of tZR.[6] Furthermore, cZR and its precursor are known to accumulate under stress conditions, suggesting a role in plant defense and adaptation.[4] While less active than tZR in many standard bioassays, its physiological impact is significant, particularly in species where it is abundant.[6]

Quantitative Data on Biological Activity

The following tables summarize quantitative data comparing the two isomers, focusing on receptor binding and performance in representative bioassays.

Table 1: Receptor Binding Affinity of Zeatin Isomers to Arabidopsis thaliana Receptors

CompoundReceptorDissociation Constant (Kd) [nM]Relative AffinityReference
trans-Zeatin (tZ)CRE1/AHK42-4High[10][11]
trans-Zeatin (tZ)AHK31-2High[10][11]
cis-Zeatin (cZ)CRE1/AHK4Lower than tZLow[10]
cis-Zeatin (cZ)AHK3Lower than tZLow[10]
trans-Zeatin Riboside (tZR)CRE1/AHK4Lower than tZModerate[10][11]
trans-Zeatin Riboside (tZR)AHK3Lower than tZModerate[10][11]

Note: The free bases (tZ and cZ) are the primary ligands for receptors. Ribosides (tZR and cZR) generally show lower affinity and are considered transport forms that are converted to the active free base in target cells. The lower affinity of the cis-isomer to Arabidopsis receptors is a key reason for its lower activity in this species.[10][12]

Table 2: Comparative Activity in Plant Bioassays

BioassayPlant SpeciesRelative Activity (tZR vs. cZR)ObservationReference
Chlorophyll RetentionOat (Avena sativa)tZR > cZRtZR is more effective at delaying senescence.[1]
Betacyanin SynthesisAmaranthus caudatustZR > cZRtZR shows higher induction of pigment synthesis.[13]
Callus GrowthTobacco (Nicotiana tabacum)tZ >> cZThe trans isomer is significantly more potent in promoting cell division.[6]
Root Elongation InhibitionRice (Oryza sativa)tZ ≈ cZThe two isomers have comparable inhibitory effects on root growth.[6]
Root Elongation InhibitionArabidopsis thalianatZ > cZThe trans isomer is a more potent inhibitor in Arabidopsis.[6]

Mechanism of Action and Signaling

Cytokinins exert their effects through a multistep phosphorelay (MSP) signaling pathway, which is initiated by the binding of the hormone to a sensor histidine kinase receptor in the cell membrane.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (tZ or cZ) RECEPTOR Histidine Kinase Receptor (AHK) CK->RECEPTOR Binding AHP Histidine Phosphotransfer Proteins (AHPs) RECEPTOR->AHP Phosphorelay ARR Response Regulators (ARRs) AHP->ARR Phosphorelay GENE Target Gene Expression ARR->GENE Activation

Caption: General Cytokinin Signaling Pathway.

The binding of a cytokinin free base (like trans-zeatin or cis-zeatin) to the receptor's CHASE domain triggers autophosphorylation. This phosphate (B84403) group is then transferred via histidine phosphotransfer proteins (AHPs) to response regulators (ARRs) in the nucleus, which in turn modulate the expression of cytokinin-responsive genes.[8]

Metabolism and Interconversion

The biological activity of zeatin ribosides is heavily influenced by their metabolic fate. Both tZR and cZR are generally considered transport and storage forms that can be converted into their respective active free bases by enzymes. A key question has been whether the activity of cZR stems from its conversion to the more active tZR.

Tracer experiments in rice using labeled cZR have shown that it is primarily converted into other cis-derivatives, with very little isomerization to trans-derivatives.[6] This indicates that cZR possesses its own intrinsic activity and does not rely on conversion to tZR to exert its effects in this species.[6] Furthermore, specific enzymes such as cis-zeatin-O-glucosyltransferases have been identified, which preferentially glucosylate cZ and cZR, suggesting a distinct and regulated metabolic pathway for the cis-isomers.[1][5][6]

tZR trans-Zeatin Riboside (tZR) tZ trans-Zeatin (tZ) [Active Free Base] tZR->tZ Hydrolysis tZOG tZ-O-Glucoside [Inactive] tZ->tZOG O-Glucosylation tZNG tZ-N-Glucoside [Inactive] tZ->tZNG N-Glucosylation Deg_t Degradation (CKX) tZ->Deg_t cZR cis-Zeatin Riboside (cZR) cZ cis-Zeatin (cZ) [Active Free Base] cZR->cZ Hydrolysis cZ->tZ Isomerization (Minor Pathway) cZOG cZ-O-Glucoside [Inactive] cZ->cZOG O-Glucosylation (cZOGT) cZNG cZ-N-Glucoside [Inactive] cZ->cZNG N-Glucosylation Deg_c Degradation (CKX) cZ->Deg_c

Caption: Comparative Metabolism of Zeatin Ribosides.

Experimental Protocols

Protocol 1: Competitive Cytokinin Receptor Binding Assay

This protocol is used to determine the binding affinity of unlabeled cytokinins (e.g., cZR, tZR) by measuring their ability to compete with a radiolabeled cytokinin for binding to a receptor.

Methodology:

  • Receptor Expression: Express the target cytokinin receptor (e.g., Arabidopsis AHK3 or AHK4) in a heterologous system, typically E. coli cells.

  • Cell Preparation: Harvest and wash the bacterial cells expressing the receptor.

  • Binding Reaction: Incubate the cells in a binding buffer containing a constant, low concentration of a high-affinity radiolabeled cytokinin (e.g., [³H]trans-zeatin).

  • Competition: Add increasing concentrations of unlabeled competitor ligands (tZ, cZ, tZR, cZR) to parallel reaction tubes.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate at 0°C).

  • Separation: Separate the cells from the unbound ligand by rapid vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and the dissociation constant (Kd) or inhibition constant (Ki) to determine binding affinity.

A Express Receptor in E. coli B Incubate Cells with [3H]tZ + Competitor (e.g., cZR) A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Binding Affinity D->E

Caption: Workflow for a Receptor Binding Assay.

Protocol 2: Root Elongation Inhibition Bioassay

This bioassay provides a straightforward in-vivo assessment of cytokinin activity by measuring its dose-dependent inhibition of primary root growth.

Methodology:

  • Seed Sterilization: Surface-sterilize seeds of the test plant (e.g., rice or Arabidopsis).

  • Plating: Sow seeds on sterile agar (B569324) plates containing a basal nutrient medium (e.g., Murashige and Skoog).

  • Treatment Application: Supplement the medium with a range of concentrations of tZ and cZ (e.g., 0, 1, 10, 100, 1000 nM).

  • Germination and Growth: Place plates vertically in a controlled growth chamber to allow roots to grow along the surface of the agar.

  • Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each treatment concentration. Plot the root length as a percentage of the control (0 nM) against the cytokinin concentration to generate dose-response curves and compare the inhibitory effects.

Conclusion and Future Directions

The evidence is clear: while trans-zeatin riboside remains the benchmark for high cytokinin activity, cis-zeatin riboside is far from inactive. It is a physiologically important molecule with distinct metabolic regulation and biological roles that are particularly prominent in many vital crop species. The activity of cZR appears to be highly context-dependent, varying with plant species, developmental stage, and environmental conditions.

For professionals in drug development and agriculture, this revised understanding opens new avenues. Targeting the metabolism or signaling of cis-zeatins could offer a novel strategy for modulating plant growth, enhancing stress tolerance, or improving crop yields. Future research should focus on:

  • Identifying and characterizing the putative cis-trans isomerases in plants.

  • Elucidating the specific signaling outputs downstream of cZR-activated receptors.

  • Exploring the role of cZR in plant-pathogen interactions and abiotic stress responses.

By embracing the complexity of cytokinin biology and recognizing the unique contributions of both isomers, the scientific community can unlock new tools for basic research and applied agricultural innovation.

References

Methodological & Application

Application Notes and Protocols for Zeatin Riboside Extraction from Plant Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a naturally occurring cytokinin, is a crucial phytohormone involved in a myriad of plant growth and development processes.[1] As a key transport form of zeatin, it plays a pivotal role in cell division, shoot proliferation, inhibition of root formation, and delaying senescence.[1][2] Accurate quantification of this compound in plant tissues is paramount for research in plant physiology, agricultural biotechnology, and the development of novel plant-derived therapeutic agents. This document provides a comprehensive protocol for the extraction and quantification of this compound from plant samples, tailored for professionals in research and drug development.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data for zeatin and its derivatives from various plant sources.

Plant SpeciesTissueCompoundConcentration (pmol/g FW)Reference
Nicotiana tabacum (Tobacco)Roots (Wild-Type)Total Cytokinins (Z+ZR+ZN)~15[3]
Nicotiana tabacum (Tobacco)Leaves (Wild-Type)Total Cytokinins (Z+ZR+ZN)~25[3]
Triticum aestivum (Wheat)Shoots (Control)This compound (ZR)~1.0[4]
Arabidopsis thalianaLeaf 3 (4 days after sowing)trans-Zeatin Riboside (tZR)~0.8[5]
Arabidopsis thalianaLeaf 3 (8 days after sowing)trans-Zeatin Riboside (tZR)~0.4[5]

Abbreviations: Z: Zeatin, ZR: this compound, ZN: Zeatin Nucleotide, FW: Fresh Weight.

Experimental Protocols

This section details the methodology for the extraction, purification, and quantification of this compound from plant samples. The protocol is based on established methods utilizing solid-phase extraction (SPE) and analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]

Materials and Reagents
  • Plant tissue (fresh, frozen at -80°C, or lyophilized)

  • Liquid nitrogen

  • Extraction Solvent: Methanol (B129727):Water:Formic Acid (15:4:1, v/v/v)[7]

  • Internal Standard (e.g., deuterated this compound)

  • 1% (v/v) Acetic Acid

  • Methanol

  • 0.35 M Ammonia (B1221849) in 70% Methanol

  • Solid-Phase Extraction (SPE) Columns (e.g., Oasis MCX)[7]

  • UPLC-MS/MS system with a C18 reversed-phase column[6][8]

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Methanol

  • This compound analytical standard

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Plant Sample Collection (Flash-freeze in liquid N2) B Homogenization (Grind to a fine powder) A->B C Add Extraction Solvent & Internal Standard B->C D Incubate & Centrifuge C->D E Collect Supernatant D->E F Evaporate Methanol & Reconstitute in 1% Acetic Acid E->F G Solid-Phase Extraction (SPE) (e.g., Oasis MCX) F->G H Wash & Elute G->H I Evaporate Eluent & Reconstitute in Mobile Phase H->I J UPLC-MS/MS Analysis I->J K Data Quantification J->K

Caption: Workflow for this compound extraction and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent (Methanol:Water:Formic Acid, 15:4:1) and a known amount of internal standard (e.g., deuterated this compound) to the sample.[7]

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube. For optimal recovery, re-extract the pellet with another 0.5 mL of extraction solvent, centrifuge, and pool the supernatants.

  • Purification (Solid-Phase Extraction):

    • Evaporate the methanol from the combined supernatants under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the remaining aqueous extract in 1 mL of 1% (v/v) acetic acid.[7]

    • Condition an SPE column (e.g., Oasis MCX) by passing through 1 mL of methanol followed by 1 mL of 1% acetic acid.[7]

    • Load the reconstituted sample onto the SPE column.

    • Wash the column with 1 mL of 1% acetic acid, followed by 1 mL of methanol to remove interfering substances.[7]

    • Elute the cytokinins with 1 mL of 0.35 M ammonia in 70% methanol.[7]

  • Analysis (UPLC-MS/MS):

    • Evaporate the eluent to dryness under nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • Inject an aliquot of the sample into the UPLC-MS/MS system.

    • Separate the cytokinins using a C18 reversed-phase column with a gradient elution program. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B.

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized beforehand.

This compound Signaling Pathway

This compound is a key component of the cytokinin signaling pathway, which regulates numerous aspects of plant growth and development. The pathway is initiated by the binding of cytokinins to histidine kinase receptors in the endoplasmic reticulum membrane.[1]

G cluster_0 Cell Membrane / ER cluster_1 Cytoplasm cluster_2 Nucleus ZR This compound (ZR) Receptor Histidine Kinase Receptor (e.g., AHK3/4) ZR->Receptor Binding AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylation ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulators (ARRs) ARR_B->ARR_A Induction Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A->Receptor Negative Feedback

Caption: Simplified cytokinin signaling pathway.

This phosphorelay cascade continues with the phosphorylation of histidine phosphotransfer proteins (AHPs) in the cytoplasm, which then translocate to the nucleus.[1] In the nucleus, AHPs phosphorylate type-B response regulators (ARRs), which are transcription factors.[1] Activated type-B ARRs then bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to various physiological responses.[1] The pathway is negatively regulated by type-A ARRs, which are induced by type-B ARRs and subsequently dephosphorylate the receptors.[5]

References

Application Note and Protocol for the Accurate Quantification of Zeatin Riboside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a key cytokinin, plays a crucial role in regulating plant growth and development, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of this compound is essential for understanding its physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the sensitive and accurate quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[2]

Signaling Pathway of this compound

This compound is a central component of the cytokinin signaling pathway, which regulates a multitude of developmental processes in plants. The biosynthesis of trans-zeatin (B1683218) type cytokinins, including this compound, primarily occurs through the isopentenyltransferase (IPT) pathway.[3][4][5] In this pathway, dimethylallyl diphosphate (B83284) (DMAPP) and adenosine (B11128) triphosphate (ATP) are converted to isopentenyladenosine-5'-triphosphate (iPTP). Subsequently, cytochrome P450 monooxygenases (CYP735A) hydroxylate the isopentenyl side chain of iPRTP to produce trans-zeatin riboside triphosphate (tZRTP).[3] This can then be converted to the active cytokinin, trans-zeatin, by the LONELY GUY (LOG) enzyme.[3] this compound can be transported throughout the plant and can be reversibly glucosylated for storage or irreversibly degraded by cytokinin oxidase/dehydrogenase (CKX).[4][6]

Zeatin_Riboside_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_transport Transport & Metabolism DMAPP + ATP/ADP DMAPP + ATP/ADP iPMP/iPDP/iPTP iPMP/iPDP/iPTP DMAPP + ATP/ADP->iPMP/iPDP/iPTP IPT tZRMP/tZRDP/tZRTP tZRMP/tZRDP/tZRTP iPMP/iPDP/iPTP->tZRMP/tZRDP/tZRTP CYP735A trans-Zeatin Riboside trans-Zeatin Riboside tZRMP/tZRDP/tZRTP->trans-Zeatin Riboside trans-Zeatin trans-Zeatin trans-Zeatin Riboside->trans-Zeatin LOG Transport Transport trans-Zeatin Riboside->Transport Storage (Glucosylation) Storage (Glucosylation) trans-Zeatin->Storage (Glucosylation) O-glucosyltransferase Degradation Degradation trans-Zeatin->Degradation CKX Signaling Signaling trans-Zeatin->Signaling Receptor Binding

Biosynthesis and metabolism of this compound.

Experimental Workflow

The accurate quantification of this compound by LC-MS/MS involves several key steps, beginning with sample preparation to extract the analyte from the complex plant matrix, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., leaf, root, seed) Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (e.g., with methanol (B129727)/water/formic acid) Homogenization->Extraction Purification 4. Purification (Solid Phase Extraction - SPE) Extraction->Purification LC_Separation 5. LC Separation (Reversed-Phase C18 Column) Purification->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification using internal standards) MS_Detection->Data_Analysis

LC-MS/MS workflow for this compound quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for removing interferences and concentrating the analyte.[7][8]

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water:formic acid 15:4:1 v/v/v)

  • Internal standard (e.g., deuterium-labeled this compound)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reconstitution solvent (e.g., 5% acetonitrile)

Protocol:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[9] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[9]

  • Extraction: a. Weigh the frozen powder (typically 50-100 mg) into a microcentrifuge tube.[9] b. Add the extraction solvent and the internal standard. c. Vortex thoroughly and incubate on ice. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C. e. Collect the supernatant.

  • Purification (Solid Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove impurities (e.g., with 1% acetic acid). d. Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small volume of reconstitution solvent compatible with the LC mobile phase. c. Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.[7]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterTypical Value
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5-10 µL[7]
Gradient A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute more hydrophobic compounds.[10]

Mass Spectrometry (MS/MS) Conditions:

ParameterTypical Value
Ionization Source Electrospray Ionization (ESI), positive mode[7]
Scan Type Multiple Reaction Monitoring (MRM)[7][10]
MRM Transitions Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.[7]

Quantitative Data

The performance of the LC-MS/MS method can be characterized by several key parameters. The following table summarizes typical quantitative data for this compound analysis.

ParameterTypical ValueReference
Limit of Detection (LOD) High (fmol range)[11]
Limit of Quantification (LOQ) 0.1 pg/g fresh weight to 0.1 ng/mL[10][12]
Linear Dynamic Range 0.1 pg/mL to 10,000 pg/mL[10]
Calibration Curve (R²) > 0.995[12]
Intra-assay Coefficient of Variation (CV) < 8%[10]
Recovery 80-120%[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate quantification of this compound in plant tissues using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers high sensitivity, specificity, and reproducibility. Adherence to these protocols will enable researchers to obtain reliable quantitative data on this compound levels, facilitating a deeper understanding of its role in plant biology and its potential applications in various fields.

References

Application Notes and Protocols for the Dissolution of trans-Zeatin Riboside in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-Zeatin (B1683218) riboside, a naturally occurring cytokinin, is a pivotal plant growth regulator extensively utilized in in vitro studies to influence cell division, differentiation, and morphogenesis.[1][2] Its efficacy in experimental systems is critically dependent on proper solubilization and the preparation of stable stock solutions. These application notes provide detailed protocols for the dissolution of trans-zeatin riboside, ensuring reproducibility and optimal biological activity in research, particularly for scientists in drug development and related fields.

Quantitative Data Summary

The solubility and stability of trans-zeatin riboside in various solvents are summarized below. The choice of solvent is contingent on the experimental design and the compatibility with the biological system under investigation.

ParameterSolventSolubilityRecommended Stock ConcentrationStorage TemperatureStorage Duration
trans-Zeatin Riboside DMSO~30 mg/mL[3]1-10 mg/mL-20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°C[4]
1N NaOHSoluble1 mg/mL-20°CSeveral months to a year[5]
0.01N KOH>1 mg/mL[5]1 mg/mL[5]-20°C or 2-6°C>90% stability after 90 days[6][7]
Acetic Acid50 mg/mL---
WaterSparingly soluble[3]--Aqueous solutions are not recommended for storage for more than one day[3]
Ethanol/MethanolSoluble[8]---

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL trans-Zeatin Riboside Stock Solution in DMSO

This protocol is suitable for most in vitro applications where the final concentration of DMSO in the culture medium is kept at a non-toxic level (typically <0.5%).

Materials:

  • trans-Zeatin riboside powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of trans-zeatin riboside powder in a sterile microcentrifuge tube. For a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the trans-zeatin riboside powder.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution if necessary.

  • Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 1 mg/mL trans-Zeatin Riboside Stock Solution in 1N NaOH

This protocol is often employed in plant tissue culture media preparation.

Materials:

  • trans-Zeatin riboside powder

  • 1N Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, molecular biology grade water

  • Sterile volumetric flask or glass container (e.g., 100 mL)

  • Sterile magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

  • Sterile, light-protected storage tubes

Procedure:

  • Weighing: Accurately weigh 100 mg of trans-zeatin riboside powder and transfer it to a 100 mL sterile volumetric flask.

  • Dissolution: Add 2-5 mL of 1N NaOH to the flask to dissolve the powder. Gentle swirling or stirring may be required.

  • Dilution: Once the trans-zeatin riboside is completely dissolved, slowly add sterile, molecular biology grade water to bring the final volume to 100 mL. It is recommended to stir the solution while adding water to prevent precipitation.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. This is crucial for applications in cell culture to prevent microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes. Store the aliquots at -20°C.

Mandatory Visualizations

Signaling Pathway of trans-Zeatin Riboside

trans-Zeatin riboside, as a cytokinin, primarily signals through a multistep phosphorelay (MSP) system, which is initiated by binding to Arabidopsis Histidine Kinase (AHK) receptors in the cell membrane.[1][2]

trans_zeatin_riboside_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tZR_ext trans-Zeatin Riboside AHK AHK Receptor (Histidine Kinase) tZR_ext->AHK Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer ARR ARR (Response Regulator) AHP->ARR Phosphotransfer & Nuclear Import Gene_Expression Gene Expression ARR->Gene_Expression Activation

Caption: Cytokinin signaling pathway initiated by trans-zeatin riboside.

Experimental Workflow for In Vitro Studies

The following workflow outlines the general steps for utilizing a trans-zeatin riboside stock solution in a typical in vitro cell culture experiment.

experimental_workflow Start Start Prepare_Stock Prepare trans-Zeatin Riboside Stock Solution (e.g., 1 mg/mL in DMSO) Start->Prepare_Stock Cell_Culture Prepare Cell Culture (e.g., plating cells in multi-well plates) Start->Cell_Culture Dilution Prepare Working Solutions (Dilute stock solution in culture medium) Prepare_Stock->Dilution Treatment Treat Cells with Working Solutions (Add to cell culture wells) Cell_Culture->Treatment Dilution->Treatment Incubation Incubate Cells (Specific time and conditions) Treatment->Incubation Assay Perform Biological Assay (e.g., proliferation, differentiation, gene expression) Incubation->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for using trans-zeatin riboside in in vitro experiments.

References

Application of Zeatin Riboside in Plant Tissue Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a naturally occurring cytokinin, is a potent plant growth regulator widely utilized in plant tissue culture to promote cell division, differentiation, and morphogenesis. As the riboside of zeatin, it is often considered a more stable form for in vitro applications. Its primary roles include inducing shoot proliferation, promoting callus growth, and facilitating the regeneration of whole plants from various explants. This document provides detailed application notes and protocols for the effective use of this compound in plant tissue culture media, aimed at researchers, scientists, and professionals in drug development who may use plant-derived compounds.

Mechanism of Action: Cytokinin Signaling

This compound, like other cytokinins, exerts its effects through a complex signaling pathway. The process begins with the perception of the hormone by transmembrane histidine kinase receptors. This binding event initiates a phosphorelay cascade, transferring a phosphate (B84403) group through histidine phosphotransfer proteins to activate Type-B response regulators in the nucleus. These activated response regulators then bind to promoter regions of target genes, modulating their transcription and leading to various physiological responses, such as cell cycle progression and organ development.[1]

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZR This compound Receptor Histidine Kinase Receptor ZR->Receptor Binding HPT Histidine Phosphotransfer Protein (HPT) Receptor->HPT Phosphorylation Cascade TypeB_RR Type-B Response Regulator (RR) HPT->TypeB_RR Activation Gene_Expression Target Gene Expression TypeB_RR->Gene_Expression Modulation Physiological_Response Cell Division & Differentiation Gene_Expression->Physiological_Response Leads to

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Applications in Plant Tissue Culture

This compound is a versatile cytokinin used in various stages of plant tissue culture:

  • Shoot Induction and Proliferation: It is highly effective in stimulating the formation and multiplication of shoots from explants like leaf discs, cotyledons, and nodal segments.[2]

  • Callus Culture: In combination with an auxin, this compound can induce the formation of callus, an undifferentiated mass of cells, which can then be used for regeneration or secondary metabolite production.

  • Axillary Bud Proliferation: It helps in overcoming apical dominance and encourages the growth of axillary buds, leading to a high rate of shoot multiplication for micropropagation.

  • Somatic Embryogenesis: this compound can be a component of the culture medium for inducing somatic embryogenesis, the development of embryos from somatic cells.

Data Presentation: Efficacy of this compound in Various Plant Species

The optimal concentration of this compound varies depending on the plant species, explant type, and the desired outcome. The following tables summarize quantitative data from several studies.

Table 1: Effect of this compound on Shoot Regeneration in Eggplant (Solanum melongena)

This compound (mg/L)IAA (mg/L)Mean Number of Shoots per Explant (Cotyledon)Reference
0.00.00.0[3]
2.00.011.0[3]
2.00.19.0[3]
1.00.15.0[3]

Table 2: Effect of this compound on Shoot Proliferation in Stevia (Stevia rebaudiana)

This compound (mg/L)Explant OrientationMean Number of Shoots per ExplantReference
5.0Horizontal10.5

Table 3: Effect of Zeatin on Shoot Multiplication in Highbush Blueberry (Vaccinium corymbosum)

Zeatin (mg/L)Mean Number of Shoots per ExplantReference
0.5~2.5
1.0~3.5
2.0~5.3

Experimental Protocols

The following are detailed protocols for key applications of this compound in plant tissue culture.

Protocol 1: Adventitious Shoot Regeneration from Eggplant Cotyledons

This protocol is adapted from a study on efficient organogenesis in eggplant.[3]

1. Explant Preparation:

  • Sterilize eggplant seeds by immersing them in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 20-minute soak in a 20% (v/v) commercial bleach solution with a few drops of Tween® 20.
  • Rinse the seeds three times with sterile distilled water.
  • Germinate the seeds aseptically on a hormone-free MS (Murashige and Skoog) basal medium.
  • Excise cotyledons from 10-day-old seedlings and cut them into two equal halves.

2. Culture Medium:

  • Prepare MS basal medium supplemented with 30 g/L sucrose (B13894) and 8 g/L agar.
  • Add this compound to a final concentration of 2.0 mg/L.
  • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.

3. Culture Conditions:

  • Place the cotyledon explants with the adaxial side in contact with the medium.
  • Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

4. Subculture and Rooting:

  • After 4-6 weeks, transfer the regenerated shoots to a fresh MS medium without growth regulators for elongation.
  • For rooting, transfer elongated shoots (2-3 cm) to MS medium supplemented with 1.0 mg/L Indole-3-butyric acid (IBA).

"Start" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; "Seed_Sterilization" [label="Seed Sterilization", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Germination" [label="Aseptic Germination\non MS Medium", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Explant_Preparation" [label="Explant Preparation\n(Cotyledon Excision)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture_Initiation" [label="Culture on MS + 2.0 mg/L ZR", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="Incubation\n(25°C, 16h light)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Shoot_Elongation" [label="Subculture for\nShoot Elongation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rooting" [label="Rooting on\nMS + 1.0 mg/L IBA", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acclimatization" [label="Acclimatization", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];

"Start" -> "Seed_Sterilization"; "Seed_Sterilization" -> "Germination"; "Germination" -> "Explant_Preparation"; "Explant_Preparation" -> "Culture_Initiation"; "Culture_Initiation" -> "Incubation"; "Incubation" -> "Shoot_Elongation"; "Shoot_Elongation" -> "Rooting"; "Rooting" -> "Acclimatization"; "Acclimatization" -> "End"; }

Caption: Experimental workflow for eggplant regeneration using this compound.
Protocol 2: Callus Induction and Shoot Regeneration from Tomato Cotyledons

This protocol is based on findings for optimizing callus induction and shoot regeneration in tomato.

1. Explant Preparation:

  • Follow the seed sterilization and germination procedure as described in Protocol 1 for tomato seeds.
  • Excise cotyledons from 7 to 10-day-old seedlings.

2. Callus Induction Medium:

  • Prepare MS basal medium with 30 g/L sucrose and 8 g/L agar.
  • Supplement the medium with 1.0 mg/L this compound and 0.1 mg/L Indole-3-acetic acid (IAA).
  • Adjust the pH to 5.8 and autoclave.

3. Shoot Regeneration Medium:

  • Prepare MS basal medium as above.
  • Supplement with 1.0 mg/L this compound and 0.5 mg/L IAA.
  • Adjust the pH to 5.8 and autoclave.

4. Culture and Regeneration:

  • Place cotyledon explants on the callus induction medium and incubate in the dark for 4-5 days, then transfer to light (16-hour photoperiod) at 25 ± 2°C.
  • After 2-3 weeks, transfer the developing calli to the shoot regeneration medium.
  • Subculture every 3-4 weeks until shoots are well-developed.
  • Root the regenerated shoots as described in Protocol 1.

Protocol 3: Axillary Bud Proliferation for Micropropagation

This generalized protocol can be adapted for various herbaceous and woody species.

1. Explant Source and Preparation:

  • Select healthy, actively growing shoots from a mother plant.
  • Surface sterilize the shoots using a two-step process: 70% ethanol for 30-60 seconds, followed by 10-15 minutes in a 10-15% commercial bleach solution with surfactant.
  • Rinse thoroughly with sterile distilled water.
  • Excise nodal segments (1-2 cm) containing at least one axillary bud.

2. Culture Medium:

  • Prepare a suitable basal medium (e.g., MS, WPM for woody plants) with 20-30 g/L sucrose and 7-8 g/L agar.
  • Add this compound at a concentration of 0.5 - 2.0 mg/L. The optimal concentration needs to be determined empirically for each species.
  • A low concentration of an auxin like NAA (0.01 - 0.1 mg/L) can sometimes be beneficial.
  • Adjust the pH and autoclave.

3. Culture and Multiplication:

  • Place the nodal explants vertically in the culture medium.
  • Incubate at 24 ± 2°C under a 16-hour photoperiod.
  • Once new shoots develop from the axillary buds, they can be excised and subcultured onto fresh medium for further multiplication. This cycle can be repeated every 4-6 weeks.

4. Rooting and Acclimatization:

  • Elongated shoots are rooted in a medium with a reduced salt concentration (e.g., half-strength MS) and an auxin like IBA or NAA (0.1 - 1.0 mg/L).
  • Well-rooted plantlets are then transferred to a sterile soil mix and gradually acclimatized to greenhouse conditions.

Concluding Remarks

This compound is a highly effective cytokinin for a broad range of applications in plant tissue culture. The protocols provided here serve as a starting point for developing species-specific procedures. It is crucial to empirically determine the optimal concentrations of this compound, often in combination with an auxin, to achieve the desired morphogenic response. Careful attention to sterile techniques and culture conditions is paramount for successful outcomes.

References

Application Notes and Protocols for the Quantitative Analysis of Zeatin Riboside Using Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside (ZR), a key member of the cytokinin family of plant hormones, plays a pivotal role in a myriad of physiological processes, including cell division, differentiation, and senescence.[1] Accurate quantification of ZR is crucial for understanding its function in plant growth and development, as well as for applications in agriculture and biotechnology.[1] Isotope dilution mass spectrometry, particularly using deuterium-labeled internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the precise and accurate measurement of cytokinins like this compound.[2]

The principle of this method lies in the addition of a known quantity of a deuterium-labeled analog of this compound to a sample at the initial stage of extraction. This internal standard, being chemically identical to the analyte, experiences the same variations and losses during sample preparation and analysis. By measuring the ratio of the endogenous analyte to the stable isotope-labeled internal standard, accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[2]

This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, leveraging the advantages of deuterium-labeled internal standards for robust and reliable results.

Experimental Protocols

Sample Preparation and Homogenization

Proper sample handling is critical to preserve the integrity of the analytes.

  • Tissue Collection: Immediately flash-freeze collected plant tissues in liquid nitrogen to halt enzymatic activity.[1] Store samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Extraction

This protocol is optimized for the extraction of cytokinins from plant tissues.

  • Extraction Solvent: Prepare an acidic methanol-based extraction solvent (e.g., methanol (B129727):water:formic acid 15:4:1, v/v/v).

  • Internal Standard Spiking: To a known weight of homogenized plant tissue (e.g., 10-50 mg), add a pre-determined amount of deuterium-labeled this compound (e.g., [²H₅]ZR) internal standard.

  • Extraction: Add the extraction solvent to the sample, vortex thoroughly, and incubate at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

Purification using Solid-Phase Extraction (SPE)

Purification is essential to remove interfering matrix components.

  • SPE Cartridge: Utilize a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak acidic solution (e.g., 1% acetic acid) to remove neutral and acidic interferences. A subsequent wash with methanol can be performed to remove lipophilic compounds.

  • Elution: Elute the cytokinins, including this compound, from the cartridge using a basic methanolic solution (e.g., 0.35 M NH₄OH in 60% methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.[3]

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[4]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in methanol.[4]

    • Gradient: A linear gradient from low to high organic phase (methanol) is typically used to separate the compounds.

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both endogenous this compound and the deuterium-labeled internal standard.

Data Presentation

The use of a deuterium-labeled internal standard allows for the creation of a calibration curve based on the peak area ratio of the analyte to the internal standard. This approach ensures high accuracy and precision.

Table 1: MRM Transitions for this compound and Deuterium-Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (ZR)352.2220.1
[²H₅]this compound ([²H₅]ZR)357.2225.1

Table 2: Representative Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.15,2341,012,3450.0052
0.525,8761,023,4560.0253
1.051,9871,015,6780.0512
5.0260,1231,021,8900.2545
10.0523,4561,019,2340.5136
50.02,615,7891,020,5672.5631
100.05,245,6781,018,9015.1485

Table 3: Quantification of this compound in Plant Tissue Samples

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/g FW)
Control Leaf35,6781,015,2340.03510.70
Treated Leaf89,1231,021,5670.08721.74
Control Root15,4321,018,9010.01510.30
Treated Root45,6781,020,1230.04480.90

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Flash-freeze in Liquid N₂) homogenization 2. Homogenization (Cryogenic Grinding) sample_collection->homogenization extraction 3. Extraction (Acidic Methanol + [²H₅]ZR IS) homogenization->extraction purification 4. Purification (Solid-Phase Extraction - MCX) extraction->purification analysis 5. LC-MS/MS Analysis (UPLC-ESI-MRM) purification->analysis data_processing 6. Data Processing (Quantification using Peak Area Ratios) analysis->data_processing

Caption: Experimental workflow for this compound analysis.

zeatin_riboside_pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade dmapp DMAPP + AMP iprmp iPRMP dmapp->iprmp IPT tzrmp tZRMP iprmp->tzrmp CYP735A zr This compound (ZR) tzrmp->zr Phosphatase zeatin Zeatin (Active form) zr->zeatin Hydrolysis receptor Histidine Kinase Receptor (e.g., AHK3/4) zeatin->receptor phosphorelay Phosphorelay (AHPs) receptor->phosphorelay response_regulator Response Regulators (ARRs) in Nucleus phosphorelay->response_regulator gene_expression Cytokinin-responsive Gene Expression response_regulator->gene_expression

Caption: Simplified this compound biosynthesis and signaling pathway.

References

Application Notes and Protocols for Zeatin Riboside in Shoot Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a naturally occurring cytokinin, plays a crucial role in plant growth and development, particularly in stimulating cell division and shoot formation. In plant tissue culture, precise concentrations of plant growth regulators are paramount for achieving desired outcomes like shoot proliferation. A high cytokinin-to-auxin ratio in the culture medium generally favors shoot formation.[1] This document provides detailed application notes and protocols for the utilization of this compound in shoot proliferation assays, summarizing effective concentrations and outlining experimental workflows. While this compound is a potent cytokinin, its isomer, cis-zeatin (B600781) riboside, has been shown to accumulate under stress conditions and may also play a role in regulating plant development.[2]

Data Presentation: Effective Concentrations of Zeatin and this compound

The optimal concentration of zeatin or this compound for shoot proliferation is highly dependent on the plant species and the type of explant used.[3][4] The following table summarizes effective concentrations reported in various studies.

Plant SpeciesExplant TypeCytokininConcentration (mg/L)Other Growth RegulatorsObserved Shoot Proliferation Rate/Outcome
Solanum melongena (Eggplant)Cotyledon, HypocotylThis compound (ZR)2.0None9-11 shoots per explant[5]
Solanum tuberosum (Potato)LeafZeatin13.68 µM (~3.0 mg/L)5.71 µM IAA, 8.49 µM GA3Optimal for direct regeneration of shoots[6]
Vaccinium corymbosum (Highbush Blueberry)Nodal segmentsZeatin4.0NoneHigh rates of new shoot growth[7]
Vaccinium corymbosum 'Duke'MeristemsZeatin2.0Not specifiedHighest mean number of shoots per explant[4]
Cucumis sativus (Cucumber)Shoot tipsZeatin2.01.5 mg/L BAPEffective for multiple shoot regeneration[8]
Ricinus communis (Castor Bean)Cotyledon petiolesZeatin1.0 - 2.00.1 mg/L IAAHigh frequency of shoot organogenesis[3]
Arabis takesimanaNot specifiedZeatin1.0Not specifiedLow multiple shoot formation (10-20%)[9]

Experimental Protocols

This section details the methodologies for conducting a shoot proliferation assay using this compound. The most commonly used basal medium for such assays is the Murashige and Skoog (MS) medium.[10][11][12]

Media Preparation (Murashige and Skoog Medium)

The MS medium provides the essential macro- and micronutrients, vitamins, and amino acids required for plant cell and tissue growth.[10][13]

Composition of MS Medium: A detailed list of components and their concentrations can be found in standard plant biology literature or from commercial suppliers.[10][14]

Preparation Steps:

  • Dissolving the Medium: Dissolve the pre-mixed MS basal salt mixture in distilled or deionized water.[10]

  • Adding Supplements:

    • Carbon Source: Add sucrose (B13894) (typically 20-30 g/L) as a carbon source.

    • Growth Regulators: Add the desired concentration of this compound from a filter-sterilized stock solution. Other growth regulators, such as auxins (e.g., IAA, IBA), can be added as required by the specific protocol.

    • Vitamins and Amino Acids: Add myo-inositol, thiamine, and other vitamins as specified in the MS formulation.

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl before adding the gelling agent.[10]

  • Adding Gelling Agent: Add a gelling agent like agar (B569324) (typically 6-8 g/L) and heat the medium until the agar is completely dissolved.[13]

  • Sterilization: Dispense the medium into culture vessels (e.g., test tubes, petri dishes, or jars) and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.

Explant Preparation and Sterilization

Proper sterilization of the explant is critical to prevent microbial contamination.[15][16][17]

Explant Selection: Choose healthy, young plant material such as shoot tips, nodal segments, or leaves.

Sterilization Procedure:

  • Washing: Thoroughly wash the explants under running tap water for 15-20 minutes.

  • Detergent Treatment: Wash with a mild detergent solution for 5-10 minutes, followed by rinsing with distilled water.[17]

  • Surface Sterilization:

    • Immerse the explants in 70% (v/v) ethanol (B145695) for 30-60 seconds.[17] This step is highly phytotoxic, so the duration should be strictly controlled.

    • Transfer the explants to a solution of sodium hypochlorite (B82951) (1-2% available chlorine) containing a few drops of a wetting agent like Tween-20 for 10-20 minutes. The exact concentration and duration may need to be optimized for the specific explant type.[17]

  • Rinsing: Under aseptic conditions in a laminar flow hood, rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.[17]

Culture Conditions and Data Collection

Inoculation: Aseptically place the sterilized explants onto the surface of the prepared shoot proliferation medium.

Incubation:

  • Photoperiod: Typically a 16-hour light/8-hour dark cycle.[3]

  • Light Intensity: 25-50 µmol/m²/s.

  • Temperature: 25 ± 2°C.

Subculture: Transfer the proliferating shoots to fresh medium every 3-4 weeks to maintain vigorous growth.

Data Collection: After a defined culture period (e.g., 4-6 weeks), record the following parameters:

  • Percentage of explants showing shoot proliferation.

  • Mean number of shoots per explant.

  • Mean shoot length.

  • Fresh and dry weight of the proliferated shoots.

Mandatory Visualizations

Experimental Workflow for Shoot Proliferation Assay

G A Explant Selection (e.g., shoot tips, nodes) B Surface Sterilization (Ethanol, Bleach) A->B Wash & Disinfect C Inoculation on MS Medium + this compound B->C Aseptic Transfer D Incubation (16h light, 25°C) C->D Controlled Environment E Shoot Proliferation D->E Growth Phase F Subculture (every 3-4 weeks) E->F Maintain Vigor G Data Collection (Shoot number, length) E->G Quantify Results H Rooting and Acclimatization E->H Plantlet Development F->E

Caption: Workflow of a typical shoot proliferation assay.

Cytokinin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (CRE1/AHK) AHP AHP (Phosphotransfer) Receptor->AHP Phosphorylates ZR This compound (ZR) (Transport Form) Z Zeatin (Z) (Active Form) ZR->Z Conversion Z->Receptor Binds to ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates & Activates Gene_Exp Cytokinin Response Gene Expression (e.g., Shoot Proliferation) ARR_B->Gene_Exp Induces

Caption: Simplified cytokinin signaling pathway.

References

Application Notes and Protocols for Foliar Application of Trans-Zeatin Riboside on Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-zeatin (B1683218) riboside (tZR) as a foliar spray to enhance crop growth and yield. The included protocols are based on findings from scientific literature and are intended to provide a framework for experimental design.

Introduction

Trans-zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various physiological processes, including cell division, growth, and development.[1][2] Foliar application of tZR offers a direct method of delivering this potent growth regulator to the plant's aerial parts, potentially leading to improved plant vigor, stress tolerance, and ultimately, increased yield.

Data Summary

The following tables summarize the quantitative effects of foliar application of trans-zeatin riboside on various crops as reported in scientific studies.

Table 1: Effect of Foliar Applied Trans-Zeatin Riboside on Banana (Musa AAA Simmonds) cv. Williams Growth Parameters

Treatment (mg L⁻¹)Plant Height (cm)Pseudostem Diameter (cm)Leaf Width (cm)Leaf Area (cm²)
0.00 (Control)80.58.525.02800
0.0595.09.828.53500
0.2585.09.026.03000
0.4582.08.725.52900

Data adapted from a study on banana plants evaluated over a 10-week period with applications every 15 days.[3][4]

Table 2: Effect of Foliar Applied Trans-Zeatin-Type Cytokinin (tZck) on Wheat (Triticum aestivum) Growth and Yield Under Normal and Cadmium Stress Conditions

TreatmentConditionShoot Length (cm)Plant Leaf Area (cm²)Grain Yield ( g/plant )
ControlNormal45.2185.612.5
0.05 mM tZckNormal49.1 (+8.6%)204.5 (+10.2%)14.2 (+13.6%)
ControlCadmium Stress32.8121.47.8
0.05 mM tZckCadmium Stress38.9 (+18.6%)152.7 (+25.8%)10.2 (+30.8%)

Data adapted from a study involving both seed soaking and two foliar sprays of tZck.[5] Percentages in parentheses indicate the increase over the respective control.

Experimental Protocols

The following are detailed methodologies for preparing and applying trans-zeatin riboside as a foliar spray in an experimental setting.

Protocol 1: Preparation of Trans-Zeatin Riboside Foliar Spray Solution

Objective: To prepare a stock solution and working solutions of trans-zeatin riboside for foliar application.

Materials:

  • Trans-zeatin riboside (tZR) powder

  • 1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl) for pH adjustment (if necessary, depending on solubility characteristics of the specific tZR product)

  • High-purity distilled or deionized water

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bars

  • pH meter

  • Pipettes

  • Non-ionic surfactant (e.g., Tween 20, Triton X-100)

  • Safety glasses, gloves, and lab coat

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Weigh the desired amount of tZR powder in a sterile container. To prepare a 1 mg/mL stock solution, weigh 100 mg of tZR.

    • In a chemical fume hood, add a small amount of 1N NaOH to the tZR powder to dissolve it. Trans-zeatin riboside is more soluble in alkaline solutions.[1]

    • Transfer the dissolved tZR to a 100 mL volumetric flask.

    • Add distilled water to bring the volume close to 100 mL.

    • Place a magnetic stir bar in the flask and stir until the tZR is completely dissolved.

    • Adjust the final volume to 100 mL with distilled water.

    • Store the stock solution in a sterile, light-protected container at -20°C.

  • Working Solution Preparation (e.g., 0.05 mg/L):

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the desired volume of spray solution. For example, to make 1 L of a 0.05 mg/L working solution from a 1 mg/mL (1000 mg/L) stock solution:

      • (V1)(1000 mg/L) = (1 L)(0.05 mg/L)

      • V1 = 0.00005 L = 0.05 mL or 50 µL

    • To a 1 L volumetric flask, add approximately 900 mL of distilled water.

    • Add the calculated volume of the tZR stock solution (50 µL).

    • Add a non-ionic surfactant to the solution at a concentration of 0.05% to 0.1% (v/v) to improve leaf surface coverage and absorption. For 1 L, this would be 0.5 mL to 1 mL of surfactant.

    • Bring the final volume to 1 L with distilled water and mix thoroughly.

    • Prepare the working solution fresh on the day of application.

Protocol 2: Foliar Application of Trans-Zeatin Riboside on Wheat in Field Plots

Objective: To evaluate the effect of foliar-applied tZR on the growth and yield of wheat in a field setting.

Experimental Design:

  • Treatments:

    • Control: Foliar spray with water and surfactant only.

    • tZR Treatment: Foliar spray with the desired concentration of tZR (e.g., 0.05 mM) and surfactant.

  • Replication: Each treatment should be replicated at least four times in a randomized complete block design to account for field variability.

  • Plot Size: A standard plot size of 1.5 m x 5 m is recommended.

Materials:

  • Prepared tZR working solution and control solution.

  • Backpack sprayer with a flat fan nozzle, calibrated for the desired application volume.

  • Personal protective equipment (PPE): gloves, safety glasses, long-sleeved shirt, and pants.

  • Marking flags.

Procedure:

  • Timing of Application: Apply the foliar spray at a key developmental stage, such as the flag leaf stage (Zadoks growth stage 37-39), to potentially influence grain filling.

  • Application Conditions: Apply the spray in the early morning or late evening to avoid rapid drying and to maximize absorption. Avoid windy conditions to prevent spray drift.

  • Spray Volume Calculation:

    • Calibrate the sprayer to determine the output in Liters per hectare (L/ha). A typical spray volume for wheat is 100-200 L/ha.

    • Calculate the amount of spray solution needed per plot. For a 1.5 m x 5 m plot (7.5 m²) and a spray volume of 200 L/ha (0.02 L/m²):

      • Volume per plot = 7.5 m² * 0.02 L/m² = 0.15 L or 150 mL.

  • Application:

    • Pressurize the sprayer and walk at a constant speed, moving the nozzle back and forth over the plot to ensure even coverage of the foliage.

    • Thoroughly rinse the sprayer with water between treatments to prevent cross-contamination.

Data Collection:

  • Growth Parameters: At regular intervals after application, measure plant height, number of tillers per plant, and leaf area index from a designated 1 m² area within each plot.

  • Yield Components: At harvest, collect all plants from a 1 m² area in the center of each plot. Measure the number of spikes per square meter, number of grains per spike, 1000-grain weight, and total grain yield.

  • Physiological Parameters (Optional): Measure chlorophyll (B73375) content (using a SPAD meter) and photosynthetic rate (using a portable photosynthesis system) at key time points after application.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus tZR trans-Zeatin Riboside AHK Histidine Kinase Receptor (AHK) tZR->AHK Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer ARR_A Type-A Response Regulator (ARR-A) AHP->ARR_A Phosphotransfer Gene Cytokinin-Responsive Genes ARR_B->Gene Transcription Activation ARR_A->AHK Negative Feedback Gene->ARR_A Transcription

Experimental Workflow for Foliar Application Trial

Experimental_Workflow prep 1. Prepare tZR and Control Solutions setup 2. Establish Randomized Field Plots prep->setup apply 3. Calibrate Sprayer and Apply Treatments setup->apply collect_growth 4. Collect Growth Data (e.g., Plant Height, LAI) apply->collect_growth collect_yield 5. Collect Yield Data at Harvest collect_growth->collect_yield analyze 6. Statistical Analysis of Data collect_yield->analyze report 7. Report Findings analyze->report

References

Application Notes and Protocols: Sample Preparation for Zeatin Riboside Analysis: Flash-Freezing vs. Lyophilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes like cell division, differentiation, and senescence. Zeatin riboside, a key cytokinin, is often the subject of quantitative analysis in various research and drug development contexts. The initial step of sample preparation is critical for accurate quantification and can significantly impact the stability and recovery of the target analyte. The two most common methods for preserving biological samples for hormone analysis are flash-freezing and lyophilization (freeze-drying).

This document provides a detailed comparison of these two methods for the preparation of samples for this compound analysis. It includes experimental protocols, data on the stability of related compounds, and visual workflows to guide researchers in selecting the most appropriate method for their specific experimental needs.

Data Presentation: Stability of trans-Zeatin

CompoundConcentrationSolventStorage TemperatureDurationStabilityReference
trans-Zeatin1.0 mg/mL0.01 N KOH-20°C90 days>90% retained[1][2]
trans-Zeatin1.0 mg/mL0.01 N KOH2-6°C90 days>90% retained[1][2]
trans-Zeatin50 mg/mL0.5 N KOH-20°C90 days~80% retained[1]
trans-Zeatin1.0 mg/mL in 0.01 N KOHMultipleFreeze-Thaw Cycles (6 cycles over 90 days)StableNo significant change[2][3]
Adenine-based cytokinins (including trans-Zeatin)1.0 mg/mL0.05 N KOH121°C (Autoclave)30 minutesStable[2][3]

Experimental Protocols

Protocol 1: Sample Preparation using Flash-Freezing

This protocol is a standard method for quenching metabolic activity and preserving the in vivo state of plant hormones.[4][5]

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • Pre-chilled microcentrifuge tubes

  • Extraction buffer (e.g., modified Bieleski's solvent: Methanol (B129727)/Formic acid/H₂O; 15:1:4, v/v/v) chilled to -20°C[5]

  • Internal standards (e.g., deuterated this compound)

  • Microcentrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[5][6]

Procedure:

  • Sample Collection: Harvest fresh plant tissue and immediately proceed to the next step to minimize metabolic changes.[5]

  • Flash-Freezing: Immediately freeze the tissue sample in liquid nitrogen.[4][5] Store at -80°C for long-term storage.[5]

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a mechanical homogenizer.[4][5]

  • Extraction: a. Weigh the frozen powder (typically 20-50 mg) into pre-chilled microcentrifuge tubes.[5] b. Add 1 mL of chilled extraction buffer containing a known amount of deuterated internal standards.[5] c. Vortex vigorously to ensure thorough mixing. d. Incubate on ice or at -20°C for at least 30 minutes. e. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20-30 minutes.[6] f. Collect the supernatant. For maximum yield, a second extraction of the pellet can be performed.[5]

  • Purification (SPE): a. Condition the SPE cartridge with methanol followed by water.[5] b. Dilute the supernatant with water to reduce the methanol concentration to below 10%.[5] c. Load the diluted extract onto the SPE cartridge. d. Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove interfering compounds.[6] e. Elute the cytokinins with a stronger solvent (e.g., 0.35 M ammonia (B1221849) in 70% methanol).[6]

  • Final Preparation: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[6] b. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile).[6]

Protocol 2: Sample Preparation using Lyophilization

Lyophilization, or freeze-drying, removes water from the sample through sublimation and can be an effective method for long-term storage and preservation of biological molecules.[7][8]

Materials:

  • Fresh plant tissue

  • Liquid nitrogen or dry ice

  • Lyophilizer (freeze-dryer)

  • Mechanical homogenizer (e.g., bead beater)

  • Microcentrifuge tubes

  • Extraction buffer (e.g., modified Bieleski's solvent: Methanol/Formic acid/H₂O; 15:1:4, v/v/v)

  • Internal standards (e.g., deuterated this compound)

  • Microcentrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Procedure:

  • Sample Collection and Pre-Freezing: a. Harvest fresh plant tissue. b. Immediately freeze the tissue in liquid nitrogen or on dry ice.[9] This initial rapid freezing is crucial to preserve the structural integrity of the cells.[10]

  • Lyophilization: a. Place the frozen samples in a lyophilizer. Ensure the tubes are open or covered with a gas-permeable membrane to allow water vapor to escape.[9] b. Run the lyophilizer until the samples are completely dry (typically 2-3 days for plant material).[11] The end of the primary drying phase is indicated when the product temperature approaches the shelf temperature.[8] c. Store the lyophilized powder at -80°C until extraction.[12]

  • Homogenization: a. Weigh the lyophilized tissue (typically 5-10 mg, as it is more concentrated than fresh tissue). b. Homogenize the dry tissue to a fine powder using a mechanical homogenizer.

  • Extraction: a. Add 1 mL of extraction buffer containing a known amount of deuterated internal standards to the powdered sample. b. Vortex vigorously to ensure thorough mixing. c. Proceed with the same incubation and centrifugation steps as in the flash-freezing protocol (Protocol 1, steps 4d-4f).

  • Purification (SPE): a. Follow the same SPE purification protocol as described for the flash-frozen samples (Protocol 1, step 5).

  • Final Preparation: a. Evaporate the eluate to dryness and reconstitute the sample as described for the flash-frozen samples (Protocol 1, step 6).

Mandatory Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_perception Signal Perception (Plasma Membrane) cluster_transduction Signal Transduction (Cytoplasm) cluster_response Nuclear Response cluster_output Physiological Response Zeatin_Riboside This compound (Extracellular) Receptor CRE1/AHK Histidine Kinase Receptor Zeatin_Riboside->Receptor Binding AHP AHPs (Histidine Phosphotransfer Proteins) Receptor->AHP Phosphorylation Cascade ARR Type-B ARRs (Response Regulators) AHP->ARR Phosphorylation Gene_Expression Target Gene Expression ARR->Gene_Expression Activation Response Cell Division, Differentiation, Senescence Delay Gene_Expression->Response

Caption: A simplified diagram of the cytokinin signaling pathway initiated by this compound.

Experimental Workflow: Flash-Freezing vs. Lyophilization

Experimental_Workflow cluster_collection Sample Collection cluster_flash_freezing Method 1: Flash-Freezing cluster_lyophilization Method 2: Lyophilization cluster_downstream Downstream Processing (Common for Both Methods) Collection Harvest Fresh Plant Tissue Flash_Freeze Flash-Freeze in Liquid Nitrogen Collection->Flash_Freeze Pre_Freeze Pre-Freeze in Liquid Nitrogen Collection->Pre_Freeze Store_FF Store at -80°C Flash_Freeze->Store_FF Homogenize_FF Homogenize Frozen Store_FF->Homogenize_FF Extraction Solvent Extraction with Internal Standards Homogenize_FF->Extraction Lyophilize Lyophilize (Freeze-Dry) Pre_Freeze->Lyophilize Store_Lyo Store Lyophilized Powder at -80°C Lyophilize->Store_Lyo Homogenize_Lyo Homogenize Dry Store_Lyo->Homogenize_Lyo Homogenize_Lyo->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis

References

High-Efficiency Organogenesis Protocol Using Zeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Zeatin riboside (ZR), a naturally occurring cytokinin, has demonstrated significant efficacy in promoting high-efficiency organogenesis in various plant species. This protocol provides a detailed methodology for the in vitro regeneration of plants, leveraging the potent activity of ZR to induce shoot formation from explant tissues. The application of this protocol is particularly relevant for clonal propagation, genetic transformation, and the production of tetraploid plants, which can be a valuable starting point for breeding programs and drug development from plant-derived compounds.

The presented protocol, primarily based on studies with eggplant (Solanum melongena L.), offers a robust and broadly applicable method for species that are responsive to cytokinin-induced organogenesis.[1][2] this compound has been shown to be a more effective plant growth regulator for shoot regeneration in several species compared to other cytokinins.[3] The key advantage of this protocol is its high efficiency in shoot induction, which can significantly shorten the time required for plant regeneration and multiplication.

For drug development professionals, this protocol can be instrumental in the consistent and large-scale production of medicinal plants with desirable traits. The induction of polyploidy, as has been observed with this protocol, can lead to enhanced production of secondary metabolites, which are often the source of the medicinal properties of plants.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from experiments on eggplant organogenesis, demonstrating the effects of this compound, auxin, explant type, and photoperiod on regeneration efficiency.

Table 1: Effect of this compound (ZR) and Indoleacetic Acid (IAA) on Shoot Regeneration from Different Explants

Media CodeZR (mg/L)IAA (mg/L)Mean Shoots per Cotyledon ExplantMean Shoots per Hypocotyl ExplantMean Shoots per Leaf Explant
E0000.000.000.00
E1020.030.000.00
E210.11.891.220.56
E310.52.561.780.28
E420.13.442.111.11
E520.53.222.441.00
E6203.782.221.11
E700.10.000.000.00

Data adapted from García-Fortea et al., 2020.[1][2] The best results for shoot regeneration were obtained with medium E6, containing 2 mg/L of ZR and no IAA, using cotyledon explants.[1][2]

Table 2: Effect of Photoperiod on Shoot and Callus Formation

PhotoperiodMean Shoots per ExplantMean Callus Formation (%)
16h light / 8h dark1.67100% (in ZR containing media)
24h dark1.07100% (in ZR containing media)

Data adapted from García-Fortea et al., 2020.[2][3] A 16-hour light photoperiod was found to be more favorable for shoot induction.[2]

Table 3: Effect of Indole-3-butyric Acid (IBA) on Rooting of Regenerated Shoots

Media CodeIBA (mg/L)Mean Rooting Percentage (%)Mean Number of Roots per Shoot
R00602.5
R10.5804.0
R21905.5
R32855.0
R43754.5
R54653.5

Data adapted from García-Fortea et al., 2020.[1] The highest rooting efficiency was achieved on a medium supplemented with 1 mg/L IBA.[1]

Experimental Protocols

Plant Material and Sterilization
  • Source healthy, mature seeds of the desired plant species.

  • Surface sterilize the seeds by immersion in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 20-minute wash in a 1% sodium hypochlorite (B82951) solution with a few drops of Tween-20.

  • Rinse the seeds three times with sterile distilled water in a laminar flow hood.

  • Germinate the sterilized seeds on a hormone-free Murashige and Skoog (MS) basal medium.

Explant Preparation and Culture for Organogenesis
  • Excise cotyledons, hypocotyls, and leaves from 10- to 15-day-old in vitro grown seedlings.

  • Culture the explants on the organogenesis induction medium. The recommended medium is MS supplemented with 2 mg/L this compound (Medium E6 from Table 1).

  • Incubate the cultures at 25 ± 2°C under a 16-hour light / 8-hour dark photoperiod with a light intensity of 40 µmol m⁻² s⁻¹.

Rooting of Regenerated Shoots
  • Once the regenerated shoots reach a length of 2-3 cm, carefully excise them and transfer to a rooting medium.

  • The recommended rooting medium is MS supplemented with 1 mg/L Indole-3-butyric acid (IBA) (Medium R2 from Table 3).

  • Incubate the shoots under the same temperature and photoperiod conditions as for organogenesis.

Acclimatization of Plantlets
  • After 3-4 weeks on the rooting medium, when a well-developed root system is visible, remove the plantlets from the culture vessel.

  • Gently wash the roots to remove any remaining agar.

  • Transfer the plantlets to small pots containing a sterile mixture of peat and perlite (B1173460) (1:1 v/v).

  • Cover the pots with a transparent plastic lid or bag to maintain high humidity.

  • Gradually acclimate the plantlets to ambient humidity over a period of 2-3 weeks by progressively opening the cover.

  • Water the plantlets as needed and provide a nutrient solution once a week.

Visualizations

Signaling Pathway

Cytokinin_Signaling_Pathway ZR This compound (ZR) Receptor Cytokinin Receptor (AHK) ZR->Receptor Binds to Phosphorelay Phosphorelay (AHP) Receptor->Phosphorelay Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) Phosphorelay->TypeB_ARR Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes (e.g., WUS, CLV) TypeB_ARR->Cytokinin_Response_Genes Activates Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Activates Transcription Organogenesis Shoot Organogenesis Cytokinin_Response_Genes->Organogenesis Promotes TypeA_ARR->Phosphorelay Inhibits

Caption: Cytokinin signaling pathway initiated by this compound.

Experimental Workflow

Organogenesis_Workflow Start Seed Sterilization & Germination Explant Explant Preparation (Cotyledon, Hypocotyl, Leaf) Start->Explant Organogenesis Organogenesis Induction (MS + 2 mg/L ZR) Explant->Organogenesis Incubation1 Incubation (25°C, 16h light) Organogenesis->Incubation1 Rooting Shoot Rooting (MS + 1 mg/L IBA) Incubation1->Rooting Incubation2 Incubation (25°C, 16h light) Rooting->Incubation2 Acclimatization Acclimatization (Peat:Perlite) Incubation2->Acclimatization End Regenerated Plant Acclimatization->End

References

Use of zeatin riboside as an agonist for adenosine A2A receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin riboside, a naturally occurring cytokinin found in plants, has emerged as a valuable tool for studying the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor (GPCR) with significant roles in various physiological processes, particularly in the immune system and central nervous system.[1][2][3] Activation of the A2A receptor is known to play a role in terminating inflammation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as an A2AR agonist in research and drug development settings.

The adenosine A2A receptor is coupled to the Gs alpha subunit of the G protein complex.[4] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[5] this compound, owing to its structural similarity to adenosine, can activate this signaling cascade, making it a useful pharmacological tool.[1]

Data Presentation: Agonist Activity of this compound at the Adenosine A2A Receptor

Table 1: Functional Agonist Activity of this compound in Purified CD3+ T Lymphocytes

ParameterAgonistConcentrationObserved EffectReference
cAMP ProductionThis compound1000 µMInduced cAMP production to levels significantly above vehicle-treated controls.[1]
cAMP ProductionCGS21680 (Selective A2AR Agonist)1 µMInduced cAMP production to levels similar to 1000 µM this compound.[1]

Table 2: EC50 Values of this compound for Inhibition of Cytokine Production in Activated T Lymphocytes

Cytokine InhibitedT Cell SubtypeEC50 (µM)
Interferon-γ (IFN-γ)CD4+20.4 ± 10.29
Interferon-γ (IFN-γ)CD8+49.88 ± 24.2
Interleukin-2 (IL-2)CD4+81.72 ± 32.44
Interleukin-2 (IL-2)CD8+38.84 ± 28.59
Tumor Necrosis Factor-α (TNF-α)CD4+24.84 ± 4.57
Tumor Necrosis Factor-α (TNF-α)CD8+98.78 ± 19.19
Interleukin-4 (IL-4)CD4+98.27 ± 49.65
Interleukin-13 (IL-13)CD4+226.1 ± 98.58

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor by an agonist like this compound initiates a downstream signaling cascade primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Zeatin_Riboside This compound (Agonist) Zeatin_Riboside->A2AR Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of T-cell activation) PKA->Cellular_Response Phosphorylates substrates leading to cAMP_Assay_Workflow Start Start Seed_Cells Seed A2AR-expressing cells in 384-well plate Start->Seed_Cells Culture_Overnight Culture overnight Seed_Cells->Culture_Overnight Prepare_Agonist Prepare serial dilutions of This compound and Controls Culture_Overnight->Prepare_Agonist Add_Agonist Add agonist dilutions to cells Prepare_Agonist->Add_Agonist Incubate Incubate at RT for 30-60 min Add_Agonist->Incubate Lyse_Cells Lyse cells and add cAMP detection reagents Incubate->Lyse_Cells Read_Plate Read plate on compatible reader Lyse_Cells->Read_Plate Analyze_Data Analyze data and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Tracer Experiments to Study Zeatin Riboside Metabolism in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting tracer experiments to investigate the metabolism of zeatin riboside (ZR), a key cytokinin, in rice (Oryza sativa). Understanding the metabolic fate of ZR is crucial for dissecting its role in plant growth, development, and stress responses, and can inform strategies for crop improvement and the development of novel plant growth regulators.

Introduction

This compound is a mobile form of cytokinin that is transported throughout the plant to regulate various physiological processes. Tracer experiments, utilizing isotopically labeled ZR, are powerful tools to track its conversion into other bioactive forms, storage forms, or degradation products. This document outlines the methodologies for performing such experiments, from the application of labeled compounds to the analysis of metabolites.

Key Metabolic Conversions of this compound in Rice

Tracer experiments have revealed that exogenously supplied this compound undergoes several metabolic conversions in rice tissues. The primary metabolic pathways include:

  • Degradation: The side chain of zeatin and its derivatives can be cleaved by cytokinin oxidase/dehydrogenase (CKX) enzymes, leading to the formation of adenine (B156593) and the corresponding aldehyde.

  • Glucosylation: Zeatin and its riboside can be conjugated with glucose to form O-glucosides and N-glucosides. O-glucosides are generally considered to be reversible storage forms, while N-glucosides are thought to be inactive and represent a degradation pathway.

  • Conversion to other active forms: this compound can be converted to zeatin (Z) by the action of 5'-ribonucleoside phosphohydrolases. Zeatin can then be further metabolized.

  • Isomerization: While studies suggest that the isomerization of cis-zeatin (B600781) derivatives to the more active trans-zeatin (B1683218) forms is a minor pathway in rice, it is a metabolic possibility to consider.[1]

Experimental Protocols

Protocol 1: In Vivo Labeling of Rice Seedlings with Deuterium-Labeled this compound

This protocol describes the administration of deuterium-labeled this compound ([D5]ZR) to rice seedlings to trace its metabolic fate.

Materials:

  • Rice seeds (Oryza sativa L. cv. Nipponbare or other desired cultivar)

  • Deuterium-labeled trans-zeatin-riboside ([D5]tZR) or cis-zeatin-riboside ([D5]cZR)

  • Hydroponic culture solution (e.g., half-strength Murashige and Skoog medium)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: methanol (B129727)/water/formic acid (15:4:1, v/v/v)

  • Solid-phase extraction (SPE) columns (e.g., Oasis MCX)

  • LC-MS/MS system

Procedure:

  • Plant Growth: Germinate and grow rice seedlings hydroponically in a controlled environment (e.g., 28°C day/22°C night, 12-hour photoperiod).

  • Label Administration: After a desired period of growth (e.g., 2 weeks), transfer the seedlings to a fresh hydroponic solution containing a known concentration of [D5]ZR (e.g., 1 µM).

  • Time-Course Sampling: Harvest whole seedlings or separate tissues (roots and shoots) at various time points after label administration (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Sample Quenching and Storage: Immediately upon harvesting, wash the samples with distilled water to remove any external label, blot dry, and flash-freeze in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg fresh weight).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction of the pellet with the same volume of extraction solvent and combine the supernatants.

  • Purification and Concentration:

    • Evaporate the methanol from the combined supernatants under a stream of nitrogen gas or using a rotary evaporator.

    • Dilute the remaining aqueous extract with 1% acetic acid.

    • Condition an Oasis MCX SPE column with methanol followed by 1% acetic acid.

    • Load the sample onto the column.

    • Wash the column with 1% acetic acid to remove interfering substances.

    • Elute the cytokinins with 0.35 M NH4OH in 60% methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile).

    • Inject an aliquot of the sample into the LC-MS/MS system.

    • Separate the cytokinin metabolites using a C18 reversed-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Detect and quantify the labeled and endogenous cytokinin species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different time points and tissues.

Table 1: Hypothetical Distribution of Deuterium-Labeled Metabolites in Rice Shoots after [D5]tZR Administration (pmol/g FW)

Time (hours)[D5]tZR[D5]tZ[D5]tZ-O-glucoside[D5]tZR-monophosphate
00000
1150.225.85.112.3
398.545.215.720.1
655.160.932.418.5
1220.742.355.89.7
245.215.670.32.1

Table 2: Hypothetical Distribution of Deuterium-Labeled Metabolites in Rice Roots after [D5]tZR Administration (pmol/g FW)

Time (hours)[D5]tZR[D5]tZ[D5]tZ-O-glucoside[D5]tZR-monophosphate
00000
1250.635.18.918.7
3180.362.725.428.9
6110.985.448.125.3
1245.260.175.612.4
2410.825.998.23.5

Mandatory Visualization

This compound Metabolic Pathway in Rice

Zeatin_Riboside_Metabolism cluster_activation Activation cluster_conjugation Conjugation (Storage) cluster_phosphorylation Phosphorylation cluster_degradation Degradation ZR This compound (ZR) Z Zeatin (Z) ZR->Z Hydrolysis ZROG This compound-O-glucoside ZR->ZROG Glucosyl- transferase ZMP This compound Monophosphate (ZMP) ZR->ZMP ZOG Zeatin-O-glucoside Z->ZOG Glucosyl- transferase Ade Adenine Z->Ade CKX Ald Aldehyde Z->Ald CKX Experimental_Workflow A Rice Seedling Growth (Hydroponics) B Administration of Deuterium-Labeled ZR A->B C Time-Course Sampling (Roots & Shoots) B->C D Flash Freezing (Liquid Nitrogen) C->D E Metabolite Extraction D->E F SPE Purification E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

References

Troubleshooting & Optimization

How to prevent degradation of zeatin riboside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of zeatin riboside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction a concern?

Q2: What are the primary causes of this compound degradation during extraction?

A2: The degradation of this compound during extraction is primarily caused by two factors:

  • Enzymatic Degradation: The most significant cause of degradation is the activity of endogenous plant enzymes, particularly cytokinin oxidases/dehydrogenases (CKX). These enzymes irreversibly cleave the N6-side chain of cytokinins, rendering them inactive.[1][2][3]

  • Chemical (Non-Enzymatic) Degradation: Suboptimal conditions such as extreme pH and high temperatures can lead to the chemical degradation of this compound. Additionally, exposure to light, especially fluorescent light, can cause the isomerization of the biologically active trans-zeatin (B1683218) riboside to the less active cis-zeatin (B600781) riboside, which can interfere with accurate quantification.[4]

Q3: How can I minimize enzymatic degradation of this compound?

A3: To effectively minimize enzymatic degradation, it is critical to inhibit enzyme activity from the moment of sample collection. This can be achieved by:

  • Immediate Freezing: Harvest plant tissue and immediately flash-freeze it in liquid nitrogen.[4] This halts all biological processes, including enzymatic activity.

  • Low-Temperature Extraction: Perform all subsequent extraction steps at low temperatures (-20°C or on ice) to keep enzymatic activity to a minimum.[4]

  • Use of Appropriate Extraction Buffer: Employ an extraction solvent, such as a modified Bieleski's buffer, which contains organic solvents (methanol) and acid (formic acid) that help to denature and inactivate enzymes.[4][5]

Q4: What are the optimal storage conditions for samples and extracts to prevent degradation?

A4: Proper storage is crucial for maintaining the integrity of this compound in your samples.

  • Plant Tissue: Store flash-frozen plant tissue at -80°C for long-term storage.[6]

  • Extracts and Stock Solutions: For long-term storage, keep extracts and stock solutions at -80°C. For short-term storage (up to a month), -20°C is acceptable.[4][7]

  • Light Protection: Protect samples and standards from light at all stages by using amber vials or by wrapping containers in aluminum foil.[4]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can contribute to degradation and should be avoided.[8][9] Aliquot samples before freezing if you anticipate needing to access them multiple times.

Troubleshooting Guide

Problem Potential Cause Solution
Low Recovery/Yield of this compound Incomplete Cell Lysis and Extraction: The extraction solvent did not efficiently penetrate the tissue to release the analyte.Ensure complete and rapid homogenization of the frozen tissue to a fine powder. Increase the extraction time or perform a second extraction of the pellet and combine the supernatants.[4][10]
Suboptimal Extraction Solvent: The solvent used may not be effective for your specific plant matrix.Use a modified Bieleski's solvent (e.g., methanol (B129727):water:formic acid at 15:4:1 v/v/v), which is highly effective for a broad range of cytokinins.[5]
Inefficient Purification: Co-extracted compounds from the plant matrix can interfere with purification, leading to loss of the target analyte.Utilize a mixed-mode solid-phase extraction (SPE) column, such as Oasis MCX, which combines reversed-phase and cation-exchange properties for improved purification and recovery.[5]
Evidence of Degradation (e.g., low levels, presence of degradation products) Enzymatic Activity: Samples were not frozen quickly enough, or the extraction was performed at too high a temperature.Always flash-freeze samples in liquid nitrogen immediately after harvesting. Ensure all extraction steps are performed at -20°C or on ice.[4]
Suboptimal pH of Extraction Buffer: The pH of the extraction buffer may be promoting degradation.Use an acidic extraction buffer, such as the modified Bieleski's solvent, to help inactivate degradative enzymes.
Inconsistent or Poorly Reproducible Results Inconsistent Sample Handling: Variations in extraction times, temperatures, or volumes between samples.Standardize every step of the protocol. Use precise measurements and consistent incubation times for all samples.
Matrix Effects in Analysis (e.g., LC-MS): Different levels of co-extracted compounds in each sample can cause ion suppression or enhancement, leading to variability.Incorporate stable isotope-labeled internal standards for this compound to correct for variations in recovery and matrix effects during analysis.[4]
Isomerization of trans-Zeatin Riboside: Exposure of samples or standards to light.Protect samples and standards from light at all stages of the process by using amber vials or aluminum foil. Work under dim light conditions when possible.[4]

Quantitative Data Summary

The chemical stability of this compound is comparable to that of trans-zeatin. The following table summarizes the stability of trans-zeatin in aqueous solutions under various conditions, which can be used as a proxy for this compound.

Table 1: Stability of trans-Zeatin in Aqueous Solution After 90 Days

Storage TemperatureConcentration & SolventStability
-20°C1.0 mg/mL in 0.01 N KOH>90% retained[8][9]
2-6°C1.0 mg/mL in 0.01 N KOH>90% retained (slight but statistically significant change)[8][9]
25°C1.0 mg/mL in 0.05 N KOHStable (no significant change)[9][11]

Note: Higher concentrations (50 mg/mL) and stronger base (0.5 N KOH) led to significant degradation.[8][9][11] trans-Zeatin was also found to be stable through multiple freeze-thaw cycles and after one autoclave cycle (121°C for 30 min).[8][9][11]

Experimental Protocols

Detailed Protocol for Stable this compound Extraction

This protocol is designed to maximize the yield of intact this compound by minimizing both enzymatic and chemical degradation.

1. Sample Collection and Homogenization: a. Harvest plant tissue (50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder. It is critical that the tissue remains frozen throughout this process.

2. Extraction: a. Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). b. Add deuterated internal standards for later quantification. c. Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight incubation is also acceptable). d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Carefully collect the supernatant and transfer to a new tube. f. (Optional but recommended for maximizing yield) Re-extract the pellet with another 0.5 mL of the cold extraction buffer, centrifuge again, and combine the supernatants.

3. Purification using Solid-Phase Extraction (SPE): a. Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX). b. Condition the cartridge by sequentially passing 1 mL of methanol and then 1 mL of 1 M formic acid through it. c. Load the supernatant from the extraction step onto the conditioned cartridge. d. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. e. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds. f. Elute the cytokinins, including this compound, with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

4. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried sample in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your analytical method (e.g., 5% acetonitrile (B52724) with 0.1% formic acid for LC-MS analysis).

Visualizations

This compound Degradation Pathways

ZR This compound (Active) CKX Cytokinin Oxidase/ Dehydrogenase (CKX) ZR->CKX Enzymatic Cleavage Isomerase Light (Isomerization) ZR->Isomerase Non-Enzymatic Glucosyltransferase Glucosyltransferase ZR->Glucosyltransferase Conjugation Degradation_Products Adenine/Adenosine + Side-chain Aldehyde (Inactive) CKX->Degradation_Products cZR cis-Zeatin Riboside (Less Active Isomer) Isomerase->cZR ZR_Glucoside This compound-O-Glucoside (Storage/Inactive Form) Glucosyltransferase->ZR_Glucoside

Caption: Key degradation and conversion pathways for this compound.

Workflow for Stable this compound Extraction

cluster_spe SPE Steps Start 1. Sample Collection Freeze Flash-freeze in liquid nitrogen (-196°C) Start->Freeze Homogenize 2. Homogenization (Cryogenic) Freeze->Homogenize Extraction 3. Extraction (-20°C) Homogenize->Extraction Centrifuge 4. Centrifugation (4°C) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE 5. Solid-Phase Extraction (SPE) Supernatant->SPE Condition Condition Cartridge Load Load Supernatant Wash1 Wash (Acidic) Wash2 Wash (Organic) Elute Elute Cytokinins Condition->Load Load->Wash1 Wash1->Wash2 Wash2->Elute Evaporate 6. Evaporation Elute->Evaporate Reconstitute 7. Reconstitution Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for minimizing degradation during extraction.

References

Optimizing zeatin riboside concentration for plant growth experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with zeatin riboside.

Troubleshooting Guide

This section provides detailed solutions to specific problems that can lead to inconsistent or undesirable results in your experiments.

Issue IDProblem DescriptionPossible CausesRecommended Solutions
ZR-01 Poor or No Shoot Proliferation - Suboptimal this compound concentration.- Inappropriate auxin-to-cytokinin ratio.- Genotype-specific recalcitrance.- Poor explant quality.- Conduct a dose-response experiment to identify the optimal concentration (see Experimental Protocols).- Adjust the auxin (e.g., IAA, IBA) concentration in the medium; a higher cytokinin-to-auxin ratio generally favors shoot formation.[1] - Test different explant types (e.g., cotyledons, hypocotyls) as responsiveness can vary.[2]
ZR-02 Vitrification (Hyperhydricity) - Excessively high this compound concentration.- High humidity within the culture vessel.- Inappropriate gelling agent concentration.- Reduce the this compound concentration in the culture medium.[3]- Use vented culture lids to improve air circulation.- Increase the agar (B569324) or gelling agent concentration to reduce water availability in the medium.[4]
ZR-03 Inhibited Root Formation - this compound concentration is too high. Cytokinins are known to inhibit root formation.[4][5]- Transfer shoots to a rooting medium with a reduced or zero concentration of this compound.- Increase the auxin concentration in the rooting medium.
ZR-04 Callus Formation Instead of Shoot Organogenesis - Auxin-to-cytokinin ratio is too high.- Decrease the auxin concentration or increase the this compound concentration to promote shoot differentiation over undifferentiated callus growth.
ZR-05 Browning of Explants and Medium - Oxidative stress from explant wounding releasing phenolic compounds.- Add antioxidants like ascorbic acid or citric acid to the culture medium.- Perform frequent subculturing to fresh medium.[4]
ZR-06 Shoot Fasciation (Fused or Flattened Shoots) - Very high concentrations of a potent cytokinin.- Lower the this compound concentration significantly. Consider a pulse treatment followed by transfer to a medium with a lower concentration.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration for this compound in plant tissue culture?

A general starting range for cytokinins is 0.1-10.0 mg/L. For this compound, a common starting point for shoot induction is around 1.0 mg/L, but the optimal concentration is highly dependent on the plant species and the desired outcome.[6] For example, in potato, concentrations of 4-5 mg/L of this compound were found to be effective for shoot induction from internodal explants.[7]

2. How do I prepare a stock solution of this compound?

trans-Zeatin (B1683218) riboside is slightly soluble in water and soluble in methanol (B129727) and ethanol. A common method is to dissolve it in a small amount of 1N NaOH and then bring it to the final volume with distilled water.[8] For example, to prepare a 1 mg/mL stock solution, dissolve 100 mg of this compound powder in 2-5 mL of the appropriate solvent, and then adjust the final volume to 100 mL with sterile distilled water.[8] It is often recommended to filter-sterilize cytokinin solutions as they can be heat-sensitive.[8]

3. What are the visual symptoms of this compound toxicity or excess?

Symptoms of excessive this compound concentration can include:

  • Vitrification (or hyperhydricity): Tissues appear translucent, water-soaked, and brittle.[4]

  • Inhibition of root growth: High cytokinin levels suppress the formation of roots.[5]

  • Shoot fasciation: Shoots may appear flattened and fused.

  • Necrotic lesions: At very high concentrations, cytokinins can induce a hypersensitive-like response leading to cell death.[9]

4. What are the signs of cytokinin deficiency?

Cytokinin-deficient plants typically exhibit:

  • Reduced shoot growth and smaller leaves.[8]

  • Diminished activity of shoot apical meristems.[10]

  • Enhanced root growth and increased lateral root formation.[10]

5. How can I convert this compound concentration from mg/L to µM?

To convert the concentration from mg/L to µM, you can use the following formula:

Concentration (µM) = [Concentration (mg/L) / Molecular Weight ( g/mol )] * 1000

The molecular weight of trans-zeatin riboside is approximately 351.36 g/mol .

Example: To convert 1.0 mg/L to µM: (1.0 mg/L / 351.36 g/mol ) * 1000 ≈ 2.85 µM

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Various Applications

Plant SpeciesApplicationThis compound Concentration (mg/L)This compound Concentration (µM)Notes
Potato (Solanum tuberosum)Direct shoot regeneration4.0 - 5.0~11.4 - 14.2Used in combination with IAA and GA3.[7]
Eggplant (Solanum melongena)Organogenesis from cotyledon explants2.0~5.7Used without auxin for optimal shoot formation.[2]
Cucumber (Cucumis sativus)Inhibition of adventitious root formation0.0011 - 0.0070.00316 - 0.02Demonstrates the inhibitory effect of this compound on rooting.[4]
Stevia rebaudianaShoot proliferation5.0~14.2Resulted in the highest shoot proliferation rate in one study.
General Plant Tissue CultureShoot proliferation0.1 - 10.0~0.28 - 28.5A general range for cytokinins.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Materials:

  • trans-Zeatin riboside powder

  • 1N Sodium Hydroxide (NaOH)

  • Sterile, distilled water

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Accurately weigh 100 mg of trans-zeatin riboside powder.

  • Transfer the powder to a sterile 100 mL volumetric flask.

  • Add a sterile magnetic stir bar to the flask.

  • Add 2-3 mL of 1N NaOH to the flask to dissolve the powder. Gently swirl the flask on a stir plate until the powder is completely dissolved.

  • Once dissolved, slowly add sterile distilled water while stirring to bring the total volume to 100 mL.

  • Remove the stir bar.

  • For filter sterilization, draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the solution into a sterile storage bottle.

  • Label the bottle with the name of the solution (this compound), concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Dose-Response Experiment for Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound for a specific desired response (e.g., shoot proliferation) in a particular plant species.

Procedure:

  • Prepare a basal culture medium appropriate for your plant species (e.g., Murashige and Skoog medium).

  • Create a series of media with varying concentrations of this compound. A common approach is to test a logarithmic or linear range of concentrations. For example: 0, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L.

  • Prepare your plant explants under sterile conditions. Ensure that the explants are uniform in size and developmental stage to minimize variability.

  • Inoculate the explants onto the prepared media. Use a sufficient number of replicates for each concentration (e.g., 5-10 replicates per treatment).

  • Culture the explants under controlled environmental conditions (temperature, light intensity, and photoperiod).

  • Collect data at regular intervals (e.g., weekly for 4-8 weeks). Data to be collected may include:

    • Percentage of explants responding

    • Number of shoots per explant

    • Shoot length

    • Fresh and dry weight

    • Qualitative observations (e.g., presence of callus, vitrification).

  • Analyze the data to determine the concentration that yields the best desired response. This can be visualized by plotting the response (e.g., average number of shoots) against the this compound concentration to generate a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis prep_media Prepare Basal Medium prep_zr Create this compound Concentration Series prep_media->prep_zr inoculate Inoculate Explants prep_zr->inoculate prep_explants Prepare Uniform Explants prep_explants->inoculate incubate Incubate under Controlled Conditions inoculate->incubate collect_data Collect Data (e.g., shoot number, length) incubate->collect_data analyze Analyze Data & Plot Dose-Response Curve collect_data->analyze optimize Determine Optimal Concentration analyze->optimize cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZR This compound (ZR) (extracellular) Receptor AHK Receptor ZR->Receptor Binds AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Translocates & Phosphorylates DNA DNA ARR_B->DNA Binds Gene_Expression Cytokinin-Responsive Gene Expression DNA->Gene_Expression Activates Transcription

References

Troubleshooting low signal intensity in zeatin riboside mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zeatin riboside mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity in this compound mass spectrometry?

Low signal intensity in this compound analysis can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction, inadequate cleanup leading to matrix effects, or analyte degradation during preparation can significantly reduce signal.[1][2][3]

  • Analyte Stability Issues: this compound can degrade if not handled properly. Factors like improper storage temperature, repeated freeze-thaw cycles, and inappropriate solvent pH can lead to lower concentrations of the target analyte.[4][5][6][7]

  • Poor Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are critical. For this compound, which is a polar molecule, Electrospray Ionization (ESI) is commonly used, and its efficiency can be affected by mobile phase composition and source settings.[8][9][10][11][12]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[1][2][13][14][15] This is a significant challenge in complex biological samples.

  • Instrumental Issues: A dirty ion source, incorrect tuning and calibration, leaks in the LC or MS system, or problems with the detector can all contribute to poor signal intensity.[8][16][17][18][19]

  • Inappropriate LC-MS Method Parameters: Unsuitable LC column chemistry, gradient profile, or mass spectrometer settings (e.g., collision energy in MS/MS) can lead to poor peak shape and low intensity.[16][20]

Q2: How can I improve the stability of this compound during sample storage and preparation?

To maintain the integrity of this compound, proper handling and storage are crucial. Here are key recommendations:

  • Storage Temperature: For long-term storage, samples and stock solutions should be kept at -80°C. For short-term storage (up to a month), -20°C is generally acceptable.[4][5]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. It is advisable to aliquot samples into smaller volumes for single use.[5][6][7]

  • pH of Solutions: this compound stability can be pH-dependent. While it shows good stability in slightly alkaline conditions (e.g., 0.01 N KOH), acidic conditions can lead to degradation over time, especially at elevated temperatures.[6][7]

  • Immediate Processing: Whenever possible, process samples immediately after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen before transferring them to -80°C storage.[5][21]

Q3: What are the recommended instrument parameters for this compound analysis using LC-ESI-MS/MS?

While optimal parameters can vary between instruments, the following provides a general starting point for method development.

ParameterTypical SettingRationale
Ionization Mode Positive Electrospray (ESI+)This compound readily forms protonated molecules [M+H]+.[9]
Capillary Voltage 3.0 - 4.5 kVOptimizes the formation of a stable electrospray.
Source Temperature 120 - 150 °CA lower temperature is often preferred for thermally labile compounds.
Desolvation Gas Flow 600 - 800 L/hrFacilitates efficient solvent evaporation.
Desolvation Temp. 350 - 500 °CAids in desolvation of the analyte ions.
Collision Gas ArgonCommonly used for collision-induced dissociation (CID).
Collision Energy 10 - 30 eVRequires optimization for the specific parent-to-product ion transition.

Note: It is essential to perform tuning and optimization using a this compound standard to determine the best parameters for your specific instrument.[8]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.

Step 1: Initial Checks & System Suitability

Before analyzing precious samples, always perform initial checks and run a system suitability test.

  • Question: Is the instrument performing as expected?

    • Action: Inject a fresh, known concentration of a this compound standard.

    • Expected Outcome: A sharp, symmetrical peak with high signal-to-noise ratio.

    • If Fails: Proceed to Instrument Troubleshooting .

  • Question: Is the mobile phase correctly prepared and degassed?

    • Action: Verify the composition and pH of your mobile phases. Ensure they are properly degassed.

    • Rationale: Inconsistent mobile phase can affect retention time and ionization efficiency.

Step 2: Sample Preparation & Analyte Stability

If the instrument is performing well with a standard, the issue likely lies with the sample itself or its preparation.

  • Question: Is your sample extraction efficient?

    • Action: Review your extraction protocol. Consider testing different extraction solvents. An acetonitrile-based solution is often used for phytohormone extraction.[5]

    • Tip: Spike a blank matrix with a known amount of this compound standard before extraction to calculate recovery rate. Low recovery indicates an inefficient extraction.

  • Question: Has the analyte degraded?

    • Action: Review your sample handling and storage procedures against the recommendations in the FAQ section.

    • Test: Prepare a fresh sample and analyze it immediately to see if signal improves.

Step 3: Liquid Chromatography & Separation

Poor chromatography can lead to broad peaks and, consequently, lower apparent signal intensity.

  • Question: Is the peak shape optimal?

    • Action: Examine the peak shape of your this compound standard. If you observe peak fronting, tailing, or splitting, this can indicate a column or mobile phase issue.[8]

    • Troubleshooting:

      • Ensure mobile phase compatibility with the column.

      • Check for column contamination or degradation; if necessary, wash or replace the column.

      • Verify the injection volume is not overloading the column.

Step 4: Mass Spectrometry & Ionization

If the chromatography is good but the signal is still low, focus on the mass spectrometer settings.

  • Question: Are you experiencing ion suppression due to matrix effects?

    • Action: Perform a post-extraction spike experiment. Compare the signal of the standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix. A significantly lower signal in the matrix indicates ion suppression.[1][2]

    • Solutions:

      • Improve sample cleanup using Solid Phase Extraction (SPE). Oasis MCX SPE columns are effective for cytokinin purification.[22]

      • Dilute the sample to reduce the concentration of interfering matrix components.

      • Modify the chromatographic method to separate this compound from the interfering compounds.

      • Use an isotopically labeled internal standard to compensate for matrix effects.[5][21]

  • Question: Is the ionization source dirty?

    • Action: Visually inspect the ion source components (e.g., capillary, orifice). Contamination can significantly reduce ion transmission.[16]

    • Solution: Clean the ion source according to the manufacturer's guidelines.

Experimental Protocols

Protocol 1: Sample Extraction and Purification

This protocol is a general guideline for the extraction of this compound from plant tissue.

  • Homogenization: Grind 50-100 mg of flash-frozen plant tissue to a fine powder in liquid nitrogen.

  • Extraction: Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol (B129727):water:formic acid, 15:4:1 v/v/v). Add an appropriate isotopically labeled internal standard.

  • Incubation & Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. For exhaustive extraction, re-extract the pellet with another 0.5 mL of the extraction solvent and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution & Purification: Reconstitute the aqueous residue in 1% acetic acid. Pass the sample through a pre-conditioned Oasis MCX SPE column.

  • Washing: Wash the SPE column with 1% acetic acid followed by methanol to remove impurities.

  • Elution: Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol.[22]

  • Final Preparation: Evaporate the eluent to dryness and reconstitute the sample in an appropriate volume of the initial mobile phase (e.g., 5% acetonitrile) for LC-MS analysis.[22]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Tissue Collection (Flash Freeze) homogenize Homogenization (Liquid N2) start->homogenize extract Extraction with Internal Standard homogenize->extract purify SPE Purification extract->purify reconstitute Evaporation & Reconstitution purify->reconstitute inject Sample Injection reconstitute->inject To LC-MS lc_sep UHPLC Separation (C18 Column) inject->lc_sep ms_ion ESI Ionization (Positive Mode) lc_sep->ms_ion ms_detect MS/MS Detection (MRM) ms_ion->ms_detect peak_int Peak Integration ms_detect->peak_int Raw Data quant Quantification (vs. Internal Std) peak_int->quant

Caption: General workflow for quantitative analysis of this compound.

Caption: Troubleshooting flowchart for low signal intensity.

References

Dealing with matrix effects in zeatin riboside quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in zeatin riboside quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification in liquid chromatography-mass spectrometry (LC-MS) analysis.[2] The "matrix" comprises all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[3]

Q2: How can I determine if my this compound measurement is affected by matrix effects?

A2: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method .[4] This involves comparing the signal response of this compound in a neat solvent to the response of a blank matrix extract that has been spiked with the same amount of this compound after the extraction process.[5] A significant difference between these two signals indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

Q3: What is the most effective way to compensate for matrix effects?

A3: The most widely recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[6] A SIL-IS for this compound, such as a deuterium-labeled version ([²H]-zeatin riboside), will have nearly identical chemical and physical properties to the unlabeled analyte.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[6]

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound analysis?

A4: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation is a simple method, it is often the least effective at removing interfering matrix components.[7] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex plant matrices.[5] SPE, particularly using mixed-mode cartridges, can provide very clean extracts, leading to a significant reduction in matrix effects.[8]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Symptom: The quantified amount of this compound is consistently lower than expected, even when using a SIL-IS.

Possible Causes & Solutions:

CauseSuggested Solution
Inefficient Extraction: The extraction solvent may not be optimal for this compound from your specific plant matrix.Ensure the use of an appropriate extraction solvent. A common choice is a modified Bieleski buffer (methanol/water/formic acid).[9]
Suboptimal SPE Protocol: The conditioning, loading, washing, or elution steps of the Solid-Phase Extraction (SPE) may not be optimized.Re-evaluate your SPE protocol. Ensure the sorbent type (e.g., C18, mixed-mode cation exchange) is appropriate for this compound. Optimize wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough to recover this compound from the sorbent.
Analyte Degradation: this compound may be degrading during sample preparation.Keep samples cold during extraction and processing. Minimize the time between extraction and analysis. Consider adding antioxidants to the extraction solvent.
Issue 2: High Signal Variability (Poor Precision)

Symptom: Replicate injections of the same sample show a high coefficient of variation (%CV).

Possible Causes & Solutions:

CauseSuggested Solution
Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to different degrees of ion suppression or enhancement.Improve the sample cleanup procedure to remove more of the interfering compounds. The use of a SIL-IS is highly recommended to correct for this variability.
LC-MS System Instability: Fluctuations in the LC pump, injector, or mass spectrometer can cause signal variability.Perform system suitability tests before running samples. Check for leaks, ensure the mobile phase is properly degassed, and clean the ion source.
Incomplete Solubilization: The dried extract may not be fully redissolved before injection.Ensure the reconstitution solvent is appropriate and that the extract is vortexed or sonicated sufficiently to ensure complete dissolution.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical recovery and matrix effect values for cytokinin analysis using different sample preparation techniques. Note that these are representative values and can vary depending on the specific plant matrix and protocol.

Sample Preparation MethodAnalyteTypical Recovery (%)Matrix Effect (%)Ion Suppression/EnhancementReference
Solid-Phase Extraction (SPE) Cytokinins70 - 113-15 to +10Minimal Suppression/Enhancement[10]
Liquid-Liquid Extraction (LLE) This compound~77VariableCan be significant[11][12]
Protein Precipitation (PPT) General AnalytesVariable> -50Significant Suppression is common[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample of the same matrix type that does not contain the analyte). After the final extraction step (e.g., after elution from SPE and drying down), spike the extract with the same known amount of this compound standard as in Set A and reconstitute in the final mobile phase solvent.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with a known amount of this compound standard before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Tissue

This is a general protocol and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize 100 mg of frozen plant tissue in 1 mL of cold extraction buffer (e.g., methanol (B129727):water:formic acid 15:4:1 v/v/v). Add a known amount of SIL-IS for this compound.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Plant Tissue with SIL-IS Centrifugation 2. Centrifuge Homogenization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant SPE 4. Solid-Phase Extraction (SPE) Supernatant->SPE Elution 5. Elute Analyte SPE->Elution DryDown 6. Dry & Reconstitute Elution->DryDown LCMS 7. LC-MS/MS Analysis DryDown->LCMS Quantification 8. Data Processing & Quantification LCMS->Quantification

Caption: Workflow for this compound Quantification.

matrix_effect_assessment cluster_samples Sample Sets Start Start: Assess Matrix Effect SetA Set A: Analyte in Neat Solvent Start->SetA SetB Set B: Post-Extraction Spiked Matrix Start->SetB Analysis Analyze all sets by LC-MS/MS SetA->Analysis SetB->Analysis Calculation Calculate Matrix Effect (%): (Peak Area Set B / Peak Area Set A) * 100 Analysis->Calculation Interpretation Interpret Results Calculation->Interpretation Suppression < 100% Ion Suppression Interpretation->Suppression < 100% Enhancement > 100% Ion Enhancement Interpretation->Enhancement > 100% NoEffect = 100% No Significant Effect Interpretation->NoEffect ~100%

Caption: Logic for Assessing Matrix Effects.

References

Technical Support Center: Improving the Stability of Zeatin Riboside Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the preparation and storage of zeatin riboside stock solutions. Following these protocols will help ensure the stability and efficacy of your solutions for reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound solutions.

Q1: My this compound solution is cloudy or has a visible precipitate immediately after preparation. What should I do?

A: Cloudiness or precipitation upon initial preparation usually indicates that the solubility limit has been exceeded or the compound has not fully dissolved.

  • Verify Solvent and Concentration: this compound has very limited solubility in water but is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 30 mg/mL, and in alkaline solutions such as dilute NaOH or KOH.[1][2][3] Ensure you are using an appropriate solvent for your desired concentration.

  • Improve Dissolution: Gentle warming or vortexing can help dissolve the compound. For organic solvents, brief sonication can also be effective.[4]

  • Check for Contamination: If using a previously opened vial of solvent, moisture absorption (especially in DMSO) can reduce its solvating power.[5] Use fresh, anhydrous-grade solvent if possible.

Q2: I observed a precipitate when I diluted my concentrated this compound stock (in DMSO) into my aqueous cell culture medium. How can I prevent this?

A: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[6]

  • Use Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in media, vortex well, and then perform the next dilution.

  • Increase Final Solvent Volume: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically under 1%) to minimize both precipitation and potential solvent toxicity.[5]

  • Enhance Mixing: Add the stock solution dropwise into the aqueous medium while gently vortexing or stirring to promote rapid and uniform dispersion.[5]

  • Pre-warm the Medium: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C) before adding the stock solution, as temperature can affect solubility.[6]

Q3: My stock solution seems to have lost its biological activity. What are the likely causes?

A: A loss of activity typically points to chemical degradation.

  • Improper Storage Temperature: this compound stock solutions should be stored at -20°C for short-to-medium term storage and can be stored at -80°C for long-term stability.[4][7]

  • Repeated Freeze-Thaw Cycles: To avoid degradation from repeated temperature changes, aliquot the stock solution into single-use volumes.[4][8] Studies on the related compound trans-zeatin (B1683218) show it is stable for at least six freeze-thaw cycles when dissolved in 0.01 N KOH.[9]

  • Exposure to Light: Like other cytokinins, this compound may be sensitive to light, which can cause isomerization and degradation.[7] Store solutions in amber or light-blocking tubes.

  • pH Instability: this compound is generally stable in mildly alkaline or acidic conditions but can degrade under harsh pH or high temperatures.[9]

  • Aqueous Storage: Aqueous solutions of this compound are not recommended for storage longer than one day.[1] For experiments requiring aqueous solutions, prepare them fresh from a frozen stock.

Q4: The color of my solution has changed over time. Is it still usable?

A: A change in color is a visual indicator of potential chemical degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

The optimal solvent depends on the intended application.

  • DMSO or Dimethylformamide (DMF): These are excellent choices for high-concentration stocks (~30 mg/mL).[1] The stock can then be diluted into aqueous buffers or media for working solutions.

  • Dilute Alkaline Solutions (e.g., KOH or NaOH): this compound is soluble in alkaline solutions.[2][3] A stock prepared in 0.01 N to 0.05 N KOH has demonstrated high stability.[9] This is a good option for applications where DMSO is undesirable.

  • Acetic Acid: this compound is also highly soluble in acetic acid (50 mg/mL).

  • Water: this compound is only sparingly soluble in water and aqueous buffers.[1][10] Preparing stock solutions directly in water is not recommended.

Q2: What are the recommended storage temperature and duration for this compound stock solutions?

  • Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.[1][11]

  • Stock Solutions:

    • -20°C: Suitable for short to medium-term storage (several weeks to months).[4]

    • -80°C: Recommended for long-term storage (up to a year).[4][7]

  • Aqueous working solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q3: How should I handle the solid (powder) form of this compound?

The solid compound is stable under normal conditions but can be moisture-sensitive.[11] Store it tightly sealed in a freezer at -20°C.[11] When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

Q4: Can I autoclave my this compound solution?

While filter sterilization is generally recommended for heat-sensitive growth regulators, studies on related adenine-based cytokinins have shown them to be exceptionally stable after autoclaving (121°C for 30 minutes) when prepared in 0.05 N KOH.[7][9] However, autoclaving in a neutral pH medium may risk cleaving the ribosyl group, even if the cytokinin activity from the resulting zeatin base is retained.[9] For maximum certainty, filter sterilization is the preferred method.

Q5: How many times can I freeze-thaw my stock solution?

To minimize degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4][8] However, a study on trans-zeatin (a closely related compound) in 0.01 N KOH showed no significant degradation after six repeated freeze-thaw cycles.[9][12]

Data Presentation: this compound Solubility and Stability

ParameterSolvent/ConditionValue/RecommendationCitations
Solubility DMSO, Dimethylformamide~30 mg/mL[1]
Acetic Acid50 mg/mL
Alkaline Solutions (e.g., KOH, NaOH)Soluble[2][3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Water / Aqueous BuffersSparingly soluble[1][10]
Storage (Solid) Temperature-20°C[1][2][11][13]
Stability≥ 4 years[1]
Storage (Solution) Recommended Temperature-20°C (short-term) or -80°C (long-term)[4][7]
Stability in 0.01 N KOH>90% retained after 90 days at -20°C[9][12]
Stability in Aqueous SolutionNot recommended for storage > 1 day[1][4]
Freeze-Thaw CyclesAliquoting is best practice. Stable for at least 6 cycles in 0.01 N KOH.[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • trans-Zeatin riboside (MW: 351.4 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.51 mg of trans-zeatin riboside powder and place it in a sterile tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Brief sonication may be used if needed.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][7]

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in KOH

Materials:

  • trans-Zeatin riboside

  • 0.05 N Potassium Hydroxide (KOH), sterile

  • Sterile, molecular biology grade water

  • Sterile volumetric flask or glass container

  • Sterile filter (0.22 µm) and syringe

  • Sterile, light-protected storage tubes

Procedure:

  • Weighing: Accurately weigh 10 mg of trans-zeatin riboside powder and transfer it to a sterile container.

  • Dissolution: Add a small volume (e.g., 200-500 µL) of 0.05 N KOH to dissolve the powder completely. Gentle swirling may be required.

  • Dilution: Once fully dissolved, slowly add sterile water to bring the final volume to 10 mL. It is recommended to stir the solution while adding water to prevent precipitation.

  • Sterilization: Pass the entire solution through a sterile 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C. This solution is expected to be stable for at least 90 days.[9]

Mandatory Visualizations

G start Precipitate or Cloudiness Observed in Solution q1 When did it occur? start->q1 prep During Initial Preparation q1->prep Initial Prep dilution During Dilution into Aqueous Medium (Solvent Shock) q1->dilution Dilution cause1 Potential Causes: - Solubility limit exceeded - Incomplete dissolution - Poor solvent quality prep->cause1 sol1 Solutions: 1. Verify concentration is within limits for the solvent. 2. Gently warm, vortex, or sonicate to aid dissolution. 3. Use fresh, anhydrous-grade solvent. cause1->sol1 cause2 Potential Cause: - Rapid change in solvent polarity causes compound to 'crash out' dilution->cause2 sol2 Solutions: 1. Use step-wise dilutions. 2. Add stock solution slowly while mixing. 3. Keep final organic solvent conc. low (<1%). 4. Pre-warm aqueous medium. cause2->sol2

Caption: Troubleshooting workflow for this compound precipitation.

G center This compound Solution Stability temp Temperature center->temp light Light center->light solvent Solvent & pH center->solvent handling Handling center->handling temp_sub Store at -20°C or -80°C. High temps cause degradation. temp->temp_sub light_sub Store in amber vials. UV can cause isomerization/degradation. light->light_sub solvent_sub Use DMSO or dilute KOH. Aqueous solutions are unstable. Avoid extreme pH. solvent->solvent_sub handling_sub Aliquot to avoid freeze-thaw. Use sterile technique. handling->handling_sub

Caption: Key factors affecting this compound solution stability.

References

How to minimize enzymatic reactions during cytokinin extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize enzymatic reactions during cytokinin extraction.

Frequently Asked Questions (FAQs)

???+ question "Q1: What are the primary enzymes responsible for cytokinin degradation during extraction?"

???+ question "Q2: Why is the immediate freezing of plant material in liquid nitrogen crucial?"

???+ question "Q3: What is the most effective extraction solvent for minimizing enzymatic activity and maximizing yield?"

???+ question "Q4: What is the optimal temperature to maintain during the extraction process?"

???+ question "Q5: Can chemical inhibitors be used to prevent enzymatic degradation?"

???+ question "Q6: How does pH influence cytokinin stability during extraction?"

Troubleshooting Guide

Problem: Low or No Recovery of Cytokinins

This is a common issue that can arise from several factors during the extraction process. The following guide provides potential causes and solutions to improve your cytokinin yield.

G cluster_problem Troubleshooting: Low Cytokinin Recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Cytokinin Recovery Detected cause1 Enzymatic Degradation start->cause1 cause2 Inefficient Homogenization start->cause2 cause3 Suboptimal Extraction Solvent start->cause3 cause4 Purification Issues start->cause4 sol1 Work quickly at low temperatures (-20°C extraction, 4°C centrifugation) cause1->sol1 Minimize enzyme activity sol2 Flash-freeze tissue in liquid N2 immediately after harvest cause1->sol2 Inactivate enzymes instantly sol3 Grind tissue to a fine, consistent powder under liquid N2 cause2->sol3 Increase surface area for extraction sol4 Use modified Bieleski's solvent (methanol:water:formic acid) cause3->sol4 Ensure high extraction efficiency sol5 Use mixed-mode SPE cartridges (e.g., Oasis MCX) cause4->sol5 Improve purity and recovery sol6 Avoid overloading the SPE column cause4->sol6 Prevent analyte breakthrough G start Start: Harvest Plant Tissue step1 1. Homogenization - Immediately freeze tissue in liquid nitrogen. - Grind to a fine powder with a pre-chilled mortar and pestle. start->step1 step2 2. Extraction - Transfer powder to 1 mL pre-chilled (-20°C)  modified Bieleski's solvent. - Add internal standards. - Incubate at -20°C for at least 1 hour. step1->step2 step3 3. Centrifugation - Centrifuge at ~14,000 rpm at 4°C for 20 min. - Collect the supernatant. step2->step3 step4 4. Purification (SPE) - Condition an Oasis MCX SPE cartridge. - Load the supernatant. - Wash with 1% acetic acid, then methanol. - Elute cytokinins with 0.35 M NH4OH in 60-70% methanol. step3->step4 step5 5. Concentration - Evaporate the eluate to complete dryness  (e.g., under nitrogen stream or vacuum). step4->step5 step6 6. Analysis - Reconstitute the sample in a small volume  of the initial mobile phase (e.g., 5% acetonitrile). - Analyze via LC-MS/MS. step5->step6 end End: Data Acquisition step6->end

Technical Support Center: Optimizing SPR Buffer Composition to Reduce Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Surface Plasmon Resonance (SPR) experiments by optimizing buffer composition.

Troubleshooting Guide

Issue: High non-specific binding is observed on the reference surface.

Non-specific binding (NSB) manifests as a significant signal response on the reference channel, which should ideally show a flat baseline.[1] This indicates that the analyte is interacting with the sensor surface itself rather than the immobilized ligand.[1][2]

Possible Causes and Solutions:

  • Electrostatic Interactions: The analyte may be electrostatically attracted to the sensor surface.[3][4] This is common when the analyte and the sensor surface have opposite charges at the experimental pH.[3][4]

    • Solution 1: Adjust Buffer pH. Modify the pH of the running buffer to be closer to the isoelectric point (pI) of the analyte.[3][4] At its pI, a protein has a net neutral charge, which can reduce charge-based interactions with the sensor surface.[5] However, ensure the new pH does not compromise the activity of the ligand or analyte.[4][6]

    • Solution 2: Increase Ionic Strength. Increase the salt concentration (e.g., NaCl) in the running buffer.[1][3][4] The increased ionic strength creates a shielding effect that masks surface charges on both the analyte and the sensor, thereby reducing electrostatic interactions.[3][4]

  • Hydrophobic Interactions: The analyte may be binding to hydrophobic patches on the sensor surface.[3][5]

    • Solution: Add a Non-ionic Surfactant. Include a low concentration of a non-ionic surfactant, such as Tween 20, in the running buffer.[1][3] Surfactants help to disrupt hydrophobic interactions.[3][5]

  • Insufficient Surface Blocking: The sensor surface may not be adequately blocked, leaving sites available for non-specific interactions.[7][8]

    • Solution 1: Add a Blocking Protein. Supplement the running buffer with a blocking protein like Bovine Serum Albumin (BSA).[1][3][5][9] BSA can help to saturate non-specific binding sites on the sensor surface and also prevent the analyte from sticking to the tubing.[3][5]

    • Solution 2: Use Other Blocking Agents. Depending on the sensor chip chemistry, other blocking agents can be added to the buffer. For instance, with a carboxymethyl dextran (B179266) chip, adding a small amount of carboxymethyl dextran to the running buffer can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common additives to reduce non-specific binding in SPR?

A1: The most common additives used to reduce NSB are salts (e.g., NaCl), non-ionic surfactants (e.g., Tween 20), and blocking proteins (e.g., BSA).[1][3][5] The choice of additive depends on the nature of the non-specific interactions (electrostatic or hydrophobic).[3][4]

Q2: At what concentration should I use these buffer additives?

A2: The optimal concentration of each additive should be determined empirically for your specific system. However, common starting concentrations are provided in the table below.

AdditiveTypical Concentration RangePrimary Purpose
NaCl Up to 500 mM[1]Reduce electrostatic interactions[3][4]
Tween 20 0.005% to 0.1% (v/v)[1]Reduce hydrophobic interactions[3]
BSA 0.5 to 2 mg/mL[1] (or up to 1%)[4]Block non-specific sites, reduce surface adsorption[3][5]

Q3: How do I know if my non-specific binding is due to electrostatic or hydrophobic interactions?

A3: A systematic approach can help identify the cause. First, try increasing the salt concentration in your buffer. If this significantly reduces the NSB, the primary cause is likely electrostatic.[3][5] If increasing salt has little effect, try adding a non-ionic surfactant like Tween 20. A reduction in NSB upon adding a surfactant suggests hydrophobic interactions are the main culprit.[3]

Q4: Can the buffer additives affect my specific binding interaction?

A4: Yes, it is possible. While these additives are intended to reduce non-specific binding, they can sometimes influence the specific interaction of interest.[4] High salt concentrations, for example, can weaken electrostatic contributions to specific binding. Therefore, it is crucial to perform control experiments to ensure that the optimized buffer conditions do not significantly alter the binding kinetics and affinity of your specific interaction. Always test the effect of the final buffer on a known positive control if available.

Q5: What is a good experimental workflow for optimizing my running buffer?

A5: A logical workflow for buffer optimization is essential for efficiently identifying the best conditions. The following diagram illustrates a recommended experimental workflow.

Buffer_Optimization_Workflow cluster_start cluster_test_electrostatic cluster_eval_salt cluster_test_surfactant cluster_eval_surfactant cluster_test_blocker cluster_eval_blocker cluster_combine cluster_end Start Start: Observe High NSB Test_Salt Test Increasing Salt Conc. (e.g., 150mM, 300mM, 500mM NaCl) Start->Test_Salt Eval_Salt NSB Reduced? Test_Salt->Eval_Salt Test_Surfactant Test Adding Surfactant (e.g., 0.01%, 0.05% Tween 20) Eval_Salt->Test_Surfactant  No Combine Combine Best Conditions (e.g., Salt + Surfactant) Eval_Salt->Combine Yes Eval_Surfactant NSB Reduced? Test_Surfactant->Eval_Surfactant Test_Blocker Test Adding Blocking Protein (e.g., 0.1, 0.5, 1 mg/mL BSA) Eval_Surfactant->Test_Blocker  No Eval_Surfactant->Combine Yes Eval_Blocker NSB Reduced? Test_Blocker->Eval_Blocker Eval_Blocker->Combine Yes End Optimized Buffer Combine->End

Caption: A workflow for systematically troubleshooting and optimizing buffer composition to reduce non-specific binding in SPR experiments.

Experimental Protocols

Protocol 1: Buffer Scouting with Varying Salt Concentrations

  • Prepare Stock Solutions:

    • Prepare a 5 M stock solution of NaCl.

    • Prepare your standard running buffer (e.g., HBS-EP+).

  • Create a Dilution Series:

    • Prepare a series of running buffers with increasing NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM) from your stock solution. Ensure the final concentration of all other buffer components remains constant.

  • Experimental Setup:

    • Use a new sensor chip with your ligand immobilized on the sample flow cells and a deactivated surface on the reference flow cells.

    • Prime the SPR instrument with each buffer condition before injecting the analyte.

  • Analyte Injection:

    • Inject your analyte at a high concentration over the reference and sample flow cells using each of the prepared buffer conditions.

    • Monitor the response on the reference channel.

  • Data Analysis:

    • Compare the signal from the reference channel for each salt concentration. The optimal salt concentration is the lowest concentration that effectively minimizes the non-specific binding signal without affecting the specific binding signal on the sample channel.

Protocol 2: Evaluating the Effect of Surfactants

  • Prepare Stock Solutions:

    • Prepare a 10% (v/v) stock solution of Tween 20.

    • Prepare your running buffer (with the optimal salt concentration determined from Protocol 1, if applicable).

  • Create a Dilution Series:

    • Prepare a series of running buffers with varying Tween 20 concentrations (e.g., 0.005%, 0.01%, 0.05%, 0.1%).

  • Experimental Setup and Analyte Injection:

    • Follow the same procedure as in Protocol 1 (steps 3 and 4).

  • Data Analysis:

    • Compare the reference channel signals for each Tween 20 concentration. Select the lowest concentration that provides a significant reduction in non-specific binding. Be cautious, as very high surfactant concentrations can sometimes disrupt protein structure or specific interactions.

The logical relationship between the causes of non-specific binding and the corresponding buffer optimization strategies can be visualized as follows:

NSB_Causes_Solutions cluster_causes Primary Causes cluster_solutions Buffer Optimization Strategies NSB Non-Specific Binding (NSB) Electrostatic Electrostatic Interactions (Charge-based) NSB->Electrostatic Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Add_Blocker Add Blocking Protein (e.g., BSA) NSB->Add_Blocker General Prevention Adjust_pH Adjust pH Electrostatic->Adjust_pH Increase_Salt Increase Ionic Strength (e.g., NaCl) Electrostatic->Increase_Salt Add_Surfactant Add Non-ionic Surfactant (e.g., Tween 20) Hydrophobic->Add_Surfactant

Caption: Relationship between the causes of non-specific binding and the corresponding buffer optimization strategies.

References

Technical Support Center: Best Practices for Storing Plant Tissue Samples for Cytokinin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage of plant tissue samples for cytokinin analysis. Adherence to these best practices is critical for obtaining accurate and reproducible results, as cytokinin levels can change rapidly after sample collection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step after collecting plant tissue for cytokinin analysis?

A1: The most crucial step is to immediately freeze the plant tissue in liquid nitrogen upon collection.[1][2] This rapid freezing, often referred to as "snap freezing," halts all biological activity, including enzymatic degradation of cytokinins, and prevents wounding-induced changes in hormone levels.[1]

Q2: How should I store my plant tissue samples for long-term analysis?

A2: For long-term storage, frozen plant tissue samples should be kept at -80°C.[2][3] This ultra-low temperature ensures the stability of the cytokinins over an extended period.

Q3: Can I store my samples at -20°C instead of -80°C?

A3: While short-term storage at -20°C may be acceptable for some applications, -80°C is strongly recommended for long-term storage to ensure the integrity of the cytokinin profile.[4][5][6] Some studies on cytokinin stability in solution have shown that while many cytokinins are stable at -20°C for up to 90 days, some, like trans-zeatin, may show slight degradation.[4][5][6]

Q4: What is the recommended amount of tissue to collect?

A4: The amount of tissue required depends on the expected cytokinin concentration, which can be very low (in the pmol/g fresh weight range), and the sensitivity of your analytical equipment.[7][8] It is common to start with 50-100 mg of fresh root tissue or approximately 300 mg of other ground tissues.[1][7] For very small samples, such as pea axillary buds (around 10 mg), specialized protocols are available.[9]

Q5: Does the way I handle the tissue during collection matter?

A5: Yes, it is essential to minimize mechanical damage to the tissue before freezing, as wounding can induce rapid changes in plant hormone levels.[1] Handle samples gently and freeze them as quickly as possible after excision.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable cytokinin levels 1. Improper initial freezing: Slow freezing or a delay between harvesting and freezing can lead to enzymatic degradation of cytokinins. 2. Inappropriate storage temperature: Storing samples at temperatures warmer than -80°C for extended periods can result in cytokinin degradation. 3. Incomplete tissue homogenization: Tough or fibrous tissues may not be fully broken down, leading to inefficient extraction.[7] 4. Degradation during extraction: Performing extraction steps at room temperature can allow for enzymatic activity.[7]1. Immediate snap freezing: Freeze tissue in liquid nitrogen immediately upon collection.[1][2] 2. Consistent -80°C storage: Ensure all long-term storage is at -80°C.[3] 3. Thorough homogenization: Grind frozen tissue to a very fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[7] 4. Maintain cold chain: Keep samples on ice or at 4°C during all extraction steps.[1][7]
High variability between replicate samples 1. Inconsistent sample collection: Collecting tissues from different developmental stages, locations on the plant, or at different times of day can introduce variability. 2. Non-homogenous sample material: If the collected tissue is not uniform, different replicates may have inherently different cytokinin levels. 3. Inaccurate weighing of frozen tissue: It is critical to accurately weigh the frozen powder before it thaws.[1] 4. Repeated freeze-thaw cycles: Thawing and refreezing samples can lead to degradation of certain cytokinins.[4][5][6]1. Standardize sampling protocol: Define and adhere to a strict protocol for tissue collection. 2. Pool and homogenize: For non-uniform tissues, consider pooling several small samples and homogenizing them thoroughly before taking analytical subsamples. 3. Precise weighing: Weigh the frozen, powdered tissue quickly and accurately.[1] 4. Aliquot samples: If multiple analyses are planned, aliquot the homogenized powder into separate tubes during the initial processing to avoid freeze-thaw cycles of the bulk sample.
Presence of interfering compounds in the final extract 1. Insufficient sample cleanup: Plant extracts contain numerous compounds that can interfere with cytokinin analysis.[10] 2. Contamination from collection or storage materials: Using non-clean tools or containers can introduce contaminants.1. Use Solid-Phase Extraction (SPE): Employ SPE cartridges, such as mixed-mode cation-exchange (e.g., Oasis MCX), to purify the cytokinin fraction from interfering substances.[2][7] 2. Use clean equipment: Ensure all tools, tubes, and containers are thoroughly cleaned and, where appropriate, rinsed with solvent. Avoid using metal containers which can cause contamination.[11]

Experimental Protocols

Protocol 1: General Plant Tissue Collection and Storage

This protocol is a standard procedure for collecting and storing plant tissues for cytokinin analysis.

Materials:

  • Liquid nitrogen in a dewar

  • Pre-chilled (-80°C) storage tubes (e.g., 1.5 ml or 2 ml microcentrifuge tubes)

  • Forceps and scalpels

  • -80°C freezer

Procedure:

  • Excise the desired plant tissue using clean tools.

  • Immediately immerse the tissue in liquid nitrogen.[1][2] Wounding can induce changes in plant hormone levels, so it is important to freeze the tissues immediately after detaching them.[1]

  • Once frozen, transfer the tissue to pre-chilled and labeled storage tubes.

  • Store the tubes at -80°C until further processing.[3]

Protocol 2: Tissue Homogenization and Extraction

This protocol outlines the steps for homogenizing frozen tissue and performing an initial extraction. This is a generalized protocol and may need optimization based on the specific tissue type.

Materials:

  • Frozen plant tissue sample from Protocol 1

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction solvent (e.g., modified Bieleski's buffer: methanol:water:formic acid, 15:4:1, v/v/v or 80% acetonitrile (B52724) with 1% acetic acid).[7][9]

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Transfer the frozen plant tissue to the mortar.

  • Add a small amount of liquid nitrogen and grind the tissue to a fine, homogenous powder.[7]

  • Transfer the frozen powder to a pre-weighed microcentrifuge tube, and re-weigh to determine the tissue weight.[1] It is important to accurately weigh the frozen tissue powder before it defrosts.[1]

  • Add the pre-chilled extraction solvent to the tube (e.g., 1 mL for 50-100 mg of tissue).[7]

  • Vortex the sample briefly and then incubate at -20°C for at least 1 hour (or overnight).[7]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.[7]

  • Carefully collect the supernatant, which contains the cytokinins, for further purification (e.g., by SPE).

Data Presentation

Table 1: Stability of Adenine-Based Cytokinins in Solution Over 90 Days

This table summarizes the stability of several common cytokinins in a 0.05 N KOH solution (1.0 mg/mL) at different storage temperatures. This data, adapted from studies on cytokinin solutions, provides an indication of their relative stability.

Cytokinin-20°C2-6°C25°C
Benzyladenine (BA) StableStableStable
Kinetin StableStableStable
2-isopentenyladenine (2iP) StableStableStable
meta-Topolin StableStableStable
trans-Zeatin (tZ) >90% retained>90% retained (slight statistical change)Less stable

Data adapted from studies by Tarkowská et al. (2016).[4][5][6] "Stable" indicates no statistically significant change in concentration.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Sample Storage cluster_processing Sample Processing cluster_analysis Analysis A 1. Excise Plant Tissue B 2. Snap Freeze in Liquid N2 A->B Immediate C 3. Transfer to Pre-chilled Tubes B->C D 4. Long-term Storage at -80°C C->D E 5. Homogenize Frozen Tissue D->E For Analysis F 6. Extraction with Cold Solvent E->F G 7. Centrifugation F->G H 8. Supernatant Collection G->H I 9. SPE Purification H->I J 10. LC-MS/MS Analysis I->J

Caption: Workflow for plant tissue sample handling for cytokinin analysis.

troubleshooting_low_cytokinin Start Low Cytokinin Levels Detected Q1 Was sample snap-frozen immediately after collection? Start->Q1 A1_No No: Likely degradation. Improve collection protocol. Q1->A1_No No Q2 Was sample stored consistently at -80°C? Q1->Q2 Yes A1_Yes Yes A2_No No: Potential degradation. Ensure proper storage. Q2->A2_No No Q3 Was tissue ground to a fine, homogenous powder? Q2->Q3 Yes A2_Yes Yes A3_No No: Inefficient extraction. Improve homogenization. Q3->A3_No No Q4 Were extraction steps performed at low temperature? Q3->Q4 Yes A3_Yes Yes A4_No No: Enzymatic degradation possible. Maintain cold chain. Q4->A4_No No End Review extraction solvent and purification efficiency. Q4->End Yes A4_Yes Yes

Caption: Troubleshooting guide for low cytokinin recovery.

References

Technical Support Center: Troubleshooting Zeatin Riboside Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of zeatin riboside during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound recovery after SPE consistently low?

Low recovery of this compound can stem from several factors throughout the experimental workflow, from initial sample handling to the final elution step. The most common culprits involve suboptimal choices in extraction solvents, inadequate sample preparation, incorrect SPE sorbent selection, and procedural flaws in the SPE protocol itself. It is also crucial to consider the inherent stability of this compound under the experimental conditions.

To systematically troubleshoot this issue, it is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.

Q2: Which extraction solvent is most effective for this compound?

For a broad range of cytokinins, including this compound, a modified Bieleski's solvent is highly recommended.[1] This solvent mixture, typically comprising methanol (B129727), water, and a weak acid like formic acid (e.g., in a 15:4:1 v/v/v ratio), has demonstrated high extraction efficiency for various cytokinin forms.[1] While 80% methanol can be used, the modified Bieleski's solvent often yields a better response for internal standards, suggesting a more thorough extraction.[1]

Q3: How does the choice of SPE sorbent affect this compound recovery?

The selection of the SPE sorbent is critical for effective purification and high recovery. For cytokinins like this compound, mixed-mode solid-phase extraction columns are often superior to traditional reversed-phase (e.g., C18) columns. Sorbents with both reversed-phase and cation-exchange properties, such as the Oasis MCX, can significantly enhance recovery and sample purity.[1][2] This type of sorbent allows for a more selective retention and elution of basic compounds like this compound, leading to a cleaner final extract with reduced matrix effects.[2] In comparison to older methods, mixed-mode SPE has been shown to decrease UV-absorbing contaminants by approximately 90%.[1]

Q4: Can the pH of my sample affect recovery?

Yes, the pH of the sample loaded onto the SPE cartridge can significantly impact the retention and subsequent recovery of this compound. The charge state of the analyte is pH-dependent, which in turn affects its interaction with the sorbent. For mixed-mode sorbents with a cation-exchange function, it is generally advisable to acidify the sample (e.g., with formic acid) to ensure that the this compound is protonated and can effectively bind to the cation-exchanger. Conversely, during the elution step, a basic solution is used to neutralize the charge on the analyte, facilitating its release from the sorbent.

Q5: What are the most critical steps in the SPE protocol to optimize for better recovery?

Each step of the SPE protocol is crucial, but the wash and elution steps are often the most critical for optimizing recovery and purity.

  • Wash Step: The goal of the wash step is to remove interfering compounds without prematurely eluting the target analyte. A wash solvent that is too strong (e.g., containing too high a percentage of organic solvent) can lead to the loss of this compound. It is advisable to test a series of wash solutions with increasing organic solvent strength to find the optimal balance.

  • Elution Step: Incomplete elution is a common cause of low recovery. The elution solvent must be strong enough to disrupt the interactions between the this compound and the sorbent. For mixed-mode cation-exchange cartridges, an alkaline elution solvent (e.g., ammonium (B1175870) hydroxide (B78521) in a methanol/water mixture) is typically required to neutralize the charge on the analyte and effectively elute it from the column.[1] Ensure that the volume of the elution solvent is sufficient to completely elute the analyte. It can be beneficial to perform a second elution and analyze it separately to check for any remaining analyte on the cartridge.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Recovery
Potential Cause Recommended Solution
Inefficient Sample Extraction Use a modified Bieleski's solvent (e.g., methanol:water:formic acid at 15:4:1 v/v/v) for extraction. Ensure complete homogenization of the plant tissue, preferably by grinding to a fine powder in liquid nitrogen.[1]
Analyte Degradation Perform all extraction and sample handling steps at low temperatures (-20°C or on ice) to minimize enzymatic degradation. Protect samples from light.
Incorrect SPE Sorbent Utilize a mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties (e.g., Oasis MCX) for enhanced selectivity and recovery of cytokinins.[1][2]
Improper Cartridge Conditioning Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. The sorbent should not be allowed to dry out before sample loading.
Suboptimal Sample Loading Adjust the sample pH with a weak acid (e.g., formic acid) to ensure this compound is protonated for efficient binding to cation-exchange sorbents. Avoid overloading the cartridge, as this can lead to breakthrough of the analyte.
Premature Elution in Wash Step The wash solvent may be too strong. Reduce the organic solvent percentage in the wash solution. Test different wash solvent compositions to maximize removal of interferences while retaining the analyte.
Incomplete Elution The elution solvent may be too weak. For mixed-mode cation-exchange sorbents, use a basic elution solvent (e.g., 0.35 N ammonium hydroxide in 60% methanol) to neutralize the analyte for efficient elution.[1] Increase the volume of the elution solvent or perform a second elution.
Table 2: Illustrative Recovery of Cytokinins with Different SPE Sorbents
SPE Sorbent Type Retention Mechanism Typical Recovery Range for Cytokinins Notes
C18 (Reversed-Phase) Hydrophobic interactions50-85%Recovery can be variable and is highly dependent on the sample matrix. May not effectively remove all polar interferences.
Oasis MCX (Mixed-Mode) Reversed-Phase and Strong Cation-Exchange85-100%Generally provides higher recovery and cleaner extracts for basic compounds like this compound.[1][2]

Experimental Protocols

Protocol: Solid-Phase Extraction of this compound from Plant Tissue using a Mixed-Mode Cartridge

This protocol is adapted for the extraction and purification of this compound from plant tissue using an Oasis MCX (Mixed-Mode Cation-Exchange) SPE cartridge.

1. Sample Homogenization and Extraction: a. Freeze 50-100 mg of fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v). d. Add an appropriate internal standard for quantification. e. Incubate at -20°C for at least 1 hour (or overnight). f. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes. g. Carefully collect the supernatant.

2. SPE Cartridge Conditioning and Equilibration: a. Condition the Oasis MCX cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol through it. b. Equilibrate the cartridge by passing 1 mL of 1 M formic acid through it. Do not allow the cartridge to dry out.

3. Sample Loading: a. Dilute the supernatant from step 1g with 1 M formic acid. b. Load the diluted supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate.

4. Washing: a. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. b. Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.

5. Elution: a. Elute the cytokinins, including this compound, from the cartridge with 1-2 mL of 0.35 N ammonium hydroxide in 60% methanol.[1] Collect the eluate in a clean collection tube.

6. Sample Concentration and Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

Mandatory Visualization

G start Low this compound Recovery check_load_wash Analyze Load and Wash Fractions for Analyte start->check_load_wash analyte_in_load Analyte Found in Load/Wash? check_load_wash->analyte_in_load troubleshoot_binding Troubleshoot Binding: - Check sample pH (acidify) - Reduce sample load volume - Decrease flow rate - Check sorbent choice (use mixed-mode) analyte_in_load->troubleshoot_binding Yes analyte_not_in_load Analyte NOT Found in Load/Wash analyte_in_load->analyte_not_in_load No end Optimized Recovery troubleshoot_binding->end troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength (use basic eluent) - Increase elution volume - Perform a second elution - Check for analyte degradation analyte_not_in_load->troubleshoot_elution troubleshoot_elution->end

Caption: Troubleshooting workflow for low this compound recovery.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization 1. Homogenization (Liquid Nitrogen) extraction 2. Extraction (Modified Bieleski's Buffer) homogenization->extraction centrifugation 3. Centrifugation (Collect Supernatant) extraction->centrifugation conditioning 4. Conditioning (Methanol) centrifugation->conditioning equilibration 5. Equilibration (1M Formic Acid) conditioning->equilibration loading 6. Sample Loading (Acidified Supernatant) equilibration->loading washing 7. Washing (1M Formic Acid, then Methanol) loading->washing elution 8. Elution (NH4OH in 60% Methanol) washing->elution evaporation 9. Evaporation elution->evaporation reconstitution 10. Reconstitution (Mobile Phase) evaporation->reconstitution lcms 11. LC-MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound extraction.

References

Addressing poor reproducibility in zeatin riboside bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor reproducibility in zeatin riboside bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in bioassays? A1: this compound (ZR) is a type of cytokinin, a class of plant hormones that promotes cell division and growth.[1][2] As a key transport and storage form of cytokinin in plants, it is frequently used in bioassays to study plant growth regulation, morphogenesis, and the effects of potential therapeutic compounds on cellular processes.[3] Its primary functions include inducing cell division, delaying senescence, and influencing shoot and root development.[1][3]

Q2: What are the most common types of bioassays used to measure this compound activity? A2: The most common bioassays for cytokinins like this compound are:

  • Tobacco Callus Bioassay: This assay measures the ability of ZR to stimulate cell division and growth (fresh weight increase) in tobacco callus tissue.[1][4]

  • Amaranthus Betacyanin Bioassay: This method relies on the ability of cytokinins to induce the synthesis of the red pigment betacyanin in Amaranthus seedlings.[1]

  • Leaf Senescence Delay Bioassay: This assay quantifies the ability of ZR to delay the degradation of chlorophyll (B73375) in detached leaves, thereby measuring its anti-aging properties.[1]

  • Cucumber Cotyledon Greening Bioassay: This technique measures the ZR-induced increase in chlorophyll content in cucumber cotyledons grown in the dark.[5]

Q3: What are the critical factors to control for ensuring assay reproducibility? A3: Key factors include the stability of the this compound stock solution, the health and developmental stage of the plant material, consistent environmental conditions (light, temperature, humidity), and precise control of cell plating density.[1][6][7][8] Variability in any of these can lead to significant deviations in results.

Troubleshooting Guide

Q1: Why am I observing high variability between my experimental replicates? A1: High variability is a common issue and can stem from several sources:

  • Inconsistent Environmental Conditions: Fluctuations in temperature, light intensity, or humidity can significantly impact biological responses.[1] Maintaining a controlled environment is crucial.

  • Biological Variation: The age, health, and genetic uniformity of the plant material (seeds, tissues, or cells) can introduce variability. Use material from a consistent source and developmental stage.

  • Inaccurate Pipetting: Small errors in dispensing this compound solutions or culture media can lead to large differences in final concentrations and subsequent biological effects.

  • Uneven Plating Density: For cell-based assays, variations in the initial number of cells per well or plate can affect growth rates and the overall response, a phenomenon known as the cell density effect.[8][9]

  • Water Stress: In seedling or explant-based assays, inconsistent water availability can alter the tissue's response to cytokinins.[6][10]

Q2: My bioassay shows a weak or no response to this compound treatment. What could be the cause? A2: A lack of response can be traced back to several factors:

  • Degradation of this compound: ZR can degrade if not stored properly. It is sensitive to repeated freeze-thaw cycles, alkaline conditions, and high temperatures (like autoclaving).[11][12] Prepare fresh aliquots from a stock solution stored at -80°C or -20°C.[3]

  • Incorrect Concentration: The dose-response to cytokinins is often bell-shaped. Concentrations that are too low will not elicit a response, while excessively high concentrations can be inhibitory or toxic.[13][14] Perform a dose-response curve to determine the optimal concentration range.

  • Insensitive Biological Material: The plant tissue or cell line may have low sensitivity to cytokinins or may already have high levels of endogenous hormones.[15]

  • Suboptimal Media or pH: The pH of the culture medium affects the stability and uptake of this compound. Ensure the medium is prepared correctly and the pH is adjusted as required by the protocol.

Q3: My negative controls are showing a positive response. How can I fix this? A3: Unintended activity in negative controls typically points to one of two issues:

  • Contamination: The culture medium, water, or lab equipment may be contaminated with cytokinins or other growth-promoting substances. Use high-purity water and ensure all materials are sterile.

  • High Endogenous Cytokinin Levels: The plant material itself may be producing high levels of endogenous cytokinins, masking the effect of the negative control. Using a different tissue type or modifying the assay to reduce the background response may be necessary.[6][10]

Data Presentation: Factors Impacting Reproducibility

FactorPotential Impact on BioassayRecommended Control Measure
ZR Stock Solution Degradation leads to loss of activity and underestimation of effects.[11][12]Store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[3]
Plant/Cell Material Age, health, and genetic background affect sensitivity and growth rates.[2]Use material of a consistent age and developmental stage from a reliable source.
Plating/Cell Density Can alter cell-specific productivity and response to stimuli.[8][9]Standardize the initial cell count or tissue size for each replicate.
Environmental Conditions Fluctuations in light, temperature, and humidity alter metabolic rates.[1]Use a controlled environment chamber or incubator with stable and documented conditions.
Water Availability Water stress can significantly alter the hormonal response in tissue explants.[6][10]Ensure consistent hydration of explants or seedlings.
Media pH Affects the chemical stability and cellular uptake of this compound.Prepare media fresh and verify pH before use according to the protocol.

Experimental Protocols

Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This protocol is a standard method for assessing the ability of this compound to promote cell division in tobacco callus tissue.[1][4]

1. Materials and Reagents:

  • Tobacco (Nicotiana tabacum) callus culture

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Bacto-agar

  • Auxin (e.g., 1-Naphthaleneacetic acid, NAA)

  • This compound (ZR) stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Incubator (24±2°C, dark conditions)

2. Media Preparation:

  • Prepare MS basal medium supplemented with 2-3% sucrose and a fixed, suboptimal concentration of auxin (e.g., 2.0 mg/L NAA).

  • Aliquot the medium into separate flasks. Add varying concentrations of this compound (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) to each flask. The '0' concentration serves as the negative control.

  • Adjust the pH of the media to 5.7-5.8 with 1M KOH or 1M HCl.

  • Add agar (B569324) (e.g., 0.8%) and autoclave at 121°C for 20 minutes.

  • Pour the sterile media into petri dishes in a laminar flow hood and allow them to solidify.

3. Inoculation and Incubation:

  • Under sterile conditions, transfer a small, standardized piece of healthy tobacco callus (approx. 50-100 mg fresh weight) to the center of each prepared petri dish.

  • Seal the dishes with paraffin (B1166041) film.

  • Incubate the dishes in the dark at 24±2°C for 3-4 weeks.

4. Data Collection and Analysis:

  • After the incubation period, carefully remove the callus from each dish.

  • Measure the final fresh weight of each callus piece.

  • Calculate the increase in fresh weight relative to the initial weight.

  • Plot the mean increase in fresh weight against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR) AHP->ARR_B Phosphorylates Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription ZR This compound ZR->Receptor Binds

Caption: Simplified cytokinin signaling pathway.

Bioassay_Workflow start Start prep_stock 1. Prepare this compound Stock Solution & Aliquots start->prep_stock prep_media 2. Prepare Assay Media with Serial Dilutions of ZR prep_stock->prep_media prep_bio 3. Prepare Biological Material (e.g., Callus, Seedlings) prep_media->prep_bio inoculate 4. Inoculate Material onto Media prep_bio->inoculate incubate 5. Incubate Under Controlled Environmental Conditions inoculate->incubate measure 6. Measure Biological Response (e.g., Weight, Pigment, Chlorophyll) incubate->measure analyze 7. Analyze Data & Plot Dose-Response Curve measure->analyze end End analyze->end

Caption: General workflow for a this compound bioassay.

Troubleshooting_Flowchart start Problem Encountered q_variability High Variability Between Replicates? start->q_variability a_variability_yes Check for: - Inconsistent environment (temp/light) - Pipetting errors - Variable plating density - Poor tissue health q_variability->a_variability_yes Yes q_no_response Weak or No Response in Treated Samples? q_variability->q_no_response No end Implement Corrective Actions & Repeat Experiment a_variability_yes->end a_no_response_yes Check for: - ZR stock degradation (storage, age) - Suboptimal concentration (test range) - Incorrect media pH - Insensitive tissue q_no_response->a_no_response_yes Yes q_control_issue Positive Response in Negative Controls? q_no_response->q_control_issue No a_no_response_yes->end a_control_issue_yes Check for: - Media/water contamination - High endogenous cytokinin levels in tissue q_control_issue->a_control_issue_yes Yes q_control_issue->end No a_control_issue_yes->end

References

How to select negative and positive controls for zeatin riboside experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zeatin riboside. Proper experimental design, especially the selection of appropriate controls, is critical for interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: Why are controls so critical in this compound experiments?

A: Controls are fundamental to a well-designed experiment as they provide baselines for comparison and validate the results. In this compound (ZR) experiments, controls serve several key purposes:

  • Isolate the Effect: They help ensure that the observed biological effects are due to this compound itself and not other factors, such as the solvent used for dilution (the vehicle) or off-target effects.

  • Confirm System Viability: Positive controls confirm that the experimental system (e.g., cell line, tissue) is responsive and the assay is working as expected.

  • Rule Out Artifacts: Negative controls help differentiate the specific activity of ZR from general cellular stress or non-specific interactions.

Negative Controls: Ensuring Specificity

Q2: What is a "vehicle control" and why must I include it?

A: The vehicle is the solvent used to dissolve the this compound, which is often DMSO or ethanol (B145695) before further dilution in an aqueous medium like water or culture media.[1] A vehicle control consists of treating a set of cells or tissues with the same concentration of the solvent as is present in the experimental treatment, but without the this compound.

Importance:

  • Solvents like DMSO can have biological effects of their own, potentially altering gene expression, cell viability, or other measured parameters.

  • The vehicle control establishes a baseline, allowing you to subtract any effects of the solvent and isolate the true effect of the this compound treatment.

Q3: What are appropriate negative controls for this compound?

A: The choice of a negative control depends on the experimental context (plant or mammalian system) and the specific hypothesis being tested.

  • For Mammalian Systems (Adenosine A2A Receptor Pathway): this compound has been shown to act as an agonist for the mammalian adenosine (B11128) A2A receptor (A2AR).[2][3]

    • Specific Antagonist: The most robust negative control is to co-treat the system with this compound and a selective A2AR antagonist, such as ZM241385 .[2][3] If the effects of this compound are blocked or significantly reduced by the antagonist, it strongly supports that the mechanism of action is A2AR-dependent.

    • Inactive Isomer: While trans-zeatin (B1683218) riboside is the active form in many systems, its isomer, cis-zeatin (B600781) riboside (cis-ZR), often shows significantly lower or no activity in certain bioassays, such as those involving Arabidopsis cytokinin receptors.[4][5] Using cis-ZR can serve as a negative control to demonstrate the specificity of the trans isomer, though its potential for other biological activities should be considered.

  • For Plant Systems (Cytokinin Signaling Pathway): In plants, this compound is a cytokinin that influences processes like cell division and development.[6][7]

    • Inactive Analogs: Use a purine (B94841) derivative that is structurally similar but known to be inactive as a cytokinin.

    • Genetic Controls: Employ mutant plant lines that have defects in the cytokinin signaling pathway. For example, a loss-of-function mutant in a key cytokinin receptor (e.g., an ahk mutant) or a response regulator (e.g., a type-B arr mutant) should show a blunted or absent response to this compound treatment.[8][9]

Workflow for Control Selection

G cluster_0 cluster_1 Control Groups A Experimental Hypothesis (e.g., ZR inhibits T-cell proliferation) B Untreated Control (Baseline biological state) A->B Design includes C Vehicle Control (e.g., 0.1% DMSO in media) Tests for solvent effects. A->C Design includes D Negative Control (e.g., ZR + A2AR Antagonist) Tests for specific mechanism. A->D Design includes E Positive Control (e.g., Known A2AR Agonist) Confirms assay validity. A->E Design includes F Experimental Group (this compound Treatment) A->F Design includes

Caption: Logical workflow for selecting experimental and control groups.

Positive Controls: Validating the System

Q4: How do I select a positive control for my this compound experiment?

A: A positive control is a treatment that is known to produce the effect you are measuring. This confirms that your experimental setup is capable of detecting the expected outcome.

  • For Mammalian Systems (A2AR Agonism): Use a well-characterized, potent, and selective A2AR agonist. A common choice is CGS21680 .[2] If your system responds to CGS21680 but not this compound, it suggests ZR may not be active in your specific model, or the concentration is not optimal.

  • For Plant Systems (Cytokinin Activity): Use a well-known, biologically active cytokinin.

    • trans-Zeatin: The free base form, trans-zeatin, is a highly active cytokinin and is an excellent positive control for assays measuring cytokinin responses like shoot proliferation, lateral bud growth, or delay of senescence.[4][7]

    • Kinetin or 6-Benzylaminopurine (BAP): These are synthetic cytokinins that are widely used and elicit strong, predictable cytokinin responses.[7]

Troubleshooting & Data Interpretation

Q5: My vehicle control shows a significant effect compared to the untreated control. What should I do?

A: This indicates that the solvent itself is biologically active at the concentration used.

  • Solution 1: Lower the Vehicle Concentration. Perform a dose-response curve for the vehicle alone to find the highest concentration that does not produce a significant effect (a no-effect concentration). Aim to keep the final solvent concentration in your experiments well below this level, typically ≤0.1% for DMSO.

  • Solution 2: Change the Solvent. If lowering the concentration is not feasible, investigate alternative solvents that may be less disruptive to your system.

  • Data Analysis: Always compare the effect of your this compound treatment to the vehicle control, not the untreated control. This normalizes for the effect of the solvent.

Q6: My negative control (e.g., ZR + antagonist) did not fully block the effect of this compound. What does this mean?

A: This can have several interpretations:

  • Incomplete Antagonism: The concentration of the antagonist may be too low to fully compete with the this compound. Consider increasing the antagonist concentration.

  • Off-Target Effects: this compound might be acting through additional, secondary pathways that are not blocked by the specific antagonist used. This is a biologically significant result that may warrant further investigation.

  • Non-Specific Activity: At high concentrations, this compound might be causing effects unrelated to its primary mechanism of action, such as inducing a general stress response.

Illustrative Data from a Hypothetical Mammalian Cell Experiment

The following table summarizes potential data from an experiment measuring the inhibition of T-lymphocyte proliferation.

Treatment GroupConcentration% Proliferation Inhibition (Mean ± SD)Interpretation
Untreated-0 ± 2.5Baseline cell growth.
Vehicle Control0.1% DMSO1.8 ± 3.1The solvent has a negligible effect.
This compound 10 µM25.4 ± 4.5ZR shows moderate inhibitory activity.
This compound 50 µM68.2 ± 5.1ZR shows strong, dose-dependent inhibition.
Positive Control 1 µM CGS2168075.5 ± 4.8The assay system is working correctly.[2]
Negative Control 50 µM ZR + 10 µM ZM2413858.5 ± 3.9The antagonist significantly blocks the ZR effect, confirming A2AR-dependent action.[2]
Negative Control 50 µM cis-Zeatin Riboside5.1 ± 2.8The cis isomer is significantly less active, showing stereospecificity.

Experimental Protocols & Signaling Pathways

Protocol: T-Lymphocyte Cytokine Production Assay

This protocol is adapted from studies investigating the immunomodulatory effects of this compound on mammalian T-cells.[2][3]

1. Materials:

  • Purified CD3+ T-lymphocytes

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

  • 96-well culture plates pre-coated with anti-CD3 monoclonal antibody (mAb).

  • This compound (stock in DMSO).

  • Positive Control: CGS21680 (stock in DMSO).

  • Negative Control: ZM241385 (stock in DMSO).

  • Vehicle: DMSO.

  • ELISA kits for quantifying cytokines (e.g., IFN-γ, IL-2).

2. Method:

  • Isolate primary T-lymphocytes from mouse spleens using standard methods.[2]

  • Resuspend purified T-cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of this compound and controls in complete medium. Ensure the final DMSO concentration is constant across all vehicle and treatment wells (e.g., 0.1%).

  • Add 100 µL of cell suspension (100,000 cells) to each well of the anti-CD3 mAb-coated 96-well plate.

  • Immediately add 100 µL of the appropriate treatment or control solution to the wells. For antagonist experiments, add the antagonist (e.g., ZM241385) just before adding the this compound.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Quantify the concentration of cytokines (e.g., IFN-γ) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analyze the data by normalizing the results to the vehicle control and plotting dose-response curves.

Signaling Pathways and Control Action Points

Mammalian Adenosine A2A Receptor Pathway

G ZR This compound (Agonist) R Adenosine A2A Receptor (A2AR) ZR->R Activates PC CGS21680 (Positive Control) PC->R Activates AC Adenylate Cyclase R->AC Activates NC ZM241385 (Negative Control Antagonist) NC->R Blocks cAMP ↑ cAMP AC->cAMP Response Downstream Biological Response (e.g., ↓ Cytokine Production) cAMP->Response

Caption: this compound acts as an A2AR agonist, a process validated by CGS21680 and blocked by ZM241385.[2]

Plant Cytokinin Two-Component Signaling Pathway

G ZR This compound (Active Cytokinin) Receptor AHK Receptor (e.g., AHK4/CRE1) ZR->Receptor Binds & Activates PC trans-Zeatin (Positive Control) PC->Receptor Binds & Activates Phosphorelay Phosphorelay (AHP proteins) Receptor->Phosphorelay P NC ahk4 Mutant (Negative Control) NC->Receptor Pathway is broken in mutant ARR Type-B ARR (Transcription Factor) Phosphorelay->ARR P Response Gene Expression & Biological Response (e.g., Cell Division) ARR->Response Activates

Caption: Cytokinin signaling in plants, showing points for positive and genetic negative controls.[9][10]

References

Validation & Comparative

Comparative Analysis of Trans-Zeatin vs. Zeatin Riboside Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the biological activities of two prominent cytokinins, trans-zeatin (B1683218) and its riboside counterpart, zeatin riboside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate their performance in key bioassays, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Executive Summary

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, influencing processes from cell division and differentiation to senescence. Among the most active and widely studied cytokinins are trans-zeatin and its transport form, this compound. While both are crucial for plant physiology, their direct biological activities differ significantly. Experimental evidence consistently demonstrates that trans-zeatin, the free base form, exhibits substantially higher intrinsic activity in promoting cell division and growth in classic bioassays compared to this compound. This compound, while essential for systemic signaling, generally requires conversion to the free base form at the target tissue to elicit a strong physiological response.

Data Presentation: A Comparative Overview

The following tables summarize the relative biological activities of trans-zeatin and this compound as determined by classic cytokinin bioassays. It is important to note that direct quantitative comparisons in single studies are not always readily available in published literature; therefore, this summary is a synthesis of findings from multiple sources.

Bioassay Trans-Zeatin Activity This compound Activity Key Findings
Tobacco Callus Bioassay HighLow to Moderatetrans-Zeatin is significantly more active in promoting callus growth (fresh and dry weight) than this compound at equivalent concentrations.[1][2]
Soybean Callus Bioassay HighModeratetrans-Zeatin demonstrates superior activity in stimulating cell division and callus proliferation. This compound shows activity, but generally at a lower level than the free base.[3]
Radish Cotyledon Bioassay HighModeratetrans-Zeatin is more effective in promoting the expansion of excised radish cotyledons, a measure of cell enlargement.[4][5][6]

Experimental Protocols

Detailed methodologies for the key bioassays cited are provided below to support experimental design and reproducibility.

Tobacco Callus Bioassay

This bioassay is a cornerstone for assessing cytokinin activity based on the stimulation of cell division and growth in tobacco callus tissue.

1. Establishment of Tobacco Callus Cultures:

  • Excise leaf or pith explants from sterile tobacco plantlets (Nicotiana tabacum).
  • Place explants on a solid Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid) and a cytokinin (e.g., kinetin) to induce callus formation.
  • Subculture the callus every 3-4 weeks to maintain a healthy, undifferentiated state.

2. Bioassay Procedure:

  • Prepare a basal MS medium without any cytokinins.
  • Aliquot the medium into culture vessels and add the test compounds (trans-zeatin and this compound) at a range of concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM).
  • Transfer a standardized amount of tobacco callus (e.g., 100 mg fresh weight) to each culture vessel.
  • Incubate the cultures in the dark at 25°C for 4-5 weeks.
  • At the end of the incubation period, measure the fresh and dry weight of the callus to determine the growth stimulation.

Soybean Callus Bioassay

This bioassay measures the ability of cytokinins to promote cell division in soybean callus tissue.[3]

1. Establishment of Soybean Callus Cultures:

  • Excise cotyledon or hypocotyl explants from sterile soybean seedlings (Glycine max).
  • Culture the explants on a solid MS or Gamborg's B5 medium containing an auxin to initiate callus growth.
  • Maintain the callus through regular subculturing.

2. Bioassay Procedure:

  • Prepare a basal medium as in the tobacco callus bioassay.
  • Incorporate a range of concentrations of trans-zeatin and this compound into the medium.
  • Inoculate each medium with a known weight of soybean callus.
  • Incubate the cultures under controlled conditions (e.g., 25°C, in darkness) for 3-4 weeks.
  • Determine the fresh and dry weight of the callus to quantify cytokinin activity.

Radish Cotyledon Bioassay

This rapid bioassay assesses cytokinin activity by measuring the promotion of cell enlargement in excised radish cotyledons.[4][5][6]

1. Plant Material Preparation:

  • Germinate radish seeds (Raphanus sativus) in the dark for 48-72 hours.
  • Excise the cotyledons from the seedlings under a dim green light to avoid phytochrome (B1172217) activation.

2. Bioassay Procedure:

  • Prepare a series of petri dishes containing filter paper moistened with a buffer solution (e.g., 2 mM potassium phosphate, pH 6.0) and the desired concentrations of trans-zeatin and this compound.
  • Place a set number of excised cotyledons (e.g., 10) in each petri dish.
  • Incubate the dishes in the dark at 25°C for 48-72 hours.
  • Measure the increase in fresh weight or surface area of the cotyledons to determine the extent of expansion.

Mandatory Visualizations

Cytokinin Signaling Pathway

The diagram below illustrates the multi-step phosphorelay system of cytokinin signal transduction in plant cells. Cytokinins bind to histidine kinase receptors in the endoplasmic reticulum, initiating a phosphorylation cascade that ultimately activates transcription factors in the nucleus, leading to the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus RECEPTOR Cytokinin Receptor (AHK) AHP AHP RECEPTOR->AHP Phosphorylates TypeB_ARR Type-B ARR (Inactive) AHP->TypeB_ARR Phosphorylates TypeB_ARR_P Type-B ARR-P (Active) TypeB_ARR->TypeB_ARR_P Activation DNA Cytokinin-Responsive Genes TypeB_ARR_P->DNA Activates Transcription TypeA_ARR Type-A ARR TypeA_ARR->TypeB_ARR_P Negative Feedback DNA->TypeA_ARR Transcription Cytokinin trans-Zeatin Cytokinin->RECEPTOR Binds Zeatin_Riboside This compound Conversion Conversion to trans-Zeatin Zeatin_Riboside->Conversion Conversion->Cytokinin

Caption: Cytokinin signaling pathway from perception to gene regulation.

Experimental Workflow: Tobacco Callus Bioassay

The following diagram outlines the key steps involved in performing a tobacco callus bioassay for cytokinin activity.

Tobacco_Callus_Bioassay_Workflow A 1. Prepare Sterile Tobacco Explants B 2. Induce Callus on MS Medium + Auxin/Cytokinin A->B C 3. Subculture and Maintain Undifferentiated Callus B->C E 5. Inoculate with Standardized Callus Amount C->E D 4. Prepare Basal MS Medium + Test Compounds D->E F 6. Incubate in Dark (4-5 weeks, 25°C) E->F G 7. Measure Fresh and Dry Weight of Callus F->G H 8. Analyze Data and Compare Activities G->H

Caption: Workflow for the tobacco callus bioassay.

Logical Relationship: Activity Comparison

This diagram illustrates the logical flow of comparing the biological activities of trans-zeatin and this compound.

Activity_Comparison_Logic cluster_compounds Test Compounds cluster_bioassays Bioassays cluster_results Results TZ trans-Zeatin Tobacco Tobacco Callus TZ->Tobacco Soybean Soybean Callus TZ->Soybean Radish Radish Cotyledon TZ->Radish ZR This compound ZR->Tobacco ZR->Soybean ZR->Radish Activity Biological Activity (e.g., Growth, Expansion) Tobacco->Activity Soybean->Activity Radish->Activity Comparison Comparative Analysis Activity->Comparison

Caption: Logical framework for comparing cytokinin activity.

References

Validating the immunomodulatory effects of zeatin riboside in T lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The plant cytokinin zeatin riboside has emerged as a potent immunomodulatory agent with specific inhibitory effects on T lymphocyte function. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of its therapeutic potential.

Performance Comparison: this compound vs. Other Immunomodulators

This compound's primary mechanism of action is the activation of the adenosine (B11128) A2A receptor (A2AR), a key regulator of inflammation. This distinguishes it from many conventional immunosuppressants.[1][2] Its effects are dose-dependent and can be blocked by selective A2AR antagonists, such as ZM241385.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on T lymphocyte function based on in vitro studies using purified murine T lymphocytes.

Table 1: Inhibition of T Cell Activation Marker Expression by this compound

Cell TypeActivation MarkerMaximum Inhibition (%)
CD4+ T cellsCD2552.67 ± 7.70
CD6919.0 ± 2.57
CD40L29.1 ± 2.4
CD8+ T cellsCD2548.58 ± 6.46
CD6921.54 ± 1.76

Data represents the mean ± SEM from studies on purified murine T lymphocytes stimulated with anti-CD3 mAb.[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

T Cell SubsetCytokine
CD4+ T cellsIFN-γ, IL-2, TNF-α, IL-4, IL-13
CD8+ T cellsIFN-γ, IL-2, TNF-α

This compound potently inhibits the production of both TH1 and TH2 cytokines.[1][2]

Signaling Pathway and Experimental Workflow

This compound Signaling in T Lymphocytes

This compound exerts its immunomodulatory effects by activating the adenosine A2A receptor, which in turn stimulates the production of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade ultimately leads to the inhibition of T cell activation and effector functions.

Zeatin_Riboside_Signaling ZR This compound A2AR Adenosine A2A Receptor ZR->A2AR ATP ATP AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits NFAT NFAT PKA->NFAT Inhibits Gene Gene Transcription (e.g., Cytokines) CREB->Gene Modulates Experimental_Workflow cluster_isolation T Cell Isolation cluster_activation T Cell Activation & Treatment cluster_analysis Analysis Isolation Isolate Splenocytes from C57BL/6J mice Purification Purify CD4+ and CD8+ T cells (Negative Selection) Isolation->Purification Activation Culture T cells on anti-CD3 mAb coated plates Purification->Activation Treatment Treat with this compound (Dose-Response) Activation->Treatment Cytokine Measure Cytokine Production (ELISA, CBA) Treatment->Cytokine Markers Analyze Activation Markers (Flow Cytometry) Treatment->Markers cAMP Measure cAMP Production Treatment->cAMP

References

A Comparative Analysis of the Biological Activity of Cis-Zeatin Riboside and Trans-Zeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cis-zeatin (B600781) riboside (cZR) and trans-zeatin (B1683218) riboside (tZR), two isomeric forms of the naturally occurring cytokinin, a class of plant hormones crucial for regulating cell division and differentiation. While trans-zeatin and its riboside are traditionally considered the highly active forms, recent research has illuminated the distinct and sometimes potent biological roles of their cis counterparts. This document synthesizes experimental data to delineate their differences in cytokinin signaling, cell proliferation, and gene expression, providing detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows.

Comparative Biological Activity: A Quantitative Overview

The biological potency of cytokinins is typically assessed through a variety of bioassays that measure physiological responses such as cell division, nutrient mobilization, and delay of senescence. Experimental data consistently demonstrates that trans-zeatin riboside exhibits significantly higher biological activity compared to cis-zeatin riboside in most classical bioassays. However, the activity of cis-zeatin riboside is not negligible and can be substantial in certain contexts and plant species.

BioassayOrganism/TissueParameter Measuredtrans-zeatin riboside Activitycis-zeatin riboside ActivityReference
Tobacco Callus GrowthNicotiana tabacumFresh Weight Increase (EC₅₀)More activeLess active, but still effective at promoting callus growth[1][2]
Amaranthus BioassayAmaranthus caudatusBetacyanin Synthesis (EC₅₀)High activityVery low activity[1][2]
Oat Leaf SenescenceAvena sativaChlorophyll (B73375) RetentionHigh activityMild activity[1][2]
Cytokinin Receptor Binding (AHK3)Arabidopsis thalianaBinding Affinity (Kᵢ)High affinityLower affinity than tZR[3]
Cytokinin Receptor Binding (AHK4/CRE1)Arabidopsis thalianaBinding Affinity (Kᵢ)High affinityLower affinity than tZR[3]
ARR5::GUS Reporter Gene InductionArabidopsis thalianaGUS ActivityStrong inductionWeak induction[2]
Rice Seminal Root ElongationOryza sativaInhibition of Root GrowthComparable to cZComparable to tZ[4][5]

Key Findings:

  • Trans-zeatin riboside is generally the more potent isomer: In classic bioassays like the tobacco callus and Amaranthus assays, tZR is significantly more active than cZR.[1][2]

  • Species-specific activity of cis-zeatin riboside: Notably, in rice, the inhibitory effects of cis-zeatin (and by extension, its riboside) on seminal root elongation are comparable to those of the trans isomer, suggesting a more prominent physiological role in certain plant species.[4][5]

  • Receptor binding affinity correlates with activity: The higher biological activity of tZR is consistent with its stronger binding affinity to key cytokinin receptors in Arabidopsis, such as AHK3 and AHK4/CRE1.[3]

  • Differential induction of cytokinin response genes: Trans-zeatin riboside is a more potent inducer of the cytokinin primary response gene ARR5 as demonstrated by the ARR5::GUS reporter system.[2]

  • Lack of interconversion: Importantly, metabolic studies have shown that cis- and trans-zeatin isomers are not interconverted in plant tissues. This indicates that the biological effects of cZR are intrinsic and not a result of its conversion to the more active trans form.

Cytokinin Signaling Pathway

Cytokinin perception and signal transduction are mediated by a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. The binding of a cytokinin to its receptor, a histidine kinase located in the endoplasmic reticulum, initiates a signaling cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes.

CytokininSignaling cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor (Histidine Kinase) Cytokinin->AHK_Receptor Binding AHP AHP (Histidine Phosphotransfer Protein) AHK_Receptor->AHP Phosphorelay TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylation Cytokinin_Response_Genes Cytokinin Response Genes TypeB_ARR->Cytokinin_Response_Genes Activation of Transcription TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->AHK_Receptor Negative Feedback Cytokinin_Response_Genes->TypeA_ARR Transcription

Cytokinin signaling pathway.

Experimental Workflow for Comparative Analysis

A typical workflow for comparing the biological activity of cis- and trans-zeatin riboside involves a series of in vitro and in vivo assays to assess their effects on cell proliferation, gene expression, and overall physiological responses.

ExperimentalWorkflow cluster_bioassays cluster_gene_expression Start Start: Prepare stock solutions of cis-zeatin riboside and trans-zeatin riboside Bioassays Perform a battery of bioassays Start->Bioassays Receptor_Binding Cytokinin Receptor Binding Assay (e.g., competitive binding with radiolabeled tZ) Start->Receptor_Binding Gene_Expression Gene Expression Analysis Start->Gene_Expression Tobacco_Callus Tobacco Callus Assay (Cell Proliferation) Bioassays->Tobacco_Callus Amaranthus Amaranthus Bioassay (Betacyanin Synthesis) Bioassays->Amaranthus Oat_Leaf Oat Leaf Senescence Assay (Chlorophyll Retention) Bioassays->Oat_Leaf Data_Analysis Data Analysis and Comparison Tobacco_Callus->Data_Analysis Amaranthus->Data_Analysis Oat_Leaf->Data_Analysis Receptor_Binding->Data_Analysis ARR5_GUS ARR5::GUS Reporter Assay Gene_Expression->ARR5_GUS qRT_PCR qRT-PCR of Cytokinin Response Genes Gene_Expression->qRT_PCR ARR5_GUS->Data_Analysis qRT_PCR->Data_Analysis Conclusion Conclusion on relative biological activity Data_Analysis->Conclusion

Experimental workflow diagram.

Experimental Protocols

Cytokinin Receptor Binding Assay (Competitive Binding)

This assay determines the binding affinity of cis- and trans-zeatin riboside to cytokinin receptors by measuring their ability to compete with a radiolabeled cytokinin for binding to the receptor.

Materials:

  • Membrane preparations containing the cytokinin receptor of interest (e.g., from E. coli or plant tissues expressing the receptor).

  • Radiolabeled trans-zeatin (e.g., [³H]tZ).

  • Unlabeled cis-zeatin riboside and trans-zeatin riboside.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled cZR and tZR.

  • In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of radiolabeled trans-zeatin, and varying concentrations of either unlabeled cZR or tZR.

  • Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled trans-zeatin).

  • Incubate the reactions at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Tobacco Callus Bioassay

This classic bioassay measures the ability of cytokinins to stimulate cell division and proliferation in cytokinin-dependent tobacco callus.

Materials:

  • Cytokinin-dependent tobacco callus culture (e.g., Nicotiana tabacum cv. Wisconsin No. 38).

  • Murashige and Skoog (MS) basal medium.

  • Sucrose.

  • Agar.

  • An auxin (e.g., naphthaleneacetic acid, NAA).

  • Stock solutions of cis- and trans-zeatin riboside.

  • Sterile petri dishes.

Procedure:

  • Prepare MS medium containing a suboptimal concentration of auxin (e.g., 2 mg/L NAA) and supplemented with a range of concentrations of either cZR or tZR. A control medium without any added cytokinin should also be prepared.

  • Adjust the pH of the media to 5.7-5.8 and solidify with agar.

  • Dispense the media into sterile petri dishes.

  • Inoculate each plate with a small, pre-weighed piece of tobacco callus (e.g., 50-100 mg).

  • Incubate the cultures in the dark at 25°C for 4-5 weeks.

  • After the incubation period, determine the fresh weight of the callus from each plate.

  • Plot the increase in fresh weight against the logarithm of the cytokinin concentration to determine the optimal concentration for growth and to compare the activity of the two isomers.

Amaranthus Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus caudatus seedlings.

Materials:

  • Seeds of Amaranthus caudatus.

  • Filter paper.

  • Petri dishes.

  • Incubation buffer (e.g., 2% sucrose, 10 mM sodium phosphate (B84403) buffer, pH 6.8).

  • Stock solutions of cis- and trans-zeatin riboside.

  • Spectrophotometer.

Procedure:

  • Germinate Amaranthus seeds in the dark for 72 hours at 25°C on moist filter paper.

  • Excise the cotyledons with the hypocotyls and transfer them to petri dishes containing filter paper moistened with the incubation buffer.

  • Add a range of concentrations of cZR or tZR to the respective petri dishes. Include a control with no added cytokinin.

  • Incubate the dishes in the dark at 25°C for 18-24 hours.

  • Extract the betacyanin pigment from the seedlings by homogenizing them in a known volume of distilled water and then heating the homogenate (e.g., in a boiling water bath for 5 minutes) or freezing and thawing.

  • Centrifuge the extracts to pellet the cell debris.

  • Measure the absorbance of the supernatant at 542 nm and 620 nm. The betacyanin content is proportional to the difference in absorbance (A₅₄₂ - A₆₂₀).

  • Compare the dose-response curves for cZR and tZR to determine their relative activities.

Oat Leaf Senescence Bioassay

This assay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached oat leaf segments, a hallmark of senescence.

Materials:

  • Oat seedlings (Avena sativa) grown in the light.

  • Filter paper.

  • Petri dishes.

  • Test solutions containing various concentrations of cis- and trans-zeatin riboside.

  • Ethanol (B145695) or acetone (B3395972) for chlorophyll extraction.

  • Spectrophotometer.

Procedure:

  • Cut segments (e.g., 1 cm) from the primary leaves of 7- to 10-day-old oat seedlings.

  • Float the leaf segments on the test solutions in petri dishes lined with filter paper. Include a control with no cytokinin.

  • Incubate the dishes in the dark at 25°C for 3-4 days to induce senescence.

  • Extract the chlorophyll from the leaf segments by incubating them in a known volume of 80% ethanol or acetone until the tissue is white.

  • Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm.

  • Calculate the total chlorophyll concentration using standard equations (e.g., Arnon's equation).

  • Compare the chlorophyll content in the cytokinin-treated segments to the control to assess the senescence-delaying activity of cZR and tZR.

ARR5::GUS Reporter Gene Assay

This assay utilizes transgenic Arabidopsis thaliana plants expressing the β-glucuronidase (GUS) reporter gene under the control of the promoter of the cytokinin-responsive gene ARR5. The intensity of the blue color produced upon staining with a GUS substrate is indicative of the level of cytokinin signaling.

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS construct.

  • GUS staining solution [e.g., 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)].

  • 70% ethanol.

  • Microscope.

Procedure:

  • Grow ARR5::GUS seedlings under sterile conditions on a suitable medium.

  • Treat the seedlings with various concentrations of cis- or trans-zeatin riboside for a specific period (e.g., 2-4 hours). Include an untreated control.

  • Submerge the seedlings in the GUS staining solution in a multi-well plate or microcentrifuge tubes.

  • Apply a vacuum for a few minutes to facilitate the infiltration of the staining solution into the plant tissues.

  • Incubate the seedlings at 37°C for several hours to overnight, until a blue color develops.

  • Stop the reaction by replacing the staining solution with 70% ethanol.

  • Clear the chlorophyll from the tissues by incubating in 70% ethanol (with changes of ethanol as needed).

  • Observe the staining pattern and intensity under a microscope.

  • For a quantitative analysis, the blue pigment can be extracted and measured spectrophotometrically, or the intensity of the blue color in digital images can be quantified using image analysis software.

Conclusion

The biological activity of zeatin riboside is highly dependent on its isomeric form. While trans-zeatin riboside is unequivocally the more potent cytokinin in most standard bioassays, reflecting its higher affinity for cytokinin receptors, cis-zeatin riboside possesses intrinsic, albeit generally weaker, biological activity. The comparable activity of the cis and trans forms in certain species like rice highlights the need for further research into the species-specific roles and signaling pathways of cis-cytokinins. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and compare the nuanced biological activities of these important plant growth regulators.

References

Zeatin Riboside: Biologically Active Hormone or Merely a Transport Form? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The classification of zeatin riboside, a naturally occurring cytokinin, has been a subject of scientific discussion. Is it a biologically active hormone in its own right, or does it primarily serve as a transportable precursor to the more potent trans-zeatin (B1683218)? This guide provides a comprehensive comparison, supported by experimental data, to elucidate the dual role of this compound in plant physiology.

At a Glance: this compound vs. Trans-Zeatin

FeatureThis compound (ZR)Trans-Zeatin (tZ)
Primary Role Major long-distance transport form of cytokinin, particularly in xylem sap.Considered the primary biologically active form of zeatin.
Biological Activity Generally exhibits weaker biological activity compared to trans-zeatin in various bioassays. Some studies suggest it may have inherent, albeit lower, activity.High biological activity; directly binds to cytokinin receptors to initiate signaling.
Receptor Binding Lower binding affinity to cytokinin receptors (e.g., AHK3/4) compared to trans-zeatin.High binding affinity to cytokinin receptors, leading to robust signal transduction.
Metabolic Fate Can be converted to the active form, trans-zeatin, by LONELY GUY (LOG) enzymes at the target site.Can be inactivated through conjugation (e.g., glucosylation) or degradation.

Evidence for this compound as a Transport Form

This compound is widely recognized as the dominant form of cytokinin transported from the roots to the shoots via the xylem.[1][2][3] This long-distance transport is crucial for coordinating growth and development between different plant organs. The hydrophilic nature of the ribose group facilitates its movement within the aqueous environment of the xylem.

Key Experimental Evidence:

  • Xylem Sap Analysis: Numerous studies have consistently shown that this compound is the most abundant cytokinin found in the xylem sap of various plant species.[4]

  • Grafting Experiments: Studies involving grafting between cytokinin biosynthesis and transport mutants in Arabidopsis have demonstrated that root-to-shoot translocation of this compound is sufficient to regulate both leaf size and meristem activity.[2][4] In contrast, the transport of trans-zeatin alone primarily influences leaf size.[2][4]

  • Transporter Identification: Specific transporters, such as members of the Equilibrative Nucleoside Transporter (ENT) family (e.g., AtENT3), have been identified and shown to facilitate the transport of this compound across cell membranes.[5]

Evidence for the Biological Activity of this compound

The biological activity of this compound is a more nuanced topic. While the free base, trans-zeatin, is generally considered the active form that directly interacts with cytokinin receptors, there is evidence to suggest that this compound is not merely an inert transport molecule.

Indirect Activity (Conversion to Trans-Zeatin):

The primary mechanism by which this compound exerts its biological effect is through its conversion to trans-zeatin by a family of enzymes called LONELY GUY (LOG).[6][7][8] These enzymes are phosphoribohydrolases that cleave the ribose group from this compound 5'-monophosphate, yielding the active trans-zeatin.[7][8] The localized expression of LOG enzymes in specific tissues allows for the precise spatial activation of cytokinin signaling.

Direct Activity:

Some studies suggest that this compound may possess inherent biological activity, albeit significantly lower than that of trans-zeatin.

  • Receptor Binding Assays: In vitro binding assays have shown that this compound can bind to cytokinin receptors, such as AHK3 and CRE1/AHK4 from Arabidopsis, but with a lower affinity than trans-zeatin.[6]

  • Bioassays: In certain bioassays, such as the moss Funaria hygrometrica gametophore induction assay, this compound has been reported to be inactive.[9][10] However, in other assays, like the tobacco callus bioassay, it shows some activity, though typically at higher concentrations than trans-zeatin.[11][12]

Quantitative Comparison of Biological Activity

The following tables summarize the comparative activity of this compound and trans-zeatin in key cytokinin bioassays.

Table 1: Receptor Binding Affinity

CompoundReceptorDissociation Constant (Kd) (nM)Reference
Trans-ZeatinAHK3 (Arabidopsis)1.3[6]
This compoundAHK3 (Arabidopsis)15[6]
Trans-ZeatinCRE1/AHK4 (Arabidopsis)3.9[6]
This compoundCRE1/AHK4 (Arabidopsis)50[6]

Lower Kd indicates higher binding affinity.

Table 2: Chlorophyll (B73375) Retention Bioassay in Oat Leaves

CompoundConcentration for 50% Chlorophyll Retention (µM)Relative Activity (tZ = 100)
Trans-Zeatin~0.01100
This compound~0.110

Data estimated from published dose-response curves.

Table 3: Tobacco Callus Growth Bioassay

CompoundConcentration for Optimal Growth (mg/L)
Trans-Zeatin0.1 - 1.0
This compound1.0 - 10.0

Concentration ranges are typical and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Chlorophyll Retention Bioassay

This bioassay assesses the ability of cytokinins to delay senescence in detached leaves.

Materials:

  • Mature, healthy leaves from a suitable plant species (e.g., oat, wheat, or tobacco).

  • Cytokinin stock solutions (trans-zeatin and this compound) in a suitable solvent (e.g., DMSO or ethanol).

  • Incubation buffer (e.g., 2 mM MES, pH 6.0).

  • Petri dishes lined with filter paper.

  • Spectrophotometer.

  • 80% acetone.

Procedure:

  • Excise leaf segments of a uniform size (e.g., 1 cm discs or 2 cm segments) from healthy, mature leaves.

  • Float the leaf segments on a series of dilutions of the test cytokinins (e.g., 0.001, 0.01, 0.1, 1, 10 µM) and a control solution (buffer with the same concentration of the solvent used for the stock solutions) in Petri dishes.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 3-5 days to induce senescence.

  • After the incubation period, blot the leaf segments dry and record their fresh weight.

  • Extract chlorophyll by homogenizing the leaf tissue in a known volume of 80% acetone.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

  • Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663).

  • Express the results as chlorophyll content per gram of fresh weight and compare the different treatments.

Protocol 2: Xylem Sap Collection and Analysis

This protocol describes a general method for collecting xylem sap to analyze its cytokinin content.

Materials:

  • Well-watered plants.

  • Sharp razor blade or scalpel.

  • Pipette or syringe with a fine-tipped needle.

  • Microcentrifuge tubes.

  • Liquid nitrogen or dry ice.

  • Lyophilizer (freeze-dryer).

  • LC-MS/MS system for cytokinin analysis.

Procedure:

  • Select healthy, well-watered plants.

  • Using a sharp razor blade, carefully cut the stem of the plant a few centimeters above the soil level.

  • Gently blot the cut surface with a lint-free tissue to remove any contaminating cellular debris.

  • Xylem sap will begin to exude from the cut surface due to root pressure.

  • Carefully collect the exuded sap using a pipette or syringe and transfer it to a pre-chilled microcentrifuge tube.

  • Immediately freeze the collected sap in liquid nitrogen or on dry ice to prevent degradation of the cytokinins.

  • For concentration, the samples can be lyophilized to dryness.

  • The dried samples can then be reconstituted in a suitable solvent for analysis.

  • Quantify the levels of different cytokinin forms, including this compound and trans-zeatin, using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway

The following diagram illustrates the canonical cytokinin signaling pathway, highlighting the conversion of this compound to the active trans-zeatin.

CytokininSignaling cluster_transport Long-Distance Transport cluster_cell Target Cell ZR_xylem This compound (ZR) in Xylem ZR_cell This compound (ZR) ZR_xylem->ZR_cell Uptake via Transporters (e.g., ENT) LOG LOG Enzyme ZR_cell->LOG tZ trans-Zeatin (tZ) (Active Form) LOG->tZ Conversion Receptor Cytokinin Receptor (AHK) tZ->Receptor Binding Signaling Phosphorelay Signaling Cascade Receptor->Signaling Activation Response Transcriptional Response Signaling->Response

Caption: Cytokinin signaling pathway initiated by this compound.

Experimental Workflow for Chlorophyll Retention Bioassay

The following diagram outlines the key steps in a typical chlorophyll retention bioassay.

ChlorophyllRetentionWorkflow start Start prep Prepare Leaf Segments start->prep treat Incubate with Cytokinins (ZR, tZ, Control) prep->treat incubate Dark Incubation (3-5 days) treat->incubate extract Chlorophyll Extraction (80% Acetone) incubate->extract measure Spectrophotometric Measurement (A645, A663) extract->measure calculate Calculate Chlorophyll Content measure->calculate end End calculate->end

Caption: Workflow for a chlorophyll retention bioassay.

Conclusion

The evidence strongly supports a dual role for this compound in plant biology. It is unequivocally a major long-distance transport form of cytokinin, ensuring communication between roots and shoots. While it can be considered a pro-hormone that is converted to the highly active trans-zeatin at its site of action, the possibility of its own inherent, albeit weaker, biological activity cannot be entirely dismissed. For researchers in drug development and plant science, understanding this dual functionality is critical for manipulating cytokinin responses to improve crop traits and develop novel plant growth regulators.

References

Unmasking Specificity: A Comparative Guide to Cytokinin Antibody Cross-Reactivity with Zeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the precise world of cytokinin analysis, the specificity of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of cytokinin antibodies with zeatin riboside, supported by experimental data and detailed protocols to aid in the selection of appropriate reagents for accurate quantification.

The nuanced structural similarities between cytokinin molecules, such as zeatin and its riboside counterpart, present a significant challenge in immunoassay development. Understanding the degree of cross-reactivity of an antibody is crucial for the correct interpretation of experimental results. This guide delves into the performance of anti-cytokinin antibodies, with a specific focus on their ability to distinguish between zeatin and this compound.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal anti-zeatin riboside (ZR) antibody. The data is presented as the percentage of cross-reactivity relative to this compound, which is set at 100%.

CompoundAntibody TypeCross-Reactivity (%)
This compound (ZR)Anti-ZR IgG100
Zeatin (Z)Anti-ZR IgG64[1]
Isopentenyladenosine (iPA)Anti-ZR IgG0.06[1]
Isopentenyladenine (iP)Anti-ZR IgG0.4[1]

This data clearly indicates a significant level of cross-reactivity of the anti-zeatin riboside antibody with zeatin, at 64%. This highlights the critical need for careful experimental design and data interpretation when using such antibodies for the specific quantification of either compound.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). Below are detailed methodologies for these key experiments.

Competitive ELISA for Cross-Reactivity Determination

This protocol outlines the steps for a competitive ELISA to assess the cross-reactivity of an anti-cytokinin antibody.

Materials:

  • Microtiter plates

  • Anti-cytokinin antibody (e.g., anti-zeatin riboside)

  • Antigen-enzyme conjugate (e.g., this compound-horseradish peroxidase)

  • Standard solutions of the primary antigen (e.g., this compound) and potential cross-reactants (e.g., zeatin)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-cytokinin antibody, diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the antigen-enzyme conjugate and either the standard solution of the primary antigen or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the primary antigen. The concentration of the cross-reactant that causes a 50% reduction in the signal is used to calculate the percentage of cross-reactivity.

Radioimmunoassay (RIA) for Cross-Reactivity Determination

This protocol describes a competitive RIA for evaluating antibody specificity.

Materials:

  • Assay tubes

  • Anti-cytokinin antibody

  • Radiolabeled antigen (e.g., ³H-zeatin riboside)

  • Standard solutions of the primary antigen and potential cross-reactants

  • Assay buffer (e.g., phosphate (B84403) buffer with 0.1% gelatin)

  • Charcoal-dextran suspension

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In assay tubes, combine the assay buffer, a fixed amount of the anti-cytokinin antibody, and varying concentrations of either the unlabeled primary antigen standard or the potential cross-reactant.

  • Addition of Radiolabeled Antigen: Add a fixed amount of the radiolabeled antigen to each tube.

  • Incubation: Incubate the tubes at 4°C overnight to allow for competitive binding.

  • Separation of Bound and Free Antigen: Add a charcoal-dextran suspension to each tube and incubate for a short period. The charcoal adsorbs the free, unbound antigen.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free antigen.

  • Measurement of Radioactivity: Decant the supernatant, which contains the antibody-bound radiolabeled antigen, into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Create a standard curve by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled primary antigen. The concentration of the cross-reactant required to displace 50% of the radiolabeled antigen is used to determine the cross-reactivity percentage.

Visualizing the Concepts

To further clarify the experimental workflow and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_elisa Competitive ELISA cluster_ria Radioimmunoassay (RIA) cluster_analysis Data Analysis A Antibody Coating B Blocking A->B C Competitive Binding (Antigen-Enzyme + Sample/Standard) B->C D Substrate Addition C->D E Signal Detection D->E J Standard Curve Generation E->J F Antibody + Sample/Standard G Add Radiolabeled Antigen F->G H Separation of Bound/Free G->H I Radioactivity Measurement H->I I->J K Calculate % Cross-Reactivity J->K

Caption: Workflow for determining antibody cross-reactivity.

Cytokinin_Signaling_Pathway receptor Cytokinin Receptor (AHK2, AHK3, AHK4) hp Histidine Phosphotransfer Proteins (AHPs) receptor->hp Phosphorylation arr_b Type-B Response Regulators (ARRs) hp->arr_b Phosphorylation arr_a Type-A Response Regulators (ARRs) arr_b->arr_a Transcription Activation response Cytokinin Response (Gene Expression) arr_b->response Transcription Activation arr_a->receptor Negative Feedback cytokinin Cytokinin (e.g., Zeatin, this compound) cytokinin->receptor

Caption: Simplified cytokinin signaling pathway in plants.

References

Zeatin Riboside's Role in Plant Defense Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of zeatin riboside's performance against other cytokinins in modulating plant defense responses, supported by experimental data.

Introduction

This compound, a naturally occurring cytokinin, plays a significant role in various aspects of plant growth and development. Beyond its established functions in cell division and differentiation, emerging research highlights its involvement in orchestrating plant defense responses against pathogens. This guide provides a comparative analysis of the efficacy of this compound in modulating the expression of key plant defense genes. Its performance is evaluated against other well-known cytokinins, such as trans-zeatin (B1683218), kinetin, and 6-benzylaminopurine (B1666704) (BA), supported by quantitative experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to inform the selection of appropriate molecules for enhancing plant immunity.

Comparative Analysis of Defense Gene Expression

Cytokinins can trigger the expression of pathogenesis-related (PR) genes, which are crucial components of the plant's induced resistance. The following tables summarize the quantitative effects of different cytokinins on the expression of the salicylic (B10762653) acid (SA)-responsive gene PR-1 and the jasmonic acid (JA)/ethylene (ET)-responsive gene PDF1.2, two key markers for distinct defense pathways.

Table 1: Effect of Various Cytokinins on PR-1 Gene Expression in Arabidopsis thaliana

TreatmentConcentrationFold Change in PR-1 Expression (relative to control)Reference
This compound Data not availableFurther research needed
Kinetin 100 µM~ 2.5Barna et al., 2021
6-Benzyladenine (BA) 100 µM~ 4.5Barna et al., 2021
Control (DMSO) -1.0Barna et al., 2021

Table 2: Effect of Various Cytokinins on PDF1.2 Gene Expression in Arabidopsis thaliana

TreatmentConcentrationFold Change in PDF1.2 Expression (relative to control)Reference
This compound Data not availableFurther research needed
Kinetin 100 µM~ 1.2 (not significant)Barna et al., 2021
6-Benzyladenine (BA) 100 µM~ 1.5 (not significant)Barna et al., 2021
Control (DMSO) -1.0Barna et al., 2021

Table 3: Comparative Efficacy of cis- and trans-Zeatin on Salicylic Acid Accumulation and Pathogen Growth in Nicotiana tabacum

TreatmentSalicylic Acid (SA) Level (ng/g FW)Bacterial Growth (log cfu/cm²)Reference
Control ~ 50~ 7.5Großkinsky et al., 2013
cis-Zeatin (cZ) ~ 75~ 7.3Großkinsky et al., 2013
trans-Zeatin (tZ) ~ 250~ 6.5Großkinsky et al., 2013

Note: While direct gene expression data for this compound is pending further research, the data for its aglycone form, zeatin, provides valuable insights. trans-Zeatin, considered the more active isomer, significantly induces salicylic acid, a key hormone in the defense against biotrophic pathogens, and restricts pathogen growth more effectively than cis-zeatin.[1][2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experiments confirming the effect of cytokinins on plant defense gene expression.

Experimental Protocol: Analysis of Cytokinin-Induced Defense Gene Expression in Arabidopsis thaliana via RT-qPCR

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings on Murashige and Skoog (MS) medium under sterile conditions.

  • Maintain plants in a controlled growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Use 10 to 14-day-old seedlings for the experiments.

2. Cytokinin Treatment:

  • Prepare stock solutions of this compound, kinetin, and 6-benzyladenine (BA) in dimethyl sulfoxide (B87167) (DMSO).

  • Add the cytokinin stock solutions to liquid MS medium to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all treatments, including the control (e.g., 0.1%).

  • Gently transfer the seedlings into the liquid MS medium containing the respective treatments.

  • Incubate the seedlings for the desired time period (e.g., 24 hours) under the same growth conditions.

3. RNA Isolation and cDNA Synthesis:

  • Harvest the aerial parts of the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Isolate total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

4. Quantitative Real-Time PCR (RT-qPCR):

  • Perform RT-qPCR using a SYBR Green-based detection method on a real-time PCR system.

  • Design or obtain validated primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2 or UBIQUITIN5) for normalization.

  • Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Use a thermal cycling program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the gene expression data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to the control treatment.

Signaling Pathways and Experimental Workflow

Cytokinin Signaling Pathway in Plant Defense

Cytokinins are perceived by transmembrane histidine kinase receptors (AHKs). Upon cytokinin binding, the receptor autophosphorylates and initiates a phosphorelay cascade. The phosphate (B84403) group is transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where it activates Type-B Arabidopsis Response Regulators (ARRs). These Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including defense-related genes like PR-1, thereby activating their transcription. Type-A ARRs are also induced and act in a negative feedback loop to modulate the signaling pathway.

Cytokinin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeatin_Riboside This compound AHK AHK (Histidine Kinase Receptor) Zeatin_Riboside->AHK Binding AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphorylation ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Negative Regulator) ARR_B->ARR_A Activation Defense_Genes Defense Genes (e.g., PR-1) ARR_B->Defense_Genes Activation ARR_A->AHP Inhibition

Cytokinin signaling pathway leading to defense gene activation.
Experimental Workflow

The following diagram illustrates the key steps involved in assessing the impact of this compound on plant defense gene expression.

Experimental Workflow Plant_Growth 1. Plant Growth (Arabidopsis thaliana) Treatment 2. Cytokinin Treatment (this compound, Kinetin, BA, Control) Plant_Growth->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis RNA_Isolation->cDNA_Synthesis RT_qPCR 5. RT-qPCR Analysis (PR-1, PDF1.2) cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (Fold Change Calculation) RT_qPCR->Data_Analysis

Workflow for analyzing cytokinin-induced gene expression.

Conclusion

Current evidence strongly suggests that cytokinins, including zeatin and its derivatives, are active modulators of plant defense responses. While quantitative data highlights the superior efficacy of trans-zeatin and 6-benzyladenine in inducing the SA-dependent defense pathway marker PR-1 compared to kinetin, a significant gap remains in our understanding of the precise quantitative effects of this compound. The provided experimental protocol offers a robust framework for researchers to systematically evaluate and compare the performance of this compound against other cytokinins. Future research focusing on generating quantitative gene expression data for this compound will be critical for a comprehensive understanding of its potential in enhancing plant immunity and for its application in crop protection strategies.

References

Zeatin Riboside vs. Isopentenyladenine: A Comparative Guide to Cytokinin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytokinins are a class of phytohormones that play a central role in regulating plant growth and development, including cell division, shoot and root morphogenesis, leaf senescence, and nutrient mobilization.[1][2][3] Among the numerous forms of cytokinins, zeatin and isopentenyladenine are two of the most abundant and biologically significant classes in plants.[4] This guide provides an objective comparison of zeatin riboside (a transport form of zeatin) and isopentenyladenine, focusing on the key differences in their signaling pathways, receptor interactions, metabolism, and physiological effects, supported by experimental data.

The Core Cytokinin Signaling Pathway

Cytokinin signaling in plants is primarily mediated by a multi-step two-component phosphorelay system, analogous to those found in bacteria.[2][5][6] The pathway is initiated when a cytokinin molecule binds to a sensor histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane.[2][5] This binding triggers a cascade of phosphorylation events:

  • Signal Perception : The AHK receptor autophosphorylates a histidine residue in its kinase domain.[5][7]

  • Phosphorelay : The phosphoryl group is transferred first to an aspartate residue within the receptor and then to a histidine phosphotransfer protein (AHP) in the cytoplasm.[5][7]

  • Nuclear Translocation : The phosphorylated AHP translocates into the nucleus.[2][7]

  • Transcriptional Activation : In the nucleus, the AHP transfers the phosphoryl group to a type-B response regulator (ARR).[1][2] This activation turns the type-B ARR into an active transcription factor.

  • Gene Expression : The activated type-B ARR binds to the promoters of cytokinin-responsive genes, including type-A ARRs, initiating their transcription and leading to a physiological response.[1][2] Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[2][7]

Cytokinin Signaling Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK Receptor (Histidine Kinase) CK->AHK Binds AHP AHP AHK->AHP P ARRB Type-B ARR AHP->ARRB P ARRA Type-A ARR (Negative Regulator) ARRB->ARRA Activates Response Cytokinin-Responsive Gene Expression ARRB->Response Activates ARRA->ARRB Inhibits

Caption: The canonical two-component cytokinin signaling pathway in plants.

Comparative Analysis: this compound vs. Isopentenyladenine

While both zeatin and isopentenyladenine signal through the same core pathway, their effectiveness and roles are differentiated by their affinity for receptors, their metabolic processing, and their transport within the plant.

Receptor Binding Affinity

The biological activity of a cytokinin is largely determined by its affinity for the AHK receptors. It is the free-base form of the cytokinin (e.g., trans-zeatin (B1683218), isopentenyladenine) that is recognized by the receptors, not the riboside form.[8] this compound must be converted to zeatin to become active.

Studies using heterologous expression systems have quantified the binding affinities of various cytokinins to different Arabidopsis receptors. These studies reveal a clear difference in preference, particularly for the AHK3 receptor.

Cytokinin FormReceptorApparent Dissociation Constant (KD) / AffinityReference(s)
trans-Zeatin (tZ) AHK31-2 nM (High Affinity)[9]
CRE1/AHK42-4 nM (High Affinity)[9]
Isopentenyladenine (iP) AHK3~10-fold lower affinity than tZ[9][10]
CRE1/AHK4High Affinity (similar to tZ)[10]
AHK2High Affinity (similar to tZ)[10]

Table 1: Comparison of binding affinities of trans-Zeatin (the active form of this compound) and isopentenyladenine to Arabidopsis cytokinin receptors. Lower KD values indicate higher affinity.

These differences in receptor affinity are significant. For example, the high affinity of CRE1/AHK4 and AHK2 for both trans-zeatin and isopentenyladenine suggests overlapping roles, while AHK3's preference for trans-zeatin and dihydrozeatin over isopentenyladenine points to specialized functions.[9][10]

Metabolism and Activation

The most critical difference between this compound and isopentenyladenine lies in their metabolic state and processing. Isopentenyladenine (iP) is a cytokinin base, capable of directly binding to receptors.[4] In contrast, this compound (ZR) is a transport form and is generally considered biologically inactive until it is converted into the free base, trans-zeatin (tZ), by LONELY GUY (LOG) enzymes.[11]

Both molecules can be inactivated through two primary routes:

  • Irreversible Degradation : Cleavage of the N6-side chain by cytokinin oxidase/dehydrogenase (CKX) enzymes.[6]

  • Reversible/Irreversible Conjugation : Attachment of a glucose molecule (glucosylation) at various positions. O-glucosides are generally considered reversibly inactive, while N-glucosides are thought to be permanently inactivated.[4]

A key metabolic distinction has been observed in Arabidopsis:

  • Isopentenyladenine (iP) is predominantly converted into its N7 and N9-glucosides, which are stable and not converted back to the active iP base. This is considered a permanent inactivation step.[12][13]

  • trans-Zeatin (tZ) N-glucosides can be metabolized back to the active tZ base, suggesting that N-glucosylation of zeatin is a reversible inactivation mechanism.[12][13]

Metabolic Pathways cluster_ZR This compound (ZR) Pathway cluster_iP Isopentenyladenine (iP) Pathway ZR This compound (tZR) (Transport Form) tZ trans-Zeatin (tZ) (Active Base) ZR->tZ LOG enzymes tZ_N_Glucoside tZ N-Glucosides (Reversible Inactivation) tZ->tZ_N_Glucoside Glucosyl- transferases Degradation_Z Degradation Products tZ->Degradation_Z CKX enzymes AHK Receptor Binding & Signaling iP Isopentenyladenine (iP) (Active Base) iP_N_Glucoside iP N-Glucosides (Irreversible Inactivation) iP->iP_N_Glucoside Glucosyl- transferases Degradation_iP Degradation Products iP->Degradation_iP CKX enzymes

Caption: Metabolic activation and inactivation pathways for ZR and iP.
Physiological Effects

The differences in receptor affinity and metabolism translate into distinct physiological roles. This compound, as a major long-distance signal transported from the root to the shoot via the xylem, has systemic effects.[10][11] Isopentenyladenine-type cytokinins are more prevalent in the phloem.[10]

Physiological ProcessThis compound (as trans-Zeatin)IsopentenyladenineReference(s)
Primary Root Elongation Strong inhibitor.Strong inhibitor.[3][14][15]
Lateral Root Formation Strong inhibitor of initiation.Strong inhibitor of initiation.[14]
Shoot Proliferation Strong promoter.Strong promoter.[16][17]
Leaf Senescence Delays senescence.Delays senescence.[4][16]
Systemic Growth Control Root-to-shoot translocation of tZR is sufficient to regulate both leaf size and shoot meristem activity.Exogenous application promotes shoot regeneration and inhibits root growth.[4][11]

Table 2: Comparison of key physiological effects. Both cytokinins often exhibit similar qualitative effects in bioassays, but their roles in planta are differentiated by transport and metabolic regulation.

Experimental Protocols

Cytokinin-Receptor Binding Assay

This protocol is adapted from methods using E. coli cells expressing individual plant receptor proteins.[9][18] It allows for the direct measurement of hormone-receptor binding affinity and specificity.

Binding Assay Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Data Analysis p1 Transform E. coli with plasmid carrying AHK receptor gene p2 Culture transformed E. coli and induce receptor expression p1->p2 p3 Harvest and resuspend cells in binding buffer p2->p3 b1 Prepare reaction tubes: 1. Total Binding: Cells + [3H]-labeled cytokinin 2. Non-specific: Cells + [3H]-labeled cytokinin + excess unlabeled cytokinin 3. Competition: Cells + [3H]-labeled cytokinin + competitor (e.g., iP) p3->b1 b2 Incubate on ice (0-4 °C) b1->b2 b3 Separate cells from buffer (e.g., rapid filtration) b2->b3 a1 Quantify radioactivity bound to cells using liquid scintillation counting b3->a1 a2 Calculate Specific Binding: (Total Binding) - (Non-specific Binding) a1->a2 a3 Determine Kd and Bmax using Scatchard analysis a2->a3

Caption: Experimental workflow for a radioligand cytokinin binding assay.

Detailed Methodology:

  • Receptor Expression: Express the cytokinin receptor of interest (e.g., AHK3, CRE1/AHK4) in a suitable host system like E. coli.

  • Cell Preparation: Culture the cells, induce protein expression, harvest, and resuspend them in a binding buffer (e.g., a non-buffered M9 medium analogue) at a defined concentration.[9]

  • Binding Reaction:

    • Prepare reaction mixtures containing the cell suspension.

    • Add a constant, low concentration of a radiolabeled cytokinin, such as [3H]trans-zeatin.[18]

    • For determining non-specific binding, add a large excess (e.g., 500-fold) of the corresponding unlabeled cytokinin.[18]

    • For competition assays, add varying concentrations of the competitor ligand (e.g., isopentenyladenine).

  • Incubation: Incubate the reactions at a low temperature (0–4°C) to maximize specific binding and minimize metabolic activity.[9][18]

  • Separation: Rapidly separate the cells from the incubation medium using vacuum filtration through glass fiber filters. Wash the filters with cold buffer to remove unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, perform a Scatchard analysis to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).[9] For competition experiments, calculate the inhibitor concentration that displaces 50% of the radioligand (IC50) to determine the competitor's affinity.

Gene Expression Analysis by qRT-PCR

This protocol measures the transcriptional response to cytokinin treatment by quantifying the expression of known cytokinin-responsive genes, such as the type-A ARRs (ARR5, ARR7).[19]

Methodology:

  • Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) in liquid or on solid sterile medium. Apply this compound or isopentenyladenine at the desired concentration. Include a mock-treated control.

  • RNA Extraction: Harvest tissue at specific time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.

  • cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green qPCR mix, forward and reverse primers for the target gene (e.g., ARR5) and a reference gene (e.g., Actin), and PCR-grade water.

    • Add diluted cDNA template to the reaction wells.

    • Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Collect the threshold cycle (Ct) values for each reaction.[20]

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the relative expression level using the ΔΔCt method, comparing the treated samples to the mock-treated control.

Root Growth Inhibition Bioassay

This is a classic and straightforward bioassay to assess the biological activity of different cytokinins.[3][21]

Methodology:

  • Media Preparation: Prepare a sterile plant growth medium (e.g., Murashige and Skoog) and supplement it with a range of concentrations of this compound and isopentenyladenine (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM).[15] Include a solvent control.

  • Plating and Germination: Surface-sterilize seeds and place them on the prepared plates.

  • Growth Conditions: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod).

  • Measurement: After a set period (e.g., 7-10 days), scan the plates and measure the length of the primary root for a statistically significant number of seedlings per treatment.[3][15]

  • Data Analysis: Calculate the average root length and standard deviation for each treatment. Plot the root length as a function of cytokinin concentration to generate dose-response curves and compare the inhibitory effects.

Conclusion

The signaling activities of this compound and isopentenyladenine, while both critical for plant development, are differentiated by several key factors. Isopentenyladenine is a bioactive cytokinin base, whereas this compound is a transport precursor that requires enzymatic conversion to the active base, trans-zeatin. This conversion step represents a crucial point of regulation. Furthermore, they exhibit distinct affinities for certain cytokinin receptors, particularly AHK3, and follow different metabolic pathways for inactivation, with iP N-glucosylation being largely irreversible and tZ N-glucosylation being reversible. These biochemical distinctions underpin their specialized and overlapping roles in regulating plant architecture and physiology, from systemic root-to-shoot communication to localized growth responses. Understanding these differences is essential for researchers aiming to manipulate plant growth and for the development of novel agrochemicals.

References

A Comparative Analysis of Zeatin Riboside and Other N6-Substituted Adenines in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zeatin riboside and other N6-substituted adenine (B156593) derivatives, focusing on their performance in key biological assays. The information presented is supported by experimental data to aid in the evaluation of these compounds for various research and development applications.

Comparative Cytokinin Activity

Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development. The activity of different N6-substituted adenines can vary significantly depending on the specific compound and the bioassay used.

Data Summary: Cytokinin Activity in Bioassays

The following table summarizes the relative activity of this compound and other common N6-substituted adenines in various plant bioassays.

CompoundTobacco Callus BioassayChlorophyll Retention AssayCucumber Cotyledon Greening Assay
This compound High activityHigh activityHigh activity
trans-Zeatin Markedly more active than kinetin (B1673648) and 6-BAPLess effective than kinetinHigh activity
N6-(Δ2-isopentenyl)adenosine (iPA) Active--
N6-(Δ2-isopentenyl)adenine (iP) More active than iPA in tobacco callusLess active than zeatin and kinetin-
Kinetin Riboside Active--
Kinetin Less active than zeatinMore effective than zeatinLeast active among tested
6-Benzylaminopurine (BAP) Less active than zeatin-High activity

Comparative Anticancer Activity

Certain N6-substituted adenosine (B11128) derivatives, including cytokinin ribosides, have demonstrated cytotoxic effects against various human cancer cell lines. The riboside form of these compounds is often more active than the free base.

Data Summary: In Vitro Anticancer Activity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and other N6-substituted adenines against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)
ortho-Topolin Riboside Multiple Cell Lines0.5 - 11.6
N6-Isopentenyladenosine (iPA) Multiple Cell LinesConfirmed cytotoxic
Kinetin Riboside Multiple Cell LinesConfirmed cytotoxic
N6-Benzyladenosine Multiple Cell LinesConfirmed cytotoxic
cis-Zeatin Riboside Multiple Cell LinesConfirmed cytotoxic
trans-Zeatin, Isopentenyladenine, Benzyladenine Multiple Cell LinesNo significant effect

Note: Specific IC50 values for this compound were not consistently found across a panel of cell lines in the searched literature, though its riboside counterparts show activity. The data highlights the general cytotoxic potential of N6-substituted ribosides.

Signaling Pathways

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is analogous to two-component systems in bacteria. The binding of a cytokinin to its receptor, a histidine kinase (like AHKs in Arabidopsis), initiates a cascade of phosphorylation events. This ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes. Type-A ARRs act as negative regulators of the pathway.

Cytokinin_Signaling cluster_membrane Cell Membrane CK_receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) CK_receptor->AHP Phosphotransfer CK Cytokinin (e.g., this compound) CK->CK_receptor Binding & Autophosphorylation ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer (Nuclear Import) ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induction Response Cytokinin Response (Gene Expression) ARR_B->Response Activation ARR_A->CK_receptor Negative Feedback Tobacco_Callus_Workflow start Start: Tobacco Plant explant Prepare Leaf/Stem Explants start->explant induce Induce Callus on MS Medium + Auxin + Cytokinin explant->induce subculture Subculture to Establish Cytokinin-Dependent Callus induce->subculture assay Inoculate Callus on Test Media (Basal MS + Auxin + Test Compound) subculture->assay incubate Incubate for 3-5 Weeks assay->incubate measure Measure Callus Growth (Fresh/Dry Weight) incubate->measure end End: Compare Activities measure->end MTT_Assay_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat with N6-Substituted Adenines seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate to Allow Formazan Formation add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read end End: Calculate IC50 Values read->end

Zeatin Riboside's Affinity for Cytokinin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that zeatin riboside does not directly and strongly bind to the Arabidopsis thaliana cytokinin receptor AHK4. While some interaction may occur, its affinity is substantially lower than that of its free-base counterpart, trans-zeatin (B1683218). This suggests that this compound likely requires conversion to trans-zeatin to elicit a significant cytokinin response through the AHK4 receptor.

Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development. Their signaling is initiated by binding to specific sensor histidine kinases, such as AHK4 (also known as CRE1 or WOL), located in the endoplasmic reticulum membrane. The binding of a cytokinin molecule to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the receptor triggers a phosphorylation cascade that ultimately leads to the regulation of gene expression.

This guide compares the binding affinities of zeatin and its riboside form, this compound, to the AHK4 receptor, providing supporting experimental data and methodologies for researchers in plant biology and drug development.

Comparative Binding Affinity

Experimental evidence consistently demonstrates a significant difference in the binding affinity of trans-zeatin (tZ) and trans-zeatin riboside (tZR) to the AHK4 receptor. Direct binding assays and competitive displacement studies reveal that AHK4 has a much higher affinity for the free-base form, trans-zeatin.

CompoundReceptorAssay TypeMetricValue (nM)Reference
trans-Zeatin (tZ)CRE1/AHK4Direct BindingKd2-4[1]
trans-Zeatin (tZ)CRE1/AHK4Competition AssayIC504(Romanov et al., 2006)
trans-Zeatin Riboside (tZR)CRE1/AHK4Competition AssayIC50>10,000(Romanov et al., 2006)
Isopentenyladenine (iP)CRE1/AHK4Competition AssayIC5017(Romanov et al., 2006)
Isopentenyladenosine (iPR)CRE1/AHK4Competition AssayIC50>10,000(Romanov et al., 2006)

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.

The data clearly illustrates that while trans-zeatin binds to AHK4 with high affinity (in the low nanomolar range), the concentration of trans-zeatin riboside required to achieve a similar level of receptor interaction is orders of magnitude higher. Studies using a bacterial assay showed that CRE1/AHK4 was not activated by cytokinin ribosides.[2] This suggests that this compound is a poor ligand for direct activation of the AHK4 receptor.[3]

Interestingly, the cytokinin receptor AHK3 exhibits a broader ligand specificity and can be activated by cytokinin ribosides, albeit with lower sensitivity than for free bases.[2] This highlights receptor-specific differences in cytokinin perception.

Cytokinin Signaling Pathway

The binding of an active cytokinin, such as trans-zeatin, to the CHASE domain of the AHK4 receptor initiates a multi-step phosphorelay signaling cascade.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK4 AHK4 Receptor AHP AHP AHK4->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer DNA Cytokinin Response Genes ARR_B->DNA Transcription Activation ARR_A Type-A ARR ARR_A->AHP Negative Feedback DNA->ARR_A Transcription Cytokinin trans-Zeatin Cytokinin->AHK4 Binding

Caption: A simplified diagram of the cytokinin signaling pathway initiated by ligand binding to the AHK4 receptor.

Experimental Protocols

The binding affinities of cytokinins to their receptors are often determined using a live-cell direct binding assay with transgenic Escherichia coli expressing a specific cytokinin receptor.

Live-Cell Cytokinin-Binding Assay Protocol

This protocol is adapted from the methods described by Romanov et al.[4]

1. Bacterial Strain and Culture Conditions:

  • Use an E. coli strain (e.g., KMI001) transformed with a plasmid expressing the cytokinin receptor of interest (e.g., AHK4).

  • Grow the bacterial culture overnight at 25°C in a suitable medium (e.g., M9 liquid medium supplemented with 0.1% w/v casamino acids and an appropriate antibiotic) until the optical density at 600 nm (OD600) reaches approximately 1.0.

2. Binding Assay:

  • Aliquot the homogenous bacterial suspension (e.g., 0.75–1.2 ml) into microcentrifuge tubes.

  • For total binding, add a known amount of radiolabeled cytokinin (e.g., 2 pmol of [3H]trans-zeatin).

  • For non-specific binding, add the radiolabeled cytokinin along with a large excess (e.g., 500-fold) of the corresponding unlabeled cytokinin.

  • For competition assays, add the radiolabeled cytokinin along with varying concentrations of the competitor ligand (e.g., this compound).

  • Incubate the tubes on ice for 30 minutes to allow binding to reach equilibrium.

3. Separation and Scintillation Counting:

  • Pellet the bacteria by centrifugation (e.g., 12,000 x g for 2 minutes at 4°C).

  • Carefully remove the supernatant.

  • Resuspend the bacterial pellet in a small volume of fresh medium and transfer it to a scintillation vial containing a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value.

  • For saturation binding experiments, perform Scatchard analysis to determine the dissociation constant (Kd).

Experimental_Workflow start Start culture Overnight culture of E. coli expressing AHK4 start->culture aliquot Aliquot bacterial suspension culture->aliquot add_ligands Add radiolabeled tZ and competitor (this compound) aliquot->add_ligands incubate Incubate on ice (30 min) add_ligands->incubate centrifuge Centrifuge to pellet bacteria incubate->centrifuge separate Remove supernatant centrifuge->separate resuspend Resuspend pellet separate->resuspend scintillation Scintillation counting resuspend->scintillation analyze Data analysis (Calculate IC50) scintillation->analyze end End analyze->end

Caption: A workflow diagram for a competitive cytokinin-binding assay.

Conclusion

References

Verifying the Role of Zeatin Riboside in Mediating Plant-Microbe Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zeatin riboside's performance in mediating plant-microbe interactions against other signaling alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.

This compound vs. Alternative Signaling Molecules in Plant-Microbe Interactions

This compound (ZR), a cytokinin, plays a significant role in the intricate communication between plants and microbes. Its functions, however, are best understood when compared with other key signaling molecules involved in these interactions, such as flavonoids, strigolactones, salicylic (B10762653) acid (SA), and jasmonic acid (JA).

In Symbiotic Relationships:

In beneficial plant-microbe interactions, such as the symbiosis between legumes and rhizobia or plants and mycorrhizal fungi, a complex interplay of signaling molecules is essential for mutual recognition and the establishment of the symbiotic relationship.

  • This compound & Flavonoids in Legume-Rhizobia Symbiosis: Flavonoids are crucial for initiating the dialogue between legumes and rhizobia. They are released by the plant roots and act as chemoattractants for the bacteria, inducing the expression of nod genes in rhizobia, which in turn produce Nod factors.[1] Cytokinins, including this compound, are also involved, primarily by promoting the biosynthesis of flavonoids needed for the control of auxin transport during nodule formation.[2] However, the overall effect of cytokinin appears to be the suppression of nodulation frequency, acting as a feedback inhibitor to prevent excessive nodule formation.[2]

  • This compound & Strigolactones in Mycorrhizal Symbiosis: Strigolactones are key signaling molecules exuded by plant roots to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi, a critical step for successful colonization.[3] While strigolactones are the primary initiators, cytokinins, including those produced by the mycorrhizal fungi themselves, are thought to be involved in the later stages of symbiosis, influencing nutrient exchange and the overall functioning of the established relationship.[4] For instance, the puffball fungus Rhizopogon roseolus is known to produce and release zeatin and this compound.[5]

In Pathogenic Interactions:

The role of signaling molecules shifts towards defense activation during pathogenic encounters. The balance and crosstalk between different hormones are critical in determining the plant's resistance or susceptibility.

  • This compound, Salicylic Acid, and Jasmonic Acid in Plant Defense: Salicylic acid and jasmonic acid are the two primary defense hormones in plants. SA is generally associated with resistance against biotrophic and hemibiotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and herbivores.[6] Cytokinins, including this compound, have been shown to modulate these defense responses. Elevated cytokinin levels can enhance SA-mediated immunity, leading to increased resistance against pathogens like Pseudomonas syringae.[7] This suggests a synergistic interaction between cytokinin and SA signaling pathways. Conversely, the relationship between cytokinins and JA is often antagonistic.[7]

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data comparing the effects and concentrations of this compound and other signaling molecules in various plant-microbe interactions.

Signaling MoleculeInteractionPlant SpeciesChange in Concentration/EffectReference
trans-Zeatin (B1683218) Infection with Pseudomonas syringaeNicotiana tabacumSignificant increase in salicylic acid levels[8]
cis-Zeatin Infection with Pseudomonas syringaeNicotiana tabacumTendency of enhanced salicylic acid accumulation (not significant)[8]
trans-Zeatin Infection with Pseudomonas syringaeNicotiana tabacumSignificantly restricted pathogen proliferation[8]
cis-Zeatin Infection with Pseudomonas syringaeNicotiana tabacumNo significant effect on pathogen proliferation[8]
Jasmonic Acid Treatment with Salicylic AcidRiceDramatic decrease in JA content[9]
Salicylic Acid Treatment with Jasmonic AcidRiceDramatic decrease in SA content[9]

Experimental Protocols

Accurate quantification of this compound and other signaling molecules is crucial for understanding their roles in plant-microbe interactions. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 1: Quantification of this compound using Competitive ELISA

This protocol provides a general procedure for a competitive ELISA to quantify this compound in plant tissue.

1. Sample Preparation: a. Freeze 100-200 mg of fresh plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a centrifuge tube and add 1 mL of ice-cold 80% methanol (B129727). d. Vortex thoroughly and incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant. For enhanced purification, pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and then water. g. Elute the cytokinins with 80% methanol. h. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. i. Reconstitute the dried extract in a known volume of Tris-buffered saline (TBS; 50 mM Tris, 10 mM NaCl, 1 mM MgCl2, pH 7.5) for use in the ELISA.[7]

2. ELISA Procedure: a. The 96-well microplate is pre-coated with anti-zeatin riboside antibodies. b. Add 50 µL of the prepared plant extract or this compound standards to the appropriate wells. c. Add 50 µL of Horseradish Peroxidase (HRP)-conjugated this compound (tracer) to each well. d. Incubate the plate for 1-2 hours at 37°C. During this time, the free this compound in the sample competes with the HRP-conjugated this compound for binding to the antibodies. e. Wash the wells 3-5 times with 250 µL of wash buffer to remove unbound components. f. Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes. g. Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow. h. Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Protocol 2: Quantification of Cytokinins using HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of various cytokinins, including this compound, from plant tissues.

1. Sample Extraction and Purification: a. Homogenize 10-20 mg of frozen plant tissue in 1 mL of modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards. b. Shake for 1 hour at 4°C. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and re-extract the pellet with 0.5 mL of the same buffer. e. Combine the supernatants and pass them through a C18 solid-phase extraction (SPE) column to remove interfering compounds. f. Elute the cytokinins with 80% methanol. g. Evaporate the eluate to dryness and resuspend the residue in 1% acetic acid.

2. HPLC-MS/MS Analysis: a. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 50% B over 10 minutes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.3 mL/min. b. Mass Spectrometry Detection:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each cytokinin and its deuterated internal standard are monitored.
  • Quantification: The concentration of each cytokinin is determined by comparing the peak area of the endogenous compound to that of its corresponding deuterated internal standard.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Cytokinin Receptor) AHP AHP AHK->AHP Phosphorylates Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphorylates Type_A_ARR Type-A ARR Type_B_ARR->Type_A_ARR Activates Transcription Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR->Cytokinin_Response_Genes Activates Transcription Type_A_ARR->AHP Inhibits (Negative Feedback) Zeatin_Riboside This compound Zeatin_Riboside->AHK Binds Plant_Defense_Crosstalk cluster_hormones Phytohormone Signaling Pathogen Pathogen (e.g., P. syringae) Zeatin_Riboside This compound Pathogen->Zeatin_Riboside Salicylic_Acid Salicylic Acid Pathogen->Salicylic_Acid Jasmonic_Acid Jasmonic Acid Pathogen->Jasmonic_Acid Zeatin_Riboside->Salicylic_Acid Synergistic Zeatin_Riboside->Jasmonic_Acid Antagonistic Salicylic_Acid->Jasmonic_Acid Antagonistic Defense_Response Plant Defense Response Salicylic_Acid->Defense_Response Induces Jasmonic_Acid->Defense_Response Induces ELISA_Workflow start Plant Tissue Sample extraction Extraction with 80% Methanol start->extraction purification SPE Purification (C18) extraction->purification reconstitution Reconstitution in TBS purification->reconstitution elisa_plate Add to Antibody- Coated Plate reconstitution->elisa_plate competition Competitive Binding (Sample ZR vs. Tracer) elisa_plate->competition wash Wash Unbound Components competition->wash substrate Add TMB Substrate wash->substrate read Measure Absorbance at 450 nm substrate->read

References

Quantitative comparison of zeatin riboside levels in stressed vs. non-stressed plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of phytohormones like zeatin riboside (ZR) in plant stress responses is critical. This guide provides a comparative analysis of ZR levels in plants subjected to various abiotic stressors versus those in non-stressed conditions, supported by experimental data and detailed protocols.

This compound, a key cytokinin, is integral to numerous plant growth and development processes. Emerging research highlights its significant modulation under environmental stress, suggesting its potential as a biomarker for stress resilience and a target for developing stress-tolerant crops. This guide synthesizes quantitative data from multiple studies to offer a clear comparison of ZR concentrations under drought, heat, cold, and salinity stress.

Quantitative Comparison of this compound Levels

The following tables summarize the quantitative changes in this compound levels observed in different plant species under various stress conditions compared to control (non-stressed) plants.

Plant SpeciesStress TypeTissueChange in this compound LevelReference
Drought Stress
Sunflower (Helianthus annuus)DroughtXylem SapDrastic decrease after a transient rise[1]
Creeping Bentgrass (Agrostis stolonifera)PEG-induced droughtImmature LeavesReduced by an average of 71%[2]
Medicago sativaDroughtLeaves, Roots, NodulesDecreased[3]
Heat Stress
Maize (Zea mays)Heat StressEarsSignificant decrease in heat-sensitive variety[4]
Creeping Bentgrass (Agrostis stolonifera)Heat Stress (35/25°C)LeavesIncreased by 28-39% with treatments[5]
Tobacco (Nicotiana tabacum)Combined drought and heatRootsHighly up-regulated (cis-zeatin riboside)[6][7]
Cold Stress
Rye (Secale cereale)Prolonged low-temperatureRoots and ShootsSignificant rise[8]
Zoysiagrass (Zoysia japonica)Cold Acclimation (28 days)LeavesReduced by 64% in cold-tolerant cultivar[9]
Rice (Oryza sativa)Cold Stress-Decreased levels of tZRPs (trans-zeatin riboside phosphates)[10]
Salinity Stress
Dendrobium officinaleSalinity StressRootsDown-regulated expression of biosynthesis genes[11]
Arabidopsis thalianaSalt StressLeavesOverall reduction in cytokinin levels[12]

Experimental Protocols

The quantification of this compound and other cytokinins is predominantly achieved through highly sensitive analytical techniques. Below are detailed methodologies from cited research.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method was utilized for the analysis of ZR in the xylem sap of sunflower plants.[1]

  • Sample Collection: Xylem sap was collected from decapitated hypocotyls of four-week-old sunflower plants by pressurizing the root system.

  • Extraction: The collected xylem sap was immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Purification: Cytokinins were purified using solid-phase extraction (SPE) with C18 cartridges.

  • Derivatization: The purified samples were derivatized to form permethyl derivatives to increase their volatility for GC analysis.

  • Quantification: The derivatized samples were analyzed by a combined GC-MS system. Quantification was performed using the mass fragment patterns characteristic of this compound, with deuterated internal standards for accurate measurement.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A rapid and highly sensitive method for quantifying various phytohormones, including this compound, from small amounts of plant tissue.[13]

  • Sample Preparation: Approximately 10 mg of plant tissue is homogenized in a 2-mL tube with steel balls using a tissue lyser.

  • Extraction: An extraction solvent (e.g., acetonitrile-based solution with isotopically labeled internal standards) is added, and the mixture is shaken and centrifuged.[14]

  • Purification: The supernatant is passed through a filter. For complex samples, further solid-phase extraction may be employed.

  • Chromatographic Separation: The purified extract is injected into a UPLC system equipped with a reverse-phase column (e.g., Kinetex C18). A gradient elution program with mobile phases consisting of acidified water and acetonitrile (B52724) is used to separate the phytohormones.[13]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The identification and quantification of this compound are achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis plant_tissue Plant Tissue Collection (e.g., leaves, roots, xylem sap) homogenization Homogenization plant_tissue->homogenization extraction Extraction with Solvent (e.g., methanol/water/formic acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) centrifugation->spe lcms LC-MS/MS or GC-MS Analysis spe->lcms data Data Acquisition and Processing lcms->data quantification Quantification (using internal standards) data->quantification

Caption: General workflow for the quantitative analysis of this compound.

Simplified this compound Signaling in Plant Stress Response

G stress Abiotic Stress (Drought, Salinity, etc.) zr_biosynthesis This compound (ZR) Biosynthesis & Transport stress->zr_biosynthesis Modulates Levels receptor Cytokinin Receptors (e.g., AHKs) zr_biosynthesis->receptor Binds to phosphorelay Phosphorelay Signaling (AHPs, ARRs) receptor->phosphorelay Activates gene_expression Stress-Responsive Gene Expression phosphorelay->gene_expression Regulates response Stress Tolerance gene_expression->response

Caption: Simplified cytokinin signaling pathway in response to abiotic stress.

References

Safety Operating Guide

Safe Disposal of Zeatin Riboside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of zeatin riboside, a common plant cytokinin used in research. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for operational safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This substance may cause skin, eye, and respiratory irritation.[1]

  • Engineering Controls : Always handle this compound powder in a chemical fume hood to avoid the formation and inhalation of dust.[1][2] Ensure the area is well-ventilated.[1]

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, protective clothing, and government-standard-approved safety glasses or face shields.[1][2][3] For dust, use an appropriate respirator (e.g., N95 or P1 type).[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[1] These steps provide a general framework; however, you must consult and adhere to the specific procedures outlined by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound. This includes unused or expired pure compounds, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling.

Step 2: Containment and Labeling

  • Transfer the waste material into a suitable, closable, and clearly labeled container.[1][3] The container should be designated for chemical waste.

  • The label must be accurate and legible, clearly stating "this compound Waste" and any other information required by your institution (e.g., concentration, date).

Step 3: Managing Spills

  • In the event of a spill, avoid creating dust.[3]

  • Cover the spill with a suitable absorbent material.[2]

  • Carefully sweep the material into a designated, closable container for disposal.[2][3]

  • After cleanup, decontaminate the spill area. A 10% caustic solution may be used for decontamination, followed by thorough ventilation of the area.[2]

Step 4: Final Disposal

  • Crucially, do not dispose of this compound waste down the drain or in regular trash. [3][4] This is to prevent contamination of sewer systems and groundwater.[4]

  • Store the sealed waste container in a designated, secure area until it can be collected by your institution's hazardous waste management service.

  • Arrange for pickup and disposal through your approved institutional channels. These services are equipped to handle special waste in compliance with all regulations.[2]

Data Summary

Safety Data Sheets (SDS) for this compound do not specify quantitative exposure limits or disposal thresholds. The primary directive is adherence to local, state, and federal regulations.

Data PointValue / GuidelineSource
Occupational Exposure LimitNo specific values listed in reviewed SDS.[2][3]
Aquatic ToxicitySlightly hazardous for water; do not allow undiluted product to reach groundwater or sewer systems.[4]
CarcinogenicityNot identified as a carcinogen by IARC, NTP, or OSHA.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid Solid Waste (Unused chemical, contaminated labware) assess->solid Solid liquid Liquid Waste (Solutions) assess->liquid Liquid spill Accidental Spill assess->spill Spill contain_solid Step 3a: Place in a closable, labeled solid chemical waste container. solid->contain_solid contain_liquid Step 3b: Place in a sealable, labeled liquid chemical waste container. liquid->contain_liquid cleanup Step 3c: Contain spill with absorbent material. Clean up solids without creating dust. Place in sealed waste container. spill->cleanup consult Step 4: Consult Institutional & Local Disposal Regulations (EHS Office) contain_solid->consult contain_liquid->consult cleanup->consult storage Step 5: Store sealed container in designated hazardous waste area. consult->storage end End: Arrange for pickup by approved waste management. storage->end

Caption: Decision workflow for safe this compound disposal.

References

Personal protective equipment for handling Zeatin riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of all chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Zeatin riboside.

This compound is a naturally occurring cytokinin, a class of plant growth hormones used in plant tissue culture.[1][2][3][4][5] According to multiple safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[6][7][8] However, adherence to standard laboratory safety protocols is still necessary to minimize any potential risks.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice. The following PPE is recommended when handling this compound, particularly in its solid, powdered form, to prevent direct contact and inhalation of dust particles.

PPE CategoryRecommended EquipmentStandard
Eye Protection Safety glasses with side shields or gogglesEN 166 (EU) or ANSI Z87.1 (US)
Hand Protection Protective gloves (e.g., Nitrile rubber)EN 374
Body Protection Laboratory coatN/A
Respiratory Protection Type N95 (US) or type P1 (EN 143) dust mask if dust formation is likelyNIOSH (US) or CEN (EU)

Note: Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use will ensure minimal exposure and maintain the compound's integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Confirm that the container is tightly sealed.[7][9][10]

  • Store the compound in a cool, well-ventilated, and dry place.[11]

  • The recommended storage temperature is between -15°C and -25°C.[1][7][9][10][12] Always refer to the manufacturer's instructions for specific storage conditions.

2. Preparation and Use:

  • Handle the compound in a well-ventilated area. The use of a chemical fume hood is recommended.[11]

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust and aerosols when handling the solid form.[10][11]

  • Avoid direct contact with skin, eyes, and clothing.[7][9][10]

  • Do not eat, drink, or smoke in the handling area.[10]

  • For creating solutions, this compound is soluble in water.[2][4][12]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[9]

3. First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[7][8][10]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][10][11]

  • If inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[8][11]

  • If swallowed: Rinse mouth with water and drink plenty of water afterwards.[7][8][10]

  • In all cases of exposure, if symptoms persist, consult a physician and show them the safety data sheet.[8][11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Unused Material and Contaminated Waste:

  • Dispose of unused this compound and any contaminated lab materials (e.g., gloves, weighing paper, pipette tips) in a designated and suitable sealed container for disposal.[9]

  • Follow all local, state, and federal regulations for chemical waste disposal. It is generally recommended to dispose of the material via an approved waste disposal plant.[11]

2. Environmental Precautions:

  • Do not allow the product or large quantities of it to enter drains, ground water, or soil.[6][8][9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive Shipment Store Store at -20°C Receive->Store Prep_Area Prepare Handling Area (Fume Hood) Store->Prep_Area Don_PPE Don Personal Protective Equipment Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Dispose_Waste Dispose of Contaminated Waste in Sealed Container Prepare_Sol->Dispose_Waste Clean Clean Work Area Experiment->Clean Experiment->Dispose_Waste Doff_PPE Doff PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash Doff_PPE->Dispose_Waste Dispose_Chem Dispose of Unused Chemical via Approved Vendor Dispose_Waste->Dispose_Chem

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zeatin riboside
Reactant of Route 2
Zeatin riboside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.